7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMFENATKLIWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NC=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590286 | |
| Record name | 7-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929074-44-2 | |
| Record name | 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929074-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, an imidazopyridine scaffold, is a key component in a variety of biologically active molecules.[1] The precise characterization and unambiguous structural confirmation of this molecule are paramount for its application in synthesis, pharmacology, and as a reference standard in analytical studies. This guide provides a comprehensive, in-depth overview of the analytical workflow for the structural elucidation of this compound, grounded in the principles of modern spectroscopic techniques. As a senior application scientist, the following sections will not only detail the "what" but, more importantly, the "why" behind each analytical step, ensuring a thorough understanding of the structure-property relationships.
Molecular Blueprint: An Overview of the Structure
Before delving into the analytical techniques, it is essential to have a theoretical understanding of the target molecule.
Molecular Formula: C₇H₆ClN₃[2] Molecular Weight: 167.60 g/mol [2] Core Structure: A fused bicyclic system consisting of an imidazole ring and a pyridine ring, with a chloro substituent on the pyridine ring and a methyl group on the imidazole ring.
The elucidation process aims to confirm the connectivity of these atoms and the precise location of the substituents.
The Analytical Workflow: A Multi-faceted Approach
The definitive identification of a chemical structure is rarely achieved through a single analytical technique. Instead, a combination of methods is employed, each providing a unique piece of the structural puzzle.[3] The workflow for elucidating the structure of this compound is a systematic process, beginning with elemental and high-resolution mass analysis, followed by a detailed investigation of the molecular framework using spectroscopic methods.
Caption: A logical workflow for the structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Gatekeeper
Principle: High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming the protonated molecule [M+H]⁺.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to measure the exact m/z of the molecular ion.
Expected Results and Interpretation:
| Ion | Calculated m/z | Observed m/z |
| [C₇H₆ClN₃+H]⁺ | 168.0323 | ~168.0323 |
The observation of a peak at an m/z value that corresponds to the calculated mass of the protonated molecule with high accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be observed in the mass spectrum, with a second peak at [M+2+H]⁺.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."[4]
Experimental Protocol:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 | N-H Stretch | Imidazole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl C-H |
| ~1650-1500 | C=C and C=N Stretch | Aromatic Rings |
| ~850-750 | C-Cl Stretch | Aryl-Chloride |
Interpretation: The presence of a broad absorption in the N-H stretching region is indicative of the imidazole proton. Aromatic C-H stretching vibrations confirm the presence of the heterocyclic rings. The C-Cl stretch provides evidence for the chloro substituent. The collection of peaks in the fingerprint region (below 1500 cm⁻¹) is unique to the molecule and can be used for identification by comparison with a reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[5]
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy detects the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical shift of a proton is dependent on its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: The sample is placed in a high-field NMR spectrometer, and a ¹H NMR spectrum is acquired.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | Imidazole N-H |
| ~8.2 | Doublet | 1H | Aromatic H |
| ~7.5 | Doublet | 1H | Aromatic H |
| ~2.5 | Singlet | 3H | Methyl C-H |
Interpretation:
-
The downfield broad singlet corresponds to the acidic imidazole proton.
-
The two doublets in the aromatic region are characteristic of the two protons on the pyridine ring. Their coupling constant will indicate their relative positions.
-
The singlet at approximately 2.5 ppm is indicative of the methyl group, which has no adjacent protons to couple with.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy detects the resonance of carbon-13 nuclei. The chemical shift of each carbon provides information about its chemical environment (e.g., hybridization, attached electronegative atoms).
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Analysis: A ¹³C NMR spectrum is acquired, typically with proton decoupling to produce a spectrum with single lines for each unique carbon.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~155 | C=N (Imidazole) |
| ~148 | C (Pyridine, adjacent to N) |
| ~145 | C-Cl (Pyridine) |
| ~140 | C (Imidazole-Pyridine fusion) |
| ~120 | CH (Pyridine) |
| ~115 | CH (Pyridine) |
| ~110 | C (Imidazole-Pyridine fusion) |
| ~15 | CH₃ (Methyl) |
Interpretation: The predicted chemical shifts provide a carbon map of the molecule. The downfield signals correspond to the carbons in the aromatic rings, with those adjacent to nitrogen or chlorine being further downfield. The upfield signal is characteristic of the methyl carbon.
2D NMR Spectroscopy: Connecting the Dots
To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their neighboring relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. The HSQC spectrum will definitively link the proton signals to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the overall connectivity of the molecule. For example, correlations from the methyl protons to the C2 and C7a carbons would confirm the position of the methyl group.
Caption: Key predicted HMBC correlations for this compound.
Mass Spectrometry (MS) Fragmentation Analysis: Deconstructing the Molecule
Principle: In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule. The resulting fragmentation pattern provides valuable information about the molecule's structure.
Experimental Protocol:
-
Ionization: Electron ionization (EI) is often used for fragmentation studies as it imparts more energy to the molecule.
-
Analysis: The fragmentation pattern is analyzed in the mass spectrometer.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight (m/z 167).
-
Loss of Cl: A fragment corresponding to [M-Cl]⁺.
-
Loss of CH₃: A fragment corresponding to [M-CH₃]⁺.
-
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds.
By analyzing the masses of the fragments, the different components of the molecule can be identified, further confirming the proposed structure.
Conclusion: A Self-Validating System
The structural elucidation of this compound is a prime example of a self-validating analytical process. Each piece of data from the various spectroscopic techniques corroborates the others, leading to a single, unambiguous structural assignment. The high-resolution mass spectrum confirms the elemental composition, the IR spectrum identifies the key functional groups, and the comprehensive NMR analysis provides the detailed atomic connectivity. The mass spectral fragmentation pattern serves as a final confirmation of the proposed structure. This rigorous, multi-technique approach ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for all subsequent research and development activities involving this important molecule.
References
- BenchChem. A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.
- ChemicalBook. This compound | 929074-44-2.
- PubMed. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials.
- R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers.
- PubMed Central. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
- Intertek. Molecular Structure Characterisation and Structural Elucidation.
- ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- ChemicalBook. This compound(929074-44-2) 1 H NMR.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
- University College Dublin. CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry.
- YouTube. Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry.
- R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers.
- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Parchem. This compound.
- ChemicalBook. 7-Chloro-1H-imidazo[4,5-c]pyridine(5975-13-3) 1 H NMR.
Sources
Physicochemical properties of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Introduction: Unveiling a Key Heterocyclic Scaffold
This compound is a member of the imidazopyridine family, a class of nitrogen-containing fused heterocycles of significant interest in medicinal chemistry.[1][2] These scaffolds are structurally related to purines and are considered "azaindole" bioisosteres, appearing in numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The specific substitution pattern of this compound—featuring a chloro group on the pyridine ring and a methyl group on the imidazole ring—makes it a versatile intermediate for the synthesis of more complex drug candidates.[5][6]
Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug discovery and development. These properties govern everything from reaction kinetics during synthesis to the ultimate pharmacokinetic and pharmacodynamic (ADME) behavior of its derivatives in a biological system. This guide provides a comprehensive analysis of its core physicochemical characteristics, grounded in established analytical methodologies, to empower researchers in their scientific pursuits.
Section 1: Core Molecular and Physical Properties
The foundational attributes of a molecule provide the initial framework for predicting its behavior. These intrinsic properties are summarized below.
| Property | Data | Source |
| Chemical Structure | ![]() | [7] |
| Molecular Formula | C₇H₆ClN₃ | [8] |
| Molecular Weight | 167.60 g/mol | [8] |
| Appearance | Solid (Typical for similar compounds) | [9] |
| Melting Point | Data not widely published; however, related imidazopyridines such as 7-chloro-1H-imidazo[4,5-b]pyridine have a melting point >164°C.[10] | N/A |
| Boiling Point | Not available (likely decomposes at high temperatures). | N/A |
| SMILES | N1=C([NH]C2=C(Cl)C=NC=C12)C | [8] |
Section 2: Solubility Profile & Thermodynamic Measurement
Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies.[11] Given its heterocyclic nature and the presence of both a potentially basic imidazole moiety and a lipophilic chloro-substituted ring, the solubility of this compound is expected to be pH-dependent and favor organic solvents over aqueous media at neutral pH. For instance, Dimethyl Sulfoxide (DMSO) is commonly used to create stock solutions for screening libraries of such compounds.[12]
Causality in Experimental Design: Determining the thermodynamic (or equilibrium) solubility is crucial as it represents the true saturation point of the compound, a vital parameter for preclinical studies. The shake-flask method, though laborious, remains the gold standard because it allows the system to reach a true equilibrium between the dissolved and solid states, providing the most reliable and accurate measurement.[11][13]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol outlines the definitive method for measuring equilibrium solubility.
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the solvents of interest (e.g., water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, DMSO). The key is to ensure a visible amount of undissolved solid remains.[11]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours). This extended agitation is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To separate the saturated supernatant from the solid, use centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is crucial to prevent solid particles from inflating the measured concentration.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][14] A standard calibration curve of the compound must be prepared to ensure accurate quantification.
-
Calculation: Back-calculate the original concentration in the saturated solution, factoring in the dilution, to determine the solubility in units such as mg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Section 3: Lipophilicity (LogP)
The partition coefficient (P), typically expressed as its logarithm (LogP), is the ratio of a compound's concentration in an organic phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[15] This value is a critical predictor of a molecule's ADME properties; for instance, compounds intended for oral administration often adhere to Lipinski's Rule of 5, which suggests a LogP value of <5.[15] A positive LogP indicates higher lipophilicity (oil-loving), while a negative value indicates hydrophilicity (water-loving).[15][16]
Experimental Protocol: LogP Determination via Shake-Flask Method
This method directly measures the partitioning of the compound between two immiscible phases.[13]
-
System Preparation: Prepare a biphasic system in a separatory funnel using n-octanol (pre-saturated with water) and water/buffer (pre-saturated with n-octanol). Pre-saturation is essential to prevent volume changes during the experiment.
-
Compound Introduction: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate the distribution of the compound between the two phases until equilibrium is reached.
-
Phase Separation: Allow the funnel to stand until the two layers have completely separated.
-
Sampling: Carefully collect a sample from both the aqueous and the n-octanol layers.
-
Quantification: Analyze the concentration of the compound in each phase using a suitable method like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) .[15]
Caption: Workflow for Shake-Flask LogP Determination.
Section 4: Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is the pH at which a molecule is 50% ionized and 50% neutral.[19] For a molecule like this compound, the imidazole and pyridine nitrogens are potential sites of protonation. The pKa is therefore critical, as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.[20] Most drugs are weak acids or bases, and their solubility can be significantly altered by changing the pH of the solution.[21]
Causality in Experimental Design: Potentiometric titration is a highly reliable and direct method for pKa determination.[22] It works by monitoring the change in pH of a solution as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa, providing a direct and precise measurement of the compound's acidic or basic character.[19][23]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[23]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution should be made acidic (e.g., to pH 2) with a standardized strong acid (e.g., 0.1 M HCl).[23]
-
Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[23]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Equivalence Point: Continue the titration well past the equivalence point (the point of steepest pH change).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the compound has been neutralized).[24] This corresponds to the inflection point on the titration curve.[25]
-
Validation: Perform a minimum of three replicate titrations to ensure the reliability and reproducibility of the result.[23]
Caption: pKa Determination Workflow and Ionization Relationship.
Section 5: Spectroscopic and Structural Characterization
Confirmation of the chemical structure and purity of this compound is achieved through a combination of spectroscopic techniques. While a full analysis is beyond the scope of this guide, key expected data are referenced.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework. Specific chemical shifts and coupling constants confirm the positions of the methyl group, the chloro substituent, and the protons on the heterocyclic rings. Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are available in databases like ChemicalBook.[26]
-
Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern, confirming the elemental composition (C₇H₆ClN₃).
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as N-H stretches from the imidazole ring and C=N and C=C bonds within the aromatic system.
Section 6: Chemical Stability and Reactivity
The imidazopyridine scaffold is generally a stable aromatic system. However, its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the chloro substituent, as well as the electron-donating potential of the imidazole ring.
-
Stability: The compound is expected to be stable under standard laboratory conditions. As a solid, it should be stored in a cool, dry place.[9]
-
Reactivity: The imidazole N-H proton is acidic and can be deprotonated with a suitable base. The pyridine nitrogen is basic and can be protonated in acidic media. The chloro group can potentially undergo nucleophilic aromatic substitution reactions, making it a key handle for synthetic diversification.
Section 7: Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar imidazopyridines and chloropyridines provide essential guidance.[9][27]
-
Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][28]
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[29]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[28]
-
Handling: Avoid breathing dust.[28] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[28][29]
-
Storage: Store in a tightly closed container in a cool, refrigerated, and dry place.[9][28]
-
Conclusion
This compound presents a physicochemical profile characteristic of a moderately lipophilic, weakly basic heterocyclic compound. Its key properties—solubility, lipophilicity, and ionization—are measurable through well-established, robust analytical methods. A thorough understanding and precise measurement of these parameters are indispensable for any researcher aiming to leverage this scaffold for the rational design and development of novel therapeutic agents. The protocols and insights provided in this guide serve as a foundational framework for enabling such investigations.
References
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).
- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from
- LogP and logD calculations - Chemaxon Docs. (n.d.).
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
-
solubility experimental methods.pptx - Slideshare. (n.d.). Retrieved from
- Determination of log P coefficients via a RP-HPLC column - Google Patents. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
-
This compound | 929074-44-2 - ChemicalBook. (n.d.). Retrieved from
-
Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8). Retrieved from
-
Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific. (n.d.). Retrieved from
- Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education - ACS Publications. (n.d.).
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (n.d.). Retrieved from
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from
- How To Calculate The PKA In Titration - Sciencing. (2022, August 30).
-
This compound(929074-44-2) 1 H NMR - ChemicalBook. (n.d.). Retrieved from
-
7-Chloro-3H-imidazo[4,5-b]pyridine - Sigma-Aldrich. (n.d.). Retrieved from
-
SAFETY DATA SHEET - MilliporeSigma. (2025, August 5). Retrieved from
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2024, April 1). Retrieved from
-
7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers - R&D Chemicals. (n.d.). Retrieved from
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (n.d.). Retrieved from
-
Advances in Synthesis and Application of Imidazopyridine Derivatives - ResearchGate. (2025, August 6). Retrieved from
-
A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. (2025, August 7). Retrieved from
-
This compound - Parchem. (n.d.). Retrieved from
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved from
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025, December 24). Retrieved from
-
7-chloro-1H-imidazo[4,5-b]pyridine | 6980-11-6 - ChemicalBook. (2023, April 28). Retrieved from
- 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridine - PubChem. (n.d.).
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (n.d.). Retrieved from
-
Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - Taylor & Francis Online. (n.d.). Retrieved from
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014, May 26). Retrieved from
- Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones | Organometallics - ACS Publications. (2020, January 15).
- 7-Chloro-1H-imidazo(4,5-b)pyridine - PubChem. (n.d.).
-
7-CHLORO-1-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE | 83472-67-7 - Sigma-Aldrich. (n.d.). Retrieved from
-
4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine Safety Data Sheets - Echemi. (n.d.). Retrieved from
-
Pyridine - SAFETY DATA SHEET - pentachemicals. (2024, November 26). Retrieved from
-
Imidazopyridines - Fisher Scientific. (n.d.). Retrieved from
-
7-Chloroquinaldine 99 4965-33-7 - Sigma-Aldrich. (n.d.). Retrieved from
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 7. This compound | 929074-44-2 [m.chemicalbook.com]
- 8. rdchemicals.com [rdchemicals.com]
- 9. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
- 10. 7-chloro-1H-imidazo[4,5-b]pyridine | 6980-11-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. acdlabs.com [acdlabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridine | C8H8ClN3 | CID 151637115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 7-Chloro-1H-imidazo(4,5-b)pyridine | C6H4ClN3 | CID 12782383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmatutor.org [pharmatutor.org]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sciencing.com [sciencing.com]
- 26. This compound(929074-44-2) 1H NMR spectrum [chemicalbook.com]
- 27. pentachemicals.eu [pentachemicals.eu]
- 28. fishersci.com [fishersci.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, potential applications in drug discovery, and essential safety and handling protocols.
Core Chemical Identifiers and Properties
This compound is a substituted imidazopyridine, a class of compounds recognized for their structural similarity to purines, which allows them to interact with various biological macromolecules. This bioisosteric relationship is a cornerstone of their therapeutic potential.
Below is a summary of the key identifiers for this compound:
| Identifier | Value | Source |
| CAS Number | 929074-44-2 | [1] |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=N2)Cl | N/A |
| Synonyms | 7-chloro-2-methyl-1H-imidazopyridine | [2] |
Synthesis of this compound: A Methodological Approach
The synthesis of the imidazo[4,5-c]pyridine scaffold is a well-established process in organic chemistry.[1][3] The most common and effective methods involve the condensation of a diaminopyridine derivative with a carboxylic acid or its equivalent.[1][3] For the synthesis of this compound, the logical precursor is 5-chloro-3,4-diaminopyridine, which can be reacted with an acetic acid derivative.
A plausible and efficient synthetic route is the Phillips-Ladenburg reaction, which involves the condensation of the diamine with acetic acid under dehydrating conditions, often at elevated temperatures. Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization as it acts as both a catalyst and a dehydrating agent.[1]
Experimental Protocol: Synthesis via Phillips-Ladenburg Reaction
Objective: To synthesize this compound from 5-chloro-3,4-diaminopyridine and acetic acid.
Materials:
-
5-Chloro-3,4-diaminopyridine
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-chloro-3,4-diaminopyridine (1 equivalent) and an excess of glacial acetic acid.
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) to the reaction mixture. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating and Reflux: Heat the reaction mixture to 130-150°C with vigorous stirring. Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a fume hood as carbon dioxide gas will be evolved.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Applications in Drug Discovery and Development
The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to endogenous purines, enabling it to interact with a wide range of biological targets.[4] Derivatives of this and related imidazopyridine systems have been extensively investigated for various therapeutic applications.
-
Kinase Inhibition: A primary area of interest for imidazopyridine derivatives is in the development of kinase inhibitors for cancer therapy.[5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[4,5-b]pyridine scaffold, a close isomer, has been successfully utilized to develop potent inhibitors of kinases such as Aurora kinases and FLT3.
-
Anticancer and Antiviral Potential: Substituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have shown promise as antiviral and anticancer agents.[3] Their ability to mimic purines allows them to potentially interfere with DNA replication and other cellular processes essential for viral and cancer cell proliferation.
-
Antimicrobial Activity: Some imidazo[4,5-c]pyridine derivatives have demonstrated promising antibacterial and antifungal activities.[6]
While specific biological activity data for this compound is not widely published, its structural features suggest it is a strong candidate for investigation as a kinase inhibitor or in other areas of oncology and infectious disease research. The chloro and methyl substituents can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established methodologies, and its structural similarity to purines makes it a promising scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. As with any novel chemical, strict adherence to safety protocols is essential during its handling and use in research and development.
References
- Srinivasulu, R., et al. (2013). Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Journal of Applicable Chemistry, 2(3), 433-439.
- Gund et al. (2021).
- Kłys, A., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
- Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050.
-
R&D Chemicals. (n.d.). 7-Chloro-2-methyl-1H-imidazopyridine. Retrieved from [Link]
- Özden, S., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1077–1090.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rdchemicals.com [rdchemicals.com]
- 3. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 7-Chloro-1H-imidazo[4,5-c]pyridine Derivatives: A Technical Guide to Their Anticancer Activity
For: Researchers, scientists, and drug development professionals.
Abstract: The 1H-imidazo[4,5-c]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide focuses on the 7-chloro substituted derivatives, with a particular emphasis on their potential as anticancer agents. While extensive research on the broader class of imidazo[4,5-c]pyridines has revealed promising activities, including the inhibition of key oncogenic pathways, specific data on 7-chloro-2-methyl-1H-imidazo[4,5-c]pyridine derivatives remains limited in publicly accessible literature. This guide will, therefore, synthesize the available knowledge on closely related 7-chloro-imidazo[4,5-c]pyridine analogs to provide a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action in the context of oncology.
Introduction: The Imidazo[4,5-c]pyridine Scaffold in Oncology
The structural similarity of the imidazo[4,5-c]pyridine core to endogenous purines allows these compounds to interact with a wide range of biological targets, including enzymes and receptors that play crucial roles in cellular signaling.[1] This inherent bioactivity has made them a privileged scaffold in the design of novel therapeutics. In the realm of oncology, derivatives of imidazo[4,5-c]pyridine have been investigated for their ability to modulate key pathways involved in cancer cell proliferation, survival, and metastasis.
The introduction of a chlorine atom at the 7-position of the imidazo[4,5-c]pyridine ring can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific biological targets. While the focus of this guide is on the 7-chloro derivatives, it is important to note that the broader class of imidazopyridines has shown a wide array of pharmacological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory effects.[1]
Synthetic Strategies for 7-Chloro-1H-imidazo[4,5-c]pyridine Derivatives
The synthesis of the 7-chloro-1H-imidazo[4,5-c]pyridine core typically involves the construction of the imidazole ring onto a pre-functionalized pyridine. A common and effective method is the condensation of a diaminopyridine with a suitable carboxylic acid or its derivative.[1] For the synthesis of this compound, a plausible route would involve the cyclization of 4,5-diamino-2-chloropyridine with acetic acid or a derivative thereof.
A general synthetic workflow is depicted below:
Caption: Hypothetical signaling pathway inhibited by a 7-chloro-imidazo[4,5-c]pyridine derivative.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are involved in DNA repair. Inhibiting PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, can lead to synthetic lethality. Imidazo[4,5-c]pyridinecarboxamide derivatives have been successfully designed as potent PARP-1 inhibitors. [2][3]One study reported a derivative with an IC50 value of 8.6 nM for PARP inhibition, which also enhanced the cytotoxicity of the chemotherapeutic agent temozolomide in several human tumor cell lines. [1]
Experimental Protocols for Biological Evaluation
The following are standard protocols for assessing the anticancer activity of novel 7-chloro-1H-imidazo[4,5-c]pyridine derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [4]2. Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
In Vitro Kinase Inhibition Assay
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a kinase-specific substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Use a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™), to measure kinase activity. [5]5. Data Analysis: Determine the IC50 value of the compound for the target kinase.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of a compound on the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours. [4]2. Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol. [4]3. Staining: Stain the cells with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A. [4]4. Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. [4]5. Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The following diagram outlines a typical workflow for the in vitro evaluation of a novel anticancer compound.
Caption: Workflow for the in vitro evaluation of novel anticancer compounds.
Structure-Activity Relationship (SAR) Insights
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[4,5-c]pyridine ring is often critical for activity and selectivity. Aromatic and heteroaromatic groups are commonly explored at this position to engage in specific interactions with the target protein.
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring, such as the 7-chloro group, can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties. For instance, in some series of imidazo[4,5-b]pyridines, the presence of a chlorine atom has been shown to enhance antibacterial activity. [1]* Modifications at the N1 or N3 positions: Substitution at the nitrogen atoms of the imidazole ring can also significantly impact biological activity. These positions are often sites for introducing side chains that can interact with specific pockets of the target protein or improve solubility and other drug-like properties.
Quantitative Data on Related Imidazo[4,5-c]pyridine Derivatives
The following table summarizes the anticancer activity of some representative imidazo[4,5-c]pyridine derivatives from the literature to provide a context for the potential potency of the 7-chloro-2-methyl scaffold. It is important to note that these are not direct analogs and are presented for illustrative purposes.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridine-carboxamide | PARP-1 | - | 0.0086 | [1] |
| Imidazo[4,5-c]pyridin-2-one | Src Kinase | - | Sub-micromolar | [6] |
| Imidazo[4,5-c]pyridine-isoxazole hybrid | - | A-549 (Lung) | 11.56 | [7] |
| Imidazo[4,5-c]pyridine-isoxazole hybrid | - | MCF-7 (Breast) | 17.88 | [7] |
Conclusion and Future Directions
The 7-chloro-1H-imidazo[4,5-c]pyridine scaffold represents a promising starting point for the development of novel anticancer agents. Based on the biological activities of related compounds, derivatives of this core structure are likely to exhibit inhibitory effects on key oncogenic targets such as protein kinases and PARP. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Systematic SAR studies are needed to elucidate the key structural features required for potent and selective inhibition of specific cancer-related targets. Further investigation into the mechanism of action, including in vivo efficacy studies in relevant animal models, will be crucial to advance these promising compounds towards clinical development.
References
-
Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Publishing. Available at: [Link].
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available at: [Link].
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link].
-
Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ResearchGate. Available at: [Link].
-
Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents. Available at: [Link].
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. National Institutes of Health. Available at: [Link].
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Available at: [Link].
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link].
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. PubMed. Available at: [Link].
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Available at: [Link].
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link].
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link].
-
4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridine. PubChem. Available at: [Link].
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link].
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link].
-
Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link].
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link].
-
Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. Available at: [Link].
-
3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. PubMed. Available at: [Link].
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link].
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. ResearchGate. Available at: [Link].
-
Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. ACS Publications. Available at: [Link].
- Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents. Google Patents.
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. Available at: [Link].
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. Available at: [Link].
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link].
-
Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. Available at: [Link].
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link].
-
4-chloro-7-cyclopentyl-7H-imidazo[4,5-c]pyridine. PubChem. Available at: [Link].
-
Imidazo[4,5-C]pyridine and py... Thinkstruct. Available at: [Link].
- Imidazopyridine derivatives. Google Patents.
-
COMBINED THERAPY WITH (2R,Z)-2-AMINO-2-CYCLOHEXYL-N-(5-(1-METHYL-1H-PIRAZOLE-4-YL)-1-OXO-2,6-DIHYDRO-1H-D[4][8]IAZEPINO[4,5,6-cd]INDOLE-8. Google Patents. Available at: .
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01949D [pubs.rsc.org]
Spectroscopic Characterization of 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis and practical, field-proven insights into its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound (C₇H₆ClN₃, Molecular Weight: 167.598 g/mol ) is a substituted imidazopyridine.[1] The structural confirmation of such novel compounds is paramount, and a multi-technique spectroscopic approach is the cornerstone of unambiguous identification. This guide presents a predictive analysis of the expected spectroscopic data, grounded in established principles and data from analogous structures. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons, and the N-H proton of the imidazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms within the heterocyclic system.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | broad singlet | 1H | N1-H |
| ~8.2 - 8.4 | doublet | 1H | H4 |
| ~7.4 - 7.6 | doublet | 1H | H6 |
| ~2.5 | singlet | 3H | C2-CH₃ |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
N-H Proton: The imidazole N-H proton is expected to be significantly deshielded and will likely appear as a broad singlet at a very downfield chemical shift (δ 12.5-13.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential solvent exchange. In some cases, this peak may not be observed if the exchange rate is high.
-
Aromatic Protons (H4 and H6): The pyridine ring protons, H4 and H6, will appear as doublets due to coupling with each other. H4 is expected to be at a more downfield position compared to H6 due to the deshielding effect of the adjacent imidazole ring. The coupling constant (J) between them should be in the range of typical ortho-coupling for a pyridine ring.
-
Methyl Protons: The methyl group at the C2 position is attached to the imidazole ring and is expected to appear as a sharp singlet around δ 2.5 ppm.
Predicted ¹³C NMR Spectrum
The broadband proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C2 |
| ~145 | C7a |
| ~142 | C4 |
| ~135 | C7 |
| ~130 | C3a |
| ~118 | C6 |
| ~15 | C2-CH₃ |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Quaternary Carbons: The carbon atoms at the ring junctions (C3a and C7a) and those bearing substituents (C2 and C7) are quaternary. C2, being part of the electron-deficient imidazole ring and adjacent to two nitrogen atoms, is expected to be the most downfield among the sp² carbons. The carbon bearing the chlorine atom (C7) will also be significantly downfield.
-
Aromatic CH Carbons: The protonated carbons of the pyridine ring (C4 and C6) will appear in the aromatic region. Similar to the proton spectrum, C4 is expected to be more deshielded than C6.
-
Aliphatic Carbon: The methyl carbon will appear in the typical aliphatic region, upfield around δ 15 ppm.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.[2][3]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a 30° pulse angle to allow for a shorter relaxation delay.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a relaxation delay (d1) of 2 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra manually.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to δ 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO-d₆ peak to δ 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum provides information about the vibrational modes of the bonds.
Predicted IR Absorption Bands
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₃) |
| ~1620 - 1580 | Medium-Strong | C=N and C=C stretching vibrations of the aromatic rings |
| ~1450 - 1400 | Medium | Ring stretching vibrations |
| ~1100 - 1000 | Medium-Strong | C-Cl stretch |
| ~850 - 750 | Strong | C-H out-of-plane bending |
Expertise & Experience: Interpreting the IR Spectrum
-
N-H Stretch: A broad absorption band may be observed in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring. This band is often broad due to hydrogen bonding.
-
C-H Stretches: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.[4]
-
Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule. The C=N and C=C stretching vibrations of the fused heterocyclic system give rise to characteristic bands in the 1620-1400 cm⁻¹ range.[5] The C-Cl stretching vibration is expected to appear as a strong band in the 1100-1000 cm⁻¹ region.
Experimental Protocol for ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.[6][7]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[8]
-
Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[9]
-
Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrum (Electron Ionization - EI)
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Relative Abundance | Assignment |
| 167 | High | [M]⁺ (with ³⁵Cl) |
| 169 | Medium | [M+2]⁺ (with ³⁷Cl) |
| 132 | Medium | [M - Cl]⁺ |
| 126 | Variable | [M - CH₃CN]⁺ |
Expertise & Experience: Interpreting the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 167, corresponding to the molecular formula C₇H₆³⁵ClN₃.
-
Isotope Peak: A key diagnostic feature will be the presence of an [M+2]⁺ peak at m/z 169 with an intensity of approximately one-third of the [M]⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.[10][11]
-
Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment. Common fragmentation pathways could include the loss of a chlorine radical to give a peak at m/z 132, or the loss of acetonitrile (CH₃CN) from the imidazole ring, which is a common fragmentation for imidazoles.[12]
Experimental Protocol for ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.[13][14]
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[15]
-
Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
A small amount of formic acid (0.1%) can be added to the final solution to promote protonation and the formation of [M+H]⁺ ions.
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
-
Data Acquisition:
-
Acquire the spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 168 (for ³⁵Cl) and 170 (for ³⁷Cl).
-
-
Data Analysis:
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Use the accurate mass to confirm the elemental composition (C₇H₇ClN₃⁺).
-
Analyze the isotopic pattern to confirm the presence of one chlorine atom.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: A streamlined workflow for the structural elucidation of this compound.
Conclusion
This technical guide provides a detailed predictive framework and robust experimental protocols for the comprehensive spectroscopic characterization of this compound. By integrating data from NMR, IR, and MS, researchers can achieve unambiguous structural confirmation. The causality-driven experimental choices and self-validating protocols outlined herein are designed to ensure the highest standards of scientific integrity and data quality in drug discovery and development.
References
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]
-
LC-MS. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
-
UCLA. Basic 1h And 13c Nmr Spectroscopy. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
NIH. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]
-
ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
-
University of Washington. 13-C NMR Protocol for beginners AV-400. [Link]
-
MDPI. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
-
PubMed. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. [Link]
-
ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
YouTube. (2023, November 18). Chloro pattern in Mass Spectrometry. [Link]
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
-
University of Calgary. Radicals and Mass Spectrometry (MS) Spring 2021. [Link]
-
Michigan State University. Table of Characteristic IR Absorptions. [Link]
-
R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. [Link]
-
Testbook. The correct match of 13C NMR chemical shift values (δ ppm). [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. [bmIm]OH CATALYSED FOUR COMPONENT ONE-POT SYNTHESIS OF IMIDAZO[4,5-C]PYRAZOLE-2-THIONE-N-NUCLEOSIDES. [Link]
-
NIH. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
-
PubMed Central. Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. [Link]
-
ResearchGate. 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
Sources
- 1. rdchemicals.com [rdchemicals.com]
- 2. books.rsc.org [books.rsc.org]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. scienceready.com.au [scienceready.com.au]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Imidazo[4,5-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[4,5-c]pyridine nucleus, a heterocyclic ring system where an imidazole ring is fused to a pyridine ring, represents a cornerstone in modern medicinal chemistry. Its structural analogy to endogenous purines has made it a "privileged scaffold," a molecular framework that can bind to a variety of biological targets with high affinity. This unique characteristic has propelled the development of a multitude of pharmacologically active agents across diverse therapeutic areas, from oncology to infectious diseases. This technical guide delves into the discovery, historical development, and synthetic evolution of imidazo[4,5-c]pyridine compounds, offering insights for researchers and drug development professionals.
From Purine Analogue to Therapeutic Powerhouse: A Historical Perspective
The journey of imidazo[4,5-c]pyridines, also known as 3-deaza-9H-purines, is intrinsically linked to the study of purine metabolism and its role in cellular function.[1] The structural resemblance to natural purines like adenine and guanine spurred initial investigations into their potential as therapeutic agents.[2][3] Early research focused on synthesizing these "azapurines" to probe biological systems and develop antimetabolites for cancer therapy.
The discovery of their broad biological potential marked a significant turning point. One of the early notable compounds was Bamaluzole, a GABAA receptor agonist investigated for its anticonvulsant properties.[4][5] Although it never reached the market, it highlighted the potential of the imidazo[4,5-c]pyridine core to interact with central nervous system targets.[4] Over the years, the versatility of this scaffold became increasingly evident, with derivatives showing promise as:
-
Antiviral agents , particularly against Hepatitis C Virus (HCV) by inhibiting the NS5B polymerase.[6]
-
Anticancer agents , targeting various kinases such as Src family kinases (SFKs) in glioblastoma and p21-activated kinase 4 (PAK4).[7][8]
-
Antihypertensive agents , through dual antagonism of the angiotensin II type 1 (AT1) receptor and partial agonism of peroxisome proliferator-activated receptor-γ (PPARγ).[9]
-
Antimycobacterial agents , with activity against Mycobacterium tuberculosis.[10]
This expansion into numerous therapeutic areas underscores the remarkable adaptability of the imidazo[4,5-c]pyridine framework.
The Art of Synthesis: Crafting the Imidazo[4,5-c]pyridine Core
The synthesis of the imidazo[4,5-c]pyridine ring system has evolved significantly from classical methods to more sophisticated and efficient modern techniques.
Classical Synthetic Approaches
The foundational method for constructing the imidazo[4,5-c]pyridine core involves the condensation of a diaminopyridine precursor with a one-carbon synthon. A typical and straightforward approach is the reaction of 3,4-diaminopyridine with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[2] The use of formic acid is also a common method for introducing the C2 position of the imidazole ring.[4]
Another classical route is the oxidative cyclization of diaminopyridines with aldehydes. This method allows for the direct installation of a substituent at the 2-position of the imidazo[4,5-c]pyridine ring system.[11]
Caption: Classical synthetic routes to the imidazo[4,5-c]pyridine core.
Modern Synthetic Methodologies
While effective, classical methods often require harsh reaction conditions and can have limitations in substrate scope and functional group tolerance. Modern synthetic chemistry has introduced more versatile and efficient strategies. These include:
-
Palladium-catalyzed cross-coupling reactions: These methods allow for the late-stage functionalization of pre-formed imidazo[4,5-c]pyridine rings, enabling the rapid generation of diverse compound libraries.
-
Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical condensation reactions.[2]
-
Solid-phase synthesis: This technique has been adapted for the directed synthesis of trisubstituted imidazo[4,5-c]pyridines, facilitating the creation of compound libraries for high-throughput screening.[1]
Key Imidazo[4,5-c]pyridine Derivatives and Their Biological Activities
The therapeutic potential of this scaffold is best illustrated by the diverse biological activities of its derivatives.
| Compound Class/Example | Biological Target(s) | Therapeutic Area | Key Findings |
| Tegobuvir Analogues | HCV NS5B Polymerase | Antiviral (Hepatitis C) | Potent non-nucleoside inhibitors of HCV replication with nanomolar efficacy.[6] |
| Imidazo[4,5-c]pyridin-2-ones | Src Family Kinases (SFKs) | Oncology (Glioblastoma) | Compound 1s showed effective antiproliferative activity against multiple glioblastoma cell lines.[7] |
| Dual AT1/PPARγ Modulators | AT1 Receptor, PPARγ | Cardiovascular (Hypertension) | Compound 21b demonstrated potent dual pharmacology with an AT1 IC50 of 7 nM and PPARγ EC50 of 295 nM.[9] |
| Amide/Urea/Sulfonamide Derivatives | Mycobacterium tuberculosis | Infectious Disease | Compounds 21, 22, and 23 were most active and decreased bacterial load in in vivo models.[10] |
| BVDV Inhibitors | RNA-dependent RNA polymerase | Antiviral | A series of compounds showed highly active and selective inhibition of Bovine Viral Diarrhea Virus.[2][4] |
Structure-Activity Relationships (SAR)
The development of potent and selective imidazo[4,5-c]pyridine-based drugs has been heavily reliant on understanding their structure-activity relationships (SAR). Key insights include:
-
Substitution at the 2-position: This position is often critical for target engagement. For example, in SFK inhibitors, bulky aromatic or aliphatic groups at this position significantly influence inhibitory activity.[7]
-
Substitution on the pyridine nitrogen (N5): Alkylation at this position can modulate physicochemical properties and target affinity. In the dual AT1/PPARγ modulators, substitution at the pyridone nitrogen was key to identifying potent compounds.[9]
-
Substitution on the imidazole nitrogen (N1 or N3): This can impact the pharmacokinetic properties of the molecule and its interaction with the biological target.
Caption: Key positions for substitution on the imidazo[4,5-c]pyridine core.
Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridines
This protocol describes a general method for the synthesis of 2-substituted imidazo[4,5-c]pyridines via oxidative cyclocondensation.
Objective: To synthesize 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine.
Materials:
-
3,4-Diaminopyridine
-
4-Chlorobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Aldehyde Adduct: In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 mmol) in ethanol (10 mL). To this solution, add a solution of sodium metabisulfite (1.1 mmol) in water (5 mL). Stir the mixture at room temperature for 30 minutes to form the bisulfite adduct.
-
Condensation Reaction: To the flask containing the aldehyde adduct, add 3,4-diaminopyridine (1.0 mmol) and dimethyl sulfoxide (DMSO) (5 mL).
-
Heating and Cyclization: Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Directions
The imidazo[4,5-c]pyridine scaffold has firmly established itself as a privileged structure in drug discovery. Its journey from a simple purine isostere to the core of diverse therapeutic agents highlights the power of heterocyclic chemistry in addressing complex medical needs. Future research will likely focus on exploring new biological targets for this versatile scaffold, developing more stereoselective and efficient synthetic methodologies, and leveraging computational tools to design next-generation imidazo[4,5-c]pyridine-based drugs with improved efficacy and safety profiles. The rich history and proven track record of this compound class suggest that it will continue to be a valuable source of innovative medicines for years to come.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B. PubMed. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing). [Link]
-
Examples of pharmacologically active compounds containing an imidazo[4,5-b]pyridine skeleton. ResearchGate. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
-
Antiviral imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridine derivatives. ResearchGate. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
-
Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]
-
Imidazopyridine. Wikipedia. [Link]
-
The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. PubMed. [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic targets of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
An In-depth Technical Guide
Topic: Potential Therapeutic Targets of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The compound this compound belongs to the imidazopyridine class of heterocyclic molecules. This chemical family is recognized as a "privileged scaffold" in medicinal chemistry due to its structural and electronic resemblance to natural purines.[1][2] This bioisosteric relationship facilitates interactions with a wide range of biological macromolecules, making it a fertile ground for the discovery of novel therapeutics.[3][4] The imidazo[4,5-c]pyridine core, in particular, has been successfully leveraged to develop potent modulators of enzymes central to disease pathogenesis, including protein kinases and phosphodiesterases.[5][6] This guide synthesizes the available evidence for related compounds to identify and prioritize the most promising therapeutic targets for this compound, providing a strategic framework and detailed experimental workflows for their validation.
The Imidazo[4,5-c]pyridine Scaffold: A Purine Bioisostere
The therapeutic potential of the imidazo[4,5-c]pyridine scaffold is fundamentally rooted in its structural similarity to purine.[7] This allows it to function as a competitive antagonist at the active sites of numerous enzymes that would typically bind purine-containing substrates, most notably the adenosine triphosphate (ATP) binding pocket of protein kinases and the cyclic nucleotide binding pocket of phosphodiesterases.[3][6] The strategic placement of substituents on the core ring system, such as the chloro and methyl groups in the topic compound, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7] Investigations into this scaffold have yielded compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][8][9]
Primary Target Class: Protein Kinases
The most heavily explored therapeutic application for the imidazo[4,5-c]pyridine scaffold is the inhibition of protein kinases.[5][10] The kinome represents a vast and critical set of targets in oncology, immunology, and inflammatory diseases. The purine-like core of the compound can mimic the adenine moiety of ATP, allowing it to occupy the enzyme's active site and prevent the phosphotransfer reaction. Literature on analogous compounds points to several high-value kinase targets.
High-Potential Target Example: DNA-Dependent Protein Kinase (DNA-PK)
Rationale: DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[5] In oncology, inhibiting DNA-PK is a validated strategy for sensitizing cancer cells to radiotherapy and certain DNA-damaging chemotherapies.[10] Notably, a recent study identified 6-anilino imidazo[4,5-c]pyridin-2-ones as potent and selective nanomolar inhibitors of DNA-PK that demonstrated significant radiosensitization in cellular models.[5][10] This precedent makes DNA-PK a highly plausible and compelling target for this compound.
Proposed Mechanism of Action: The compound is hypothesized to act as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the ATP pocket, it prevents the phosphorylation of key downstream substrates like Artemis and itself (autophosphorylation), effectively stalling the repair of DNA double-strand breaks induced by radiation. This accumulation of unresolved DNA damage triggers apoptotic cell death in cancer cells.
Signaling Pathway: DNA Double-Strand Break Repair via NHEJ
Caption: Inhibition of DNA-PKcs blocks the NHEJ pathway, leading to apoptosis.
Experimental Validation Workflow for Kinase Targets
A tiered approach is essential to validate a kinase target, moving from biochemical confirmation to cellular engagement and phenotypic outcomes.
Workflow Diagram: Kinase Target Validation
Caption: A four-step workflow for validating a potential kinase inhibitor.
Protocol 1: In Vitro DNA-PK Inhibition Assay (ADP-Glo™)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant DNA-PK.
-
Principle: The ADP-Glo™ Kinase Assay measures the conversion of ATP to ADP by the kinase. Luminescence is inversely proportional to kinase activity.
-
Methodology:
-
Prepare a serial dilution of this compound (e.g., 10 µM to 0.1 nM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).
-
In a 384-well plate, add 2 µL of the compound dilution or vehicle control (DMSO).
-
Add 2 µL of a solution containing recombinant human DNA-PK enzyme and its peptide substrate.
-
Initiate the reaction by adding 2 µL of an ATP solution (final concentration at Km for DNA-PK).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement (CETSA®)
-
Objective: To confirm that the compound directly binds to and stabilizes DNA-PK within intact cells.
-
Principle: The Cellular Thermal Shift Assay (CETSA®) relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
-
Methodology:
-
Culture a relevant cancer cell line (e.g., HeLa) to ~80% confluency.
-
Treat cells with various concentrations of the compound or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the amount of soluble DNA-PK by Western Blot or ELISA.
-
Plot the fraction of soluble DNA-PK as a function of temperature for each compound concentration. A rightward shift in the melting curve indicates target stabilization and engagement.
-
Hypothetical Data Summary: Kinase Validation
| Assay Type | Parameter | Hypothetical Value | Implication |
|---|---|---|---|
| In Vitro Kinase Assay | IC50 (DNA-PK) | 8.6 nM | Potent biochemical inhibition[7] |
| Isothermal Titration | Kd | 15 nM | High-affinity direct binding |
| Cellular Engagement | CETSA Tagg | + 4.2 °C | Strong target engagement in cells |
| Radiosensitization | Sensitizer Enhancement Ratio | 1.8 at 100 nM | Functional cellular activity |
Secondary Target Class: Phosphodiesterases (PDEs)
Rationale: The imidazopyridine scaffold has also been successfully developed into potent inhibitors of phosphodiesterases, enzymes that degrade cyclic nucleotides (cAMP and cGMP).[6][11] Specifically, novel imidazo[4,5-b]pyridines (a close isomer) were identified as nanomolar inhibitors of PDE10A, a key enzyme in the basal ganglia with applications in treating neuropsychiatric disorders like schizophrenia.[6][11][12] The purine-like core can effectively mimic the guanine ring of cGMP or the adenine ring of cAMP, blocking the catalytic site.
Protocol 3: In Vitro PDE10A Inhibition Assay (PDE-Glo™)
-
Objective: To determine the IC50 of the compound against recombinant PDE10A.
-
Principle: This assay measures the remaining cAMP after the PDE reaction. A luminescent signal is generated that is proportional to the amount of cAMP, and thus inversely proportional to PDE activity.
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add compound dilutions or vehicle control.
-
Add recombinant human PDE10A enzyme.
-
Initiate the reaction by adding a cAMP substrate solution (final concentration near Km).
-
Incubate for 30-60 minutes at room temperature.
-
Add PDE-Glo™ Termination Reagent to stop the reaction.
-
Add PDE-Glo™ Detection Reagent containing a cAMP-dependent protein kinase.
-
Add Kinase-Glo® Reagent to measure the amount of ATP remaining after the protein kinase reaction. The signal is inversely proportional to PDE10A activity.
-
Read luminescence and calculate the IC50 value from the dose-response curve.
-
Other Exploratory Targets
The versatility of the imidazo[4,5-c]pyridine scaffold suggests a broader range of potential targets that merit consideration for screening campaigns.
-
PARP Inhibitors: Derivatives have shown moderate to good Poly(ADP-ribose) polymerase inhibitory activity, which is another key target in oncology, particularly for BRCA-mutated cancers.[7]
-
GPCRs: Certain imidazo[4,5-c]pyridin-4-one derivatives have been developed as potent dual antagonists of the Angiotensin II Type 1 (AT1) receptor and partial agonists of PPARγ, indicating potential in cardiovascular and metabolic diseases.[13]
-
Viral Polymerases: The scaffold has been used to develop inhibitors of viral RNA-dependent RNA polymerase, suggesting applications in treating viral infections.[7]
Conclusion and Future Directions
This compound is a promising small molecule built upon a scaffold with a proven track record of interacting with high-value therapeutic targets. Based on extensive literature precedent, the primary and most promising lines of investigation should focus on its potential as a protein kinase inhibitor , with DNA-PK representing a compelling first target due to its role in oncology. A secondary, yet strong, avenue of exploration is its potential as a phosphodiesterase inhibitor , particularly against PDE10A.
A robust screening strategy should involve a broad kinase panel to identify primary targets and potential off-targets, followed by the detailed validation workflows described herein. Cellular assays confirming target engagement and linking it to a functional phenotype are critical for advancing the compound toward lead optimization and subsequent preclinical development.
References
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Vertex AI Search.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Imidazo[4, 5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC - PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activ
- Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH.
- (PDF) Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A).
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
- Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Deriv
- A review on the biological activity of imidazo (4,5-b) pyridines and related compounds.
- Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. PubMed.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
- Buy 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | 668268-69-7. Smolecule.
- 7-chloro-1H-imidazo[4,5-b]pyridine | 6980-11-6. ChemicalBook.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH.
- 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. R&D Chemicals.
- 7-Chloro-1H-imidazo(4,5-b)pyridine. PubChem.
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico modeling of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine interactions
An In-Depth Technical Guide to the In Silico Modeling of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine Interactions
Foreword: The Rationale for a Computational Approach
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] Its rigid, bicyclic nature and strategic placement of nitrogen atoms make it an ideal framework for engaging with biological targets, particularly the ATP-binding sites of protein kinases.[2][3][4][5] The specific compound, this compound, presents a unique substitution pattern that warrants detailed investigation to understand its potential protein interactions and guide further therapeutic development.
Traditional wet-lab screening can be time-consuming and resource-intensive.[6] In silico modeling offers a powerful, complementary approach to rapidly generate hypotheses, prioritize experimental work, and gain atomic-level insights into molecular recognition events.[7] This guide provides a comprehensive, technically-grounded framework for the computational analysis of this compound, moving from initial structure preparation through to dynamic simulation and interaction analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the generated results.
Part 1: Foundational Setup - Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This initial phase is critical for ensuring that the subsequent simulations are both chemically and biologically relevant.
Ligand Preparation: Characterizing this compound
The first step is to generate a high-quality, three-dimensional representation of the ligand.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [8] |
| Molecular Weight | 167.60 g/mol | [8] |
| CAS Number | 929074-44-2 | [9] |
| 3D Structure | Generated via SMILES | - |
Experimental Protocol: Ligand 3D Structure Generation and Energy Minimization
-
Obtain SMILES String: The 2D representation is CC1=NC2=C(N1)C=NC=C2Cl.
-
Convert to 3D: Use a computational chemistry tool (e.g., open-source RDKit or commercial software like Schrödinger Maestro) to convert the 2D SMILES string into an initial 3D conformation.
-
Protonation State Assignment: The imidazopyridine core has multiple nitrogen atoms. It is crucial to determine the most likely protonation state at a physiological pH (typically 7.4). This is often accomplished using pKa prediction tools. For this scaffold, the pyridine nitrogen is a likely protonation site.
-
Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy state. It must be energy-minimized to resolve any steric clashes or unfavorable bond angles.
-
Causality: This step is essential because docking algorithms assume a low-energy ligand conformation as a starting point. A high-energy, strained conformation can lead to inaccurate docking poses and binding energy estimates.
-
Method: Employ a robust force field such as MMFF94 (Merck Molecular Force Field) or OPLS (Optimized Potentials for Liquid Simulations). The minimization is typically run until a convergence criterion is met (e.g., RMS gradient < 0.01 kcal/mol·Å).
-
Target Identification and Preparation
While this compound does not have a single, universally defined target in public literature, the imidazopyridine scaffold is a well-established kinase inhibitor.[4][5] Therefore, a logical and scientifically sound approach is to model its interaction with a representative protein kinase. For this guide, we will select Src kinase (PDB ID: 3G6H) as a relevant example, as it is a key target in cancer therapy and a member of a family known to be modulated by similar scaffolds.[10]
Experimental Protocol: Receptor Structure Preparation
-
Download Structure: Obtain the X-ray crystal structure of the target protein from the Protein Data Bank (PDB).[11] For this example, we use PDB ID: 3G6H.
-
Initial Cleanup: The raw PDB file often contains non-essential components.
-
Remove all water molecules that are not structurally conserved or bridging key interactions in the active site.
-
Remove any co-solvents, ions, and co-crystallized ligands not relevant to the study.
-
Select the specific protein chain(s) of interest if the biological unit is multimeric.
-
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens consistent with a physiological pH of 7.4. This is critical for defining the correct hydrogen bond donor and acceptor network.
-
Assign Bond Orders and Formal Charges: Ensure that the bond orders and charges for the protein residues are correctly assigned.
-
Optimize Hydrogen Bond Network: Perform a constrained minimization of the protein structure, allowing only the hydrogen atoms to move freely. This step optimizes the hydrogen-bonding network and relieves minor steric clashes without disturbing the experimentally determined backbone coordinates.
Part 2: Predicting Binding Modes via Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It is a foundational technique for virtual screening and understanding key binding interactions.
Docking Protocol Validation (Self-Validating System)
Before docking our novel compound, the trustworthiness of the docking protocol must be established. This is a critical quality control step.[13][14]
-
The Principle of Redocking: The most common validation method is to extract the co-crystallized ligand from the PDB file, treat it as a new input, and dock it back into the receptor's active site.[15][16]
-
Success Criterion: A successful validation is achieved if the docking program can reproduce the crystallographic binding pose with a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å.[15][17] This confirms that the chosen docking parameters (grid definition, search algorithm) are appropriate for the target system.
Docking Workflow
The following diagram outlines the logical flow for a typical molecular docking experiment.
Caption: Molecular Docking Workflow.
Experimental Protocol: Molecular Docking of this compound
-
Grid Generation: Define the active site by creating a bounding box (the "grid") centered on the position of the co-crystallized ligand in the validated PDB structure. The size of the box should be sufficient to allow the ligand rotational and translational freedom.
-
Ligand Docking: Dock the prepared this compound structure into the defined grid using a validated docking program (e.g., Glide, AutoDock Vina).
-
Pose Analysis: The program will generate several possible binding poses, ranked by a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol).
-
Interaction Analysis: Visually inspect the top-ranked pose. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and potential pi-pi stacking between the ligand and protein residues.
Data Presentation: Hypothetical Docking Results
The results of a docking study are best summarized in a table for clear comparison.
Table 2: Hypothetical Docking Results against Src Kinase (PDB: 3G6H)
| Compound | Docking Score (kcal/mol) | Key Hydrogen Bonds | Key Hydrophobic Interactions |
| Native Ligand (Redocked) | -9.8 | Met341, Glu310 | Leu273, Val281, Ala293, Tyr340 |
| This compound | -8.5 | Met341 (Hinge) | Leu273, Val281, Leu393 |
Note: These are representative values for illustrative purposes.
Part 3: Elucidating Complex Dynamics with Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, it does not account for the inherent flexibility of the protein or the influence of solvent.[14] Molecular Dynamics (MD) simulations model the atomic movements of a system over time, providing a much deeper understanding of the stability and dynamics of the protein-ligand complex.[12][18][19]
The Rationale for MD Simulations
MD simulations are employed to:
-
Assess Binding Stability: Determine if the docked pose is stable over a simulated timescale (typically nanoseconds).[20]
-
Refine the Binding Pose: Allow the ligand and protein to make mutual conformational adjustments, potentially leading to a more accurate representation of the binding mode.
-
Analyze Water's Role: Explicitly model the effect of water molecules on the binding interface.
-
Calculate Binding Free Energies: Employ advanced methods (e.g., MM/PBSA, MM/GBSA) to provide a more rigorous estimate of binding affinity than docking scores alone.[4]
MD Simulation Workflow
The process of setting up and running an MD simulation is multi-staged, requiring careful preparation and equilibration before the final production run.
Caption: Standard Molecular Dynamics Simulation Workflow.
Experimental Protocol: MD Simulation
-
System Preparation:
-
Input: Use the best-ranked pose from molecular docking as the starting structure.
-
Force Field: Select a suitable force field (e.g., CHARMM36, AMBER) to describe the physics of the system.[20] Ligand parameters must be generated separately and validated.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.
-
-
Minimization: Perform steepest descent and conjugate gradient energy minimization of the entire solvated system to relax the structure.
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.[21]
-
NVT Ensemble: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble: Apply pressure coupling to bring the system to the correct density (typically 1 atm) while maintaining constant temperature. The position restraints are gradually relaxed.
-
-
Production Run: Once the system is stable (as judged by plateauing temperature, pressure, and density), remove all restraints and run the simulation for the desired length (e.g., 100-200 ns), saving the atomic coordinates at regular intervals.
-
Trajectory Analysis: Analyze the resulting trajectory to extract meaningful data.[22][23]
Data Presentation: MD Simulation Analysis
Key metrics from the MD trajectory provide insight into the stability and behavior of the complex.
Table 3: Summary of MD Simulation Analysis (100 ns)
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.8 Å | The protein backbone is stable, with no major conformational changes. |
| Ligand RMSD | 1.2 Å | The ligand remains stably bound in the initial docked pose throughout the simulation. |
| Protein RMSF | Peaks at loop regions | Loop regions show higher flexibility, while active site residues are stable. |
| H-Bond Occupancy | Met341: 85% | The key hinge hydrogen bond identified in docking is highly stable and persistent. |
Part 4: Advanced Application - Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of molecular features required for biological activity.[24][25] It can be used to screen large databases for novel scaffolds that match these features.[26][27]
-
Structure-Based Pharmacophore: A pharmacophore can be generated directly from the key interactions observed in the stable protein-ligand complex from the MD simulation. Features would include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic/aromatic centers.
-
Ligand-Based Pharmacophore: If multiple active imidazopyridine analogues were known, they could be aligned to derive a common feature model, even without a known receptor structure.[25]
Caption: Conceptual view of a pharmacophore model.
Conclusion: Synthesizing a Coherent Model
By integrating molecular docking with molecular dynamics simulations, we can build a robust, multi-faceted model of how this compound interacts with a representative biological target. The static pose from docking provides an initial, high-quality hypothesis of the binding mode, highlighting key interactions like the critical hydrogen bond to the kinase hinge region. The MD simulation then validates the stability of this pose, revealing the dynamic interplay between the ligand, protein, and solvent, and confirming the persistence of crucial interactions over time.
This in silico workflow provides actionable intelligence for drug development professionals. It can be used to rationalize structure-activity relationships, prioritize compounds for synthesis and in vitro testing, and suggest specific modifications to the ligand to enhance binding affinity or selectivity. By adhering to rigorous validation and analysis protocols, these computational methods serve as an indispensable tool in the modern drug discovery pipeline.[28][29]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijesi.org [ijesi.org]
- 8. rdchemicals.com [rdchemicals.com]
- 9. This compound | 929074-44-2 [m.chemicalbook.com]
- 10. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 12. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. bioinformaticsreview.com [bioinformaticsreview.com]
- 22. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 23. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 24. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. dovepress.com [dovepress.com]
- 28. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine and its Structural Analogues
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This bioisosteric relationship allows it to interact with a wide array of biological macromolecules, including kinases and polymerases, making it a cornerstone for the development of novel therapeutics. This guide provides a detailed exploration of 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine, a key representative of this class, and its structural analogues. We will delve into its synthesis, physicochemical properties, and the nuanced structure-activity relationships (SAR) that govern its biological function. This document synthesizes field-proven insights with established scientific literature to provide actionable protocols and a deep mechanistic understanding for professionals in drug discovery and development.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core
Imidazopyridines, formed by the fusion of imidazole and pyridine rings, exist in several isomeric forms, including the [4,5-b], [4,5-c], [1,5-a], and [1,2-a] isomers.[1][2] The imidazo[4,5-c]pyridine isomer, in particular, is a bioisostere of purine, which grants it access to biological targets that naturally recognize purine-based structures like adenine and guanine. This structural and electronic mimicry is a powerful strategy in drug design, enabling these compounds to function as competitive inhibitors or modulators of enzymes and receptors.[2]
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antitumor, antiviral, and antimicrobial effects.[2] Their mechanism of action is often tied to the inhibition of critical cellular enzymes. For instance, various analogues have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP) and Bruton's tyrosine kinase (BTK), both of which are significant targets in oncology.[1][2] The specific compound, this compound, serves as an excellent model for understanding the foundational chemistry and biology of this class. The chloro- and methyl-substituents provide critical handles for synthetic modification and profoundly influence the molecule's electronic properties and binding interactions.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 929074-44-2 | [3] |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.598 g/mol | [4] |
| Appearance | Solid (form may vary) | N/A |
| SMILES | N1=C([NH]C2=C(Cl)C=NC=C12)C | [4] |
Characterization via spectroscopic methods is essential for confirming the identity and purity of the synthesized compound. While a complete dataset is proprietary to specific suppliers, typical spectral data are available for reference.
Table 2: Reference Spectroscopic Data
| Technique | Data Type | Source |
| ¹H NMR | Spectrum available | [5] |
| ¹³C NMR | Spectrum available | [5] |
| Mass Spec (MS) | Spectrum available | [5] |
| Infrared (IR) | Spectrum available | [5] |
Note: Detailed peak assignments for NMR and MS would be determined empirically upon synthesis and purification.
Synthesis Methodologies: Building the Core Scaffold
The construction of the imidazo[4,5-c]pyridine ring system is most commonly achieved through the condensation of a substituted 3,4-diaminopyridine with either a carboxylic acid or an aldehyde.[1][6] The choice of reagent dictates the substituent at the 2-position of the final product.
General Synthesis Pathway
The primary synthetic strategy involves a cyclocondensation reaction. This approach is efficient and allows for significant diversity at the C2 position by simply varying the aldehyde or carboxylic acid derivative used.
Caption: General synthesis of the imidazo[4,5-c]pyridine core.
Detailed Experimental Protocol: Zinc Triflate-Catalyzed Synthesis
This protocol is adapted from an efficient, modern method that utilizes a Lewis acid catalyst to promote the reaction under relatively mild conditions.[6] This method avoids the harsh reagents like polyphosphoric acid (PPA) often used in classical syntheses.[1][6]
Objective: To synthesize a 2-substituted-1H-imidazo[4,5-c]pyridine derivative.
Materials:
-
3,4-Diaminopyridine (1.0 mmol)
-
Substituted Aldehyde (e.g., acetaldehyde for the 2-methyl derivative) (1.2 mmol)
-
Zinc Triflate (Zn(OTf)₂) (30 mol%)
-
Methanol (10 mL)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 3,4-diaminopyridine (1.0 mmol), the selected aldehyde (1.2 mmol), and zinc triflate (0.3 mmol).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Reflux: Place a condenser on the flask and stir the mixture at reflux for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH mobile phase.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Crude Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to obtain the crude solid.
-
Purification (Precipitation): Dilute the crude material with deionized water (10 mL) and stir vigorously for 15 minutes at room temperature.
-
Filtration: Collect the resulting precipitate by vacuum filtration. Wash the solid with additional water and allow it to dry.
-
Final Purification (Recrystallization): Recrystallize the product from ethanol to yield the pure 2-substituted-1H-imidazo[4,5-c]pyridine.
Trustworthiness of Protocol: This self-validating system relies on TLC for reaction monitoring to ensure completion. The purification process, involving aqueous precipitation followed by recrystallization, is a standard and effective method for removing the water-soluble catalyst and unreacted starting materials, ensuring high purity of the final product. Characterization by NMR and MS is the final validation step.
Structural Analogues and Structure-Activity Relationships (SAR)
The therapeutic potential of the imidazo[4,5-c]pyridine scaffold is unlocked through systematic structural modifications. The 7-chloro and 2-methyl groups of the parent compound are key anchor points for exploring SAR.
Caption: Key positions for generating structural analogues.
The Role of the C7-Substituent
The chlorine atom at the C7 position is an electron-withdrawing group, which modulates the electronics of the entire ring system. It also serves as a versatile synthetic handle for introducing further diversity via nucleophilic aromatic substitution (SNAᵣ) reactions.
-
Halogen Series (F, Cl, Br): Modifying the halogen can fine-tune lipophilicity and binding interactions. Bromo-substituted analogues of the related imidazo[4,5-b]pyridine isomer have shown selective activity against respiratory syncytial virus (RSV).[7][8]
-
Amino and Cyano Groups: Replacing the chlorine with amine or cyano groups can introduce hydrogen bonding capabilities or alter the molecule's polarity, respectively. Cyano-substituted imidazo[4,5-b]pyridines have been investigated for their antiproliferative effects.[8]
The Impact of the C2-Substituent
The substituent at the C2 position projects into the solvent-exposed region of many enzyme binding pockets. Its identity is crucial for determining potency and selectivity.
-
Small Alkyl Groups (e.g., Methyl): The methyl group in the parent compound is a small, lipophilic group that can fit into compact hydrophobic pockets.
-
Aryl and Heteroaryl Groups: Introducing larger aromatic rings (e.g., phenyl, pyridyl) can establish additional π-stacking or hydrophobic interactions with the target protein. Phenyl-substituted imidazo[4,5-b]pyridines are common motifs in kinase inhibitors.[8][9]
Table 3: Representative SAR of Imidazopyridine Analogues
| Scaffold | C2-Substituent | C6/C7-Substituent | Biological Activity | Target Class | Reference |
| Imidazo[4,5-b]pyridine | Phenyl | 6-Bromo | Moderate Antiviral (RSV) | Viral Proteins | [8] |
| Imidazo[4,5-b]pyridine | 4-Cyanophenyl | H | Antiproliferative | Kinases | [8] |
| Imidazo[4,5-c]pyridine | Various Aryl | H | PARP Inhibition | DNA Repair Enzymes | [1] |
| Imidazo[4,5-b]pyridine | Various | Di- and Tri-halogenated | CK2 Kinase Inhibition | Protein Kinases | [9] |
Biological Applications and Therapeutic Potential
The imidazopyridine family of compounds exhibits a wide range of biological activities, underscoring their versatility as therapeutic agents.[10]
-
Anticancer Activity: Many analogues function as potent inhibitors of kinases crucial for cancer cell proliferation, such as Aurora kinases and B-Raf.[2][9] Their ability to inhibit DNA repair enzymes like PARP makes them valuable candidates for combination chemotherapy.[1]
-
Antiviral/Antifungal Activity: Specific derivatives have shown promise as antifungal agents, with activity comparable to commercial drugs like tebuconazole.[9] Antiviral activity has also been noted, particularly against RNA viruses.[7]
-
Central Nervous System (CNS) Activity: While the imidazo[4,5-c] and [4,5-b] isomers are primarily explored for oncology and infectious diseases, other isomers like imidazo[1,2-a]pyridines are well-known for their activity as GABA-A receptor agonists, leading to hypnotic and anxiolytic effects (e.g., Zolpidem).[1][2]
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 929074-44-2 [m.chemicalbook.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. This compound(929074-44-2) 1H NMR [m.chemicalbook.com]
- 6. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[4,5-c]pyridine ring system, a heterocyclic scaffold isosteric to purine, has garnered significant attention in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged" structure in drug discovery.[2][3] This guide provides a comprehensive overview of the imidazo[4,5-c]pyridine core, delving into its synthesis, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential.
The strategic placement of nitrogen atoms in the fused ring system imparts unique physicochemical properties, influencing solubility, metabolic stability, and the ability to form key hydrogen bond interactions within protein active sites. These characteristics have been exploited to develop potent and selective modulators of various enzymes and receptors.
Synthetic Strategies: Constructing the Imidazo[4,5-c]pyridine Core
The synthesis of the imidazo[4,5-c]pyridine scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, diversity, and scalability. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Condensation of Diaminopyridines
A prevalent and versatile method involves the condensation of 3,4-diaminopyridine with various electrophilic partners. This approach allows for the direct installation of substituents at the 2-position of the imidazo[4,5-c]pyridine ring.
A common strategy involves the reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives, such as orthoesters. For instance, heating 5-methyl-3,4-diaminopyridine in formic acid under reflux conditions yields 7-methyl-3H-imidazo[4,5-c]pyridine.[2] The use of ytterbium triflate as a catalyst has been shown to facilitate the condensation of 3,4-diaminopyridine with orthoformates, providing an efficient route to the core scaffold.[2][4]
Experimental Protocol: Ytterbium Triflate Catalyzed Condensation [2][4]
-
To a solution of 3,4-diaminopyridine (1 mmol) in a suitable solvent (e.g., ethanol), add triethyl orthoformate (1.2 mmol).
-
Add a catalytic amount of ytterbium (III) triflate (0.1 mmol).
-
Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1H-imidazo[4,5-c]pyridine.
Solid-Phase Synthesis for Library Generation
For the rapid generation of compound libraries for high-throughput screening, solid-phase synthesis offers a powerful platform. An efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-c]pyridines has been developed starting from 2,4-dichloro-3-nitropyridine.[1] This multi-step sequence involves sequential nucleophilic aromatic substitution, nitro group reduction, and cyclization with an aldehyde to form the imidazole ring.[1] This approach allows for the introduction of diversity at multiple positions of the scaffold.
Caption: Solid-phase synthesis of imidazo[4,5-c]pyridines.
A Spectrum of Biological Activities: Therapeutic Applications
The imidazo[4,5-c]pyridine scaffold has demonstrated a remarkable breadth of biological activities, leading to its exploration in numerous therapeutic areas.
Oncology
In the realm of oncology, imidazo[4,5-c]pyridine derivatives have emerged as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Src Family Kinase (SFK) Inhibitors: A series of imidazo[4,5-c]pyridin-2-one derivatives have been identified as novel inhibitors of Src family kinases, which are often dysregulated in glioblastoma multiforme (GBM).[5] Compound 1s from this series exhibited effective antiproliferative activity against several GBM cell lines.[5] The structure-activity relationship (SAR) studies revealed that a cyclopentyl group at the R1 position and a 4-chlorophenyl group at the R2 position were favorable for inhibitory activity.[5]
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: The imidazo[4,5-c]pyridin-2-one scaffold has also been explored for the development of selective DNA-PK inhibitors, which can act as radiosensitizers in cancer therapy.[6]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Certain imidazo[4,5-c]pyridines have shown moderate to good PARP inhibitory activity.[3] PARP inhibitors can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage.[3]
Antiviral Activity
The structural mimicry of purines makes the imidazo[4,5-c]pyridine scaffold a promising framework for the development of antiviral agents. Derivatives have shown potent activity against Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV.[1][3] The mechanism of action for some of these compounds involves the inhibition of viral RNA-dependent RNA polymerase.[3]
Antimicrobial and Antifungal Activity
The search for new antimicrobial and antifungal agents has also led to the investigation of imidazo[4,5-c]pyridines. Some derivatives have exhibited significant activity against various bacterial and fungal strains.[7][8] For instance, certain N-substituted imidazo[4,5-c]pyridine derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[7]
Other Therapeutic Areas
The versatility of the imidazo[4,5-c]pyridine scaffold extends to other therapeutic indications:
-
Cardiovascular Disease: Imidazo[4,5-c]pyridin-4-one derivatives have been designed as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists for the potential treatment of hypertension and other cardiovascular conditions.[9]
-
Neurological Disorders: Bamaluzole, an imidazo[4,5-c]pyridine derivative, was investigated as a GABA-A receptor agonist with potential anticonvulsant properties.[3]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. Understanding the SAR is crucial for the rational design of more potent and selective compounds.
For kinase inhibitors, for example, specific substitutions are often required to achieve potent inhibition and selectivity. In the case of the imidazo[4,5-c]pyridin-2-one SFK inhibitors, molecular dynamics simulations revealed the binding patterns of the most active compounds within the ATP binding site of the kinases.[5]
The isosteric relationship with purines is a key determinant of the broad biological activity of this scaffold. The nitrogen atoms in the ring system can act as hydrogen bond donors and acceptors, mimicking the interactions of adenine and guanine with their respective biological targets.
Caption: Diverse biological activities of the imidazo[4,5-c]pyridine scaffold.
Summary of Key Derivatives and Their Activities
| Compound Class | Target/Activity | Key Structural Features | Reference |
| Imidazo[4,5-c]pyridin-2-ones | Src Family Kinase (SFK) Inhibition | Cyclopentyl and 4-chlorophenyl substituents | [5] |
| Imidazo[4,5-c]pyridines | PARP Inhibition | Varied substitutions | [3] |
| Imidazo[4,5-c]pyridin-4-ones | Dual AT1 Antagonism / PPARγ Partial Agonism | Indane ring incorporation | [9] |
| N-substituted Imidazo[4,5-c]pyridines | Antimycobacterial | Amide, urea, and sulfonamide functionalities | [7] |
| Trisubstituted Imidazo[4,5-c]pyridines | Anti-HCV | Varied substitutions via solid-phase synthesis | [1] |
Conclusion and Future Perspectives
The imidazo[4,5-c]pyridine scaffold has firmly established itself as a privileged core in medicinal chemistry, with its derivatives demonstrating a wide range of potent biological activities. The synthetic versatility of this heterocyclic system allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Future research in this area will likely focus on the development of highly selective inhibitors for specific therapeutic targets, the exploration of novel biological activities, and the optimization of pharmacokinetic and pharmacodynamic profiles to advance promising candidates into clinical development. The continued application of modern drug design principles, including structure-based design and computational modeling, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine: An Application Note and Detailed Protocol
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents due to its structural similarity to endogenous purines.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine, a key intermediate for the development of novel therapeutics. We will delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed, step-by-step experimental procedure, and present the necessary data for successful execution and validation. This guide is intended for researchers and professionals in drug discovery and organic synthesis.
Introduction: The Significance of the Imidazo[4,5-c]pyridine Core
The fusion of an imidazole ring with a pyridine moiety gives rise to the imidazopyridine family of heterocycles.[2] Specifically, the imidazo[4,5-c]pyridine isomer, also known as 3-deazapurine, has garnered significant attention from the medicinal chemistry community.[1] Its isosteric relationship with purines allows for interaction with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes. Consequently, derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[2][3]
The synthesis of substituted imidazo[4,5-c]pyridines is a cornerstone for building libraries of potential drug candidates. The protocol detailed herein focuses on the preparation of the 7-chloro-2-methyl derivative, a versatile building block where the chloro and methyl substituents offer distinct handles for further chemical elaboration and structure-activity relationship (SAR) studies.
Synthetic Strategy and Mechanistic Rationale
The most convergent and reliable method for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines involves the condensation of a 3,4-diaminopyridine with a suitable carboxylic acid or aldehyde.[4][5] For the synthesis of the target compound, this compound, the key steps are:
-
Starting Material Selection: The synthesis commences with 5-chloro-3,4-diaminopyridine. The chloro-substituent on the pyridine ring is electronically withdrawing and will influence the reactivity of the diamine.
-
Cyclization with Acetic Acid: The imidazole ring is formed via a condensation reaction with acetic acid. This reaction is typically promoted by a dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures. The acetic acid serves as the source for the 2-methyl group of the final product.
The underlying mechanism involves the initial acylation of one of the amino groups of the diaminopyridine by acetic acid to form an amide intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second amino group, and followed by dehydration, leads to the formation of the aromatic imidazole ring.
Experimental Protocol
This protocol outlines the synthesis of this compound from 5-chloro-3,4-diaminopyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-Chloro-3,4-diaminopyridine | ≥97% | Commercial Source |
| Acetic Acid, Glacial | ACS Grade | Commercial Source |
| Polyphosphoric Acid (PPA) | 115% assay | Commercial Source |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercial Source |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercial Source |
| Hexanes | HPLC Grade | Commercial Source |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial Source |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-3,4-diaminopyridine (1.43 g, 10 mmol).
-
Addition of Reagents: To the flask, add glacial acetic acid (1.20 g, 20 mmol, 2.0 eq) followed by the cautious addition of polyphosphoric acid (15 mL). The mixture will become a thick slurry.
-
Reaction Heating: Heat the reaction mixture to 140 °C with vigorous stirring. Maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane.
-
Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g). This will hydrolyze the polyphosphoric acid.
-
Basification: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Expected Yield and Characterization
-
Expected Yield: 60-75%
-
Appearance: Off-white to light brown solid
-
Molecular Formula: C₇H₆ClN₃
-
Molecular Weight: 167.60 g/mol [6]
Workflow and Data Visualization
Synthetic Workflow Diagram
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Reaction Scheme
The chemical transformation is illustrated in the scheme below:
Caption: Reaction scheme for the synthesis of the target compound.
Safety and Handling Precautions
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching process is exothermic and should be performed in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and has a strong odor. Handle in a fume hood.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. The described method is scalable and utilizes readily available commercial reagents. The strategic placement of the chloro and methyl groups on the imidazo[4,5-c]pyridine core makes the final product an invaluable intermediate for the synthesis of diverse compound libraries for drug discovery programs. By understanding the mechanistic principles and adhering to the detailed protocol, researchers can confidently synthesize this key building block for their research endeavors.
References
- One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS. Green Chemistry (RSC Publishing).
- Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing. (2019-09-19).
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science - ACS Publications. Available at: [Link]
-
Synthesis of tri-substituted-condensed-imidazopyridines. ResearchGate. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
Synthesis of imidazo[4,5-c]pyridine. PrepChem.com. Available at: [Link]
-
Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. (2017-03-04). Available at: [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Innovative Research in Science, Engineering and Technology. (2014-05-26). Available at: [Link]
-
A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. ResearchGate. (2025-08-07). Available at: [Link]
-
7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. R&D Chemicals. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. (2018-04-26). Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rdchemicals.com [rdchemicals.com]
The Versatile Building Block: 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine in Modern Organic Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic use of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures with desired biological activities. Among these, the imidazo[4,5-c]pyridine core, a purine isostere, has garnered significant attention due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive overview of 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine, a key building block whose strategic placement of a chloro substituent and a methyl group offers a versatile platform for molecular elaboration through a variety of cross-coupling reactions.
This guide will delve into the synthesis of this valuable intermediate and provide detailed, field-proven protocols for its application in cornerstone reactions of modern synthetic chemistry, namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, from reagents to reaction conditions, will be elucidated to empower researchers in adapting and optimizing these methods for their specific synthetic targets.
Characterization of the Building Block
| Property | Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol [3] |
| CAS Number | 929074-44-2[4][5] |
| Appearance | Off-white to light brown solid |
Spectroscopic Data: While detailed spectroscopic data should be acquired upon synthesis or purchase, typical NMR and mass spectrometry data are available from suppliers and in the literature.[6]
Synthesis of this compound
The synthesis of this compound can be approached in a two-step sequence starting from commercially available precursors. This involves the initial construction of the 2-methyl-1H-imidazo[4,5-c]pyridine core followed by a regioselective chlorination.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Methyl-1H-imidazo[4,5-c]pyridine
This protocol is adapted from established literature procedures for the synthesis of similar imidazopyridine scaffolds.[2][7]
Materials:
-
3,4-Diaminopyridine
-
Acetic anhydride
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3,4-diaminopyridine (1.0 eq.) in acetic anhydride (10-20 eq.).
-
Heat the reaction mixture to 100 °C and stir for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure.
-
The crude residue is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate and methanol (e.g., starting from 100% ethyl acetate to 97:3 ethyl acetate:methanol) to afford 2-methyl-1H-imidazo[4,5-c]pyridine as a solid.[7]
Protocol 2: Regioselective Chlorination
The chlorination of the imidazo[4,5-c]pyridine core can be achieved using various chlorinating agents. The regioselectivity is often directed by the electronic nature of the heterocyclic system. For imidazo[4,5-b]pyridines, halogenation has been reported to occur at the 5 and 6 positions.[8] For the imidazo[4,5-c]pyridine system, chlorination is anticipated at the C7 position.
Materials:
-
2-Methyl-1H-imidazo[4,5-c]pyridine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane (DCM)
Procedure:
-
Dissolve 2-methyl-1H-imidazo[4,5-c]pyridine (1.0 eq.) in a suitable solvent such as acetonitrile or DCM in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.0-1.2 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield this compound.
Applications in Cross-Coupling Reactions
The chlorine atom at the C7 position of the imidazo[4,5-c]pyridine ring serves as a versatile handle for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. This enables the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.[9]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol is based on general procedures for Suzuki couplings on related heterocyclic chlorides.[9][10]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Solvent system (e.g., Toluene/Ethanol (2:1) or Dioxane/Water (4:1))
-
Nitrogen or Argon atmosphere
Procedure:
-
To a microwave vial or Schlenk tube, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2-3 eq.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 100-120 °C for 2-12 hours. Microwave irradiation can often significantly reduce the reaction time.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Table of Exemplary Suzuki Coupling Conditions:
| Catalyst | Ligand | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol | 120 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/Water | 100 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[11][12][13]
Caption: Key components of the Buchwald-Hartwig amination reaction.
Protocol 4: Buchwald-Hartwig Amination of this compound
This protocol is a general guideline based on established methods for the amination of heteroaryl chlorides.[11][14]
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table of Exemplary Buchwald-Hartwig Amination Conditions:
| Pd Source | Ligand | Base | Solvent | Temp (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 |
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs.[15][16]
Caption: Catalytic cycle components for the Sonogashira coupling.
Protocol 5: Sonogashira Coupling of this compound
This protocol is based on general procedures for Sonogashira couplings.[17][18]
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, as solvent or co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature to 80 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the C7-chloro group in a variety of robust and high-yielding cross-coupling reactions make it an ideal starting material for the synthesis of diverse libraries of substituted imidazo[4,5-c]pyridines. The protocols provided herein offer a solid foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. The adaptability of these palladium-catalyzed reactions allows for the introduction of a vast array of functional groups, paving the way for the discovery of novel compounds with tailored properties.
References
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
- Synthesis of (a) 2-Methylimidazo[4,5-c]pyridine. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]
- 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. (n.d.). R&D Chemicals. Retrieved January 2, 2026, from [Link]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). National Institutes of Health. Retrieved January 2, 2026, from [Link]
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. Retrieved January 2, 2026, from [Link]
- Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
- Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023, August 29). PubMed. Retrieved January 2, 2026, from [Link]
- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 2, 2026, from [Link]
- 2-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine 50mg. (n.d.). Dana Bioscience. Retrieved January 2, 2026, from [Link]
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
- Halogenation of Imidazo[4,5-b]pyridin-2-one Derivatives. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. (2018, March 26). ACS Publications. Retrieved January 2, 2026, from [Link]
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
- Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 2, 2026, from [Link]
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and.... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
- Synthesis and Evaluation of 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as Potassium-Competitive Acid Blockers. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved January 2, 2026, from [Link]
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journals. Retrieved January 2, 2026, from [Link]
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
- Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved January 2, 2026, from [Link]
Sources
- 1. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. This compound | 929074-44-2 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. This compound(929074-44-2) 1H NMR spectrum [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for High-Throughput Screening of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Introduction: Unlocking the Therapeutic Potential of Imidazo[4,5-C]pyridines
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows compounds of this class to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes, demonstrating a broad therapeutic potential spanning oncology, inflammation, and infectious diseases[1][2]. 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine is a specific derivative with potential for novel pharmacological activity. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate a specific biological target[3][4][5][6]. This document provides detailed application notes and protocols for establishing robust HTS assays to investigate the biological activity of this compound and similar molecules. The following sections are designed to provide both the conceptual framework and the practical steps for screening this compound against three distinct and high-value target classes: protein kinases, G-protein coupled receptors, and protein-protein interactions.
Section 1: Kinase Inhibition Assays
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer[6][7]. The structural characteristics of this compound suggest it may act as a kinase inhibitor. Here, we describe a robust HTS assay to identify and characterize its potential inhibitory activity against a generic serine/threonine kinase.
Scientific Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
For screening kinase inhibitors, an ideal assay is homogeneous (no-wash), miniaturizable, and has a high signal-to-noise ratio. The HTRF assay is a fluorescence-based technique that meets these criteria. It relies on the proximity of a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like XL665 or d2). When the donor and acceptor are brought close together by a biological interaction (in this case, the phosphorylation of a substrate), excitation of the donor leads to Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits a signal at a specific wavelength. The HTRF signal is directly proportional to the amount of phosphorylated substrate.
Experimental Workflow: Kinase Inhibition HTS
Caption: HTRF-based kinase inhibition assay workflow.
Detailed Protocol: HTRF Kinase Assay
Materials:
-
Kinase: Recombinant serine/threonine kinase of interest.
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
ATP: Adenosine triphosphate.
-
Compound: this compound stock solution in DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT.
-
Detection Reagents: Europium (Eu³⁺) cryptate-labeled anti-phospho-serine/threonine antibody and Streptavidin-XL665 (SA-XL665).
-
Plates: 384-well, low-volume, white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic dispenser, transfer 20 nL of the compound dilutions to the assay plate. For controls, dispense DMSO only.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme/substrate solution in assay buffer. The final concentration of the kinase and substrate should be optimized based on prior enzyme kinetics experiments (typically in the low nanomolar range for the enzyme and at the Kₘ for the substrate).
-
Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in assay buffer. The final concentration should be at the Kₘ of the kinase for ATP.
-
Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the detection reagent mix containing the Eu³⁺-labeled antibody and SA-XL665 in the detection buffer provided by the manufacturer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Data Analysis and Validation:
-
The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Percentage inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min)), where Ratio_max is the signal from the DMSO control (no inhibition) and Ratio_min is the signal from a control with no enzyme or a potent known inhibitor.
-
The robustness of the assay is determined by calculating the Z'-factor: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|. A Z'-factor between 0.5 and 1.0 indicates a high-quality assay suitable for HTS.[8]
| Parameter | Recommended Value | Rationale |
| Final Assay Volume | 20 µL | Suitable for 384-well plates, conserving reagents. |
| Compound Concentration | 10 µM (initial screen) | A standard starting concentration for HTS campaigns. |
| ATP Concentration | At Kₘ | Ensures sensitivity to competitive inhibitors. |
| Z'-factor | > 0.5 | Guarantees a robust and reliable screening assay.[9] |
Section 2: G-Protein Coupled Receptor (GPCR) Activation Assays
GPCRs represent one of the largest families of drug targets, involved in a multitude of physiological processes.[10] The imidazo[4,5-c]pyridine core is present in compounds known to interact with GPCRs such as adenosine receptors.[11] A common downstream signaling event for many GPCRs is the modulation of intracellular cyclic AMP (cAMP) levels.
Scientific Rationale: Luminescence-Based cAMP Assay
A competitive immunoassay utilizing luminescence is a highly sensitive and robust method for quantifying cAMP levels in a high-throughput format. This type of assay often employs a genetically engineered luciferase that is activated by the binding of a cAMP-specific antibody. In the absence of free cAMP from cell lysates, a cAMP tracer conjugated to the luciferase binds to the antibody, resulting in a high luminescence signal. When free cAMP is present in the lysate (due to GPCR activation), it competes with the tracer for antibody binding, leading to a decrease in the luminescence signal. Therefore, the light output is inversely proportional to the cAMP concentration.
Experimental Workflow: GPCR-mediated cAMP Assay
Caption: Workflow for a cell-based GPCR cAMP assay.
Detailed Protocol: Luminescence-Based cAMP Assay
Materials:
-
Cell Line: A stable cell line overexpressing the GPCR of interest (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate medium supplemented with serum and antibiotics.
-
Compound: this compound stock solution in DMSO.
-
cAMP Assay Kit: A commercial luminescence-based cAMP assay kit (e.g., Cisbio cAMP dynamic 2 or Promega cAMP-Glo™).
-
Plates: 384-well, solid white, tissue culture-treated plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into 384-well plates at a density of 2,000-5,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare dilutions of this compound.
-
Add the compound to the cells. To test for agonist activity, add the compound directly. To test for antagonist activity, pre-incubate the cells with the compound before adding a known agonist at its EC₈₀ concentration.
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, add the cell lysis and detection reagents. This step typically involves adding a single reagent that both lyses the cells and initiates the luminescent reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis and Validation:
-
For agonist screening, the percentage activity is calculated relative to a known reference agonist.
-
For antagonist screening, the percentage inhibition is calculated relative to the signal produced by the reference agonist alone.
-
Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
The assay's performance is validated using the Z'-factor, calculated from the signals of the positive (e.g., reference agonist) and negative (e.g., vehicle) controls.[8][12]
| Parameter | Recommended Value | Rationale |
| Cell Density | 2,000-5,000 cells/well | Optimized to ensure a robust signal without over-confluency. |
| Incubation Time | 30 minutes | Sufficient time for GPCR signaling to elicit a measurable change in cAMP. |
| Assay Kit | Commercial Kit | Ensures high quality, validated reagents and a standardized protocol. |
| Z'-factor | > 0.5 | Confirms the assay is suitable for HTS.[9] |
Section 3: Protein-Protein Interaction (PPI) Assays
Disrupting protein-protein interactions (PPIs) is an emerging and promising strategy in drug discovery. Given the planar nature of the imidazo[4,5-c]pyridine core, it could potentially insert into the interface of a PPI.
Scientific Rationale: Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a powerful technique for monitoring PPIs in a homogeneous format.[13][14][15] The principle is based on the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled peptide or small molecule (the tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal. When this tracer binds to a larger protein, the resulting complex tumbles much more slowly. This slower rotation means that the emitted light remains largely polarized, leading to a high FP signal. A compound that disrupts this interaction will displace the tracer from the protein, causing the FP signal to decrease.[16]
Experimental Workflow: PPI Disruption FP Assay
Caption: Fluorescence Polarization workflow for a PPI assay.
Detailed Protocol: FP Assay for PPI Inhibitors
Materials:
-
Target Protein: Purified recombinant protein of interest.
-
Fluorescent Tracer: A fluorescently labeled peptide or small molecule known to bind to the target protein. The fluorophore should be chosen to minimize interference from library compounds (e.g., a red-shifted dye like TAMRA).[16]
-
Compound: this compound stock solution in DMSO.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20 or a buffer optimized for the stability of the target protein.
-
Plates: 384-well, black, low-volume assay plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Reagent Optimization:
-
Determine the optimal concentration of the fluorescent tracer. This is typically the lowest concentration that gives a stable and robust fluorescence signal (at least 10-fold above background).[16]
-
Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the tracer to determine the Kₔ of the interaction and the protein concentration that gives approximately 80% of the maximum binding signal (EC₈₀).
-
-
Compound Plating:
-
Dispense 20 nL of the serially diluted this compound or control compounds into the assay plate.
-
-
Protein and Tracer Addition:
-
Prepare a solution containing the target protein at its EC₈₀ concentration and the fluorescent tracer at its optimal concentration in the assay buffer.
-
Dispense 20 µL of this solution into each well of the assay plate.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for a period determined by the binding kinetics of the PPI (typically 30-60 minutes), protected from light.
-
Measure the fluorescence polarization in millipolarization units (mP) using a suitable plate reader.
-
Data Analysis and Validation:
-
The percentage displacement is calculated as: % Displacement = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)), where mP_max is the signal from the protein/tracer mix with DMSO, and mP_min is the signal from the tracer alone (representing 100% displacement).
-
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Assay quality is assessed by the Z'-factor, calculated from the mP_max and mP_min controls.[16]
| Parameter | Recommended Value | Rationale |
| Protein Concentration | EC₈₀ | Provides a good assay window and sensitivity to competitive inhibitors. |
| Tracer Concentration | Lowest possible for a stable signal | Minimizes potential artifacts and reduces reagent cost.[16] |
| Plate Type | Black, low-volume | Reduces background fluorescence and light scatter. |
| Z'-factor | > 0.5 | Ensures the assay is robust for HTS. |
Conclusion and Forward Look
The application notes provided herein offer a strategic framework for the high-throughput screening of this compound against three high-value therapeutic target classes. The detailed protocols for HTRF, luminescence-based cAMP, and fluorescence polarization assays provide a solid foundation for initiating a comprehensive investigation into the compound's biological activities. Successful execution of these screens will identify initial "hits" that can then be progressed into more detailed secondary assays and lead optimization campaigns, ultimately paving the way for the development of novel therapeutics. The principles of assay robustness, as measured by the Z'-factor, and the careful explanation of the scientific rationale behind each methodological choice are paramount to the success of any HTS campaign.[8][12][17]
References
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. (n.d.). Google Scholar.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020-08-12). PubMed.
- A brief review of high throughput screening in drug discovery process. (n.d.). Google Scholar.
- Assay Guidance Manual. (n.d.). National Center for Advancing Translational Sciences.
- Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. (n.d.). Google Scholar.
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2025-08-06). Google Scholar.
- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (n.d.). PubMed Central.
- Assay Guidance Manual Program. (n.d.). National Center for Advancing Translational Sciences.
- High-throughput screening for kinase inhibitors. (n.d.). PubMed.
- High-throughput screening as a method for discovering new drugs. (2020-06-04). Drug Target Review.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC - NIH.
- Assay Guidance Manual [Internet]. (n.d.). PubMed.
- Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (2018-07-02). Sussex Drug Discovery Centre.
- Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023-07-07). ACS Measurement Science Au.
- Screening for Allosteric Kinase Inhibitors in High Throughput. (2010-07-23). Wiley Analytical Science.
- Buy 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | 668268-69-7. (2023-08-15). Smolecule.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central.
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (n.d.). PubMed.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncats.nih.gov [ncats.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy 7-chloro-1H-imidazo[4,5-c]pyridin-4-amine | 668268-69-7 [smolecule.com]
- 12. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. Assay Guidance Manual Program | National Center for Advancing Translational Sciences [ncats.nih.gov]
Using 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine in kinase inhibitor development
An In-Depth Guide to the Application of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine in Kinase Inhibitor Development
Introduction: The Strategic Role of the Imidazo[4,5-C]pyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of therapeutic targets in modern drug discovery.[3] The imidazopyridine scaffold, due to its structural similarity to the natural kinase substrate adenosine triphosphate (ATP), represents a "privileged" structure for designing potent kinase inhibitors.[4][5][6] These compounds can effectively compete with ATP by binding to the highly conserved hinge region of the kinase active site.
This guide focuses on a specific, promising derivative: This compound . We will explore the rationale behind its design and provide a comprehensive set of protocols for its evaluation as a kinase inhibitor. The inclusion of a chlorine atom is a deliberate strategic choice in medicinal chemistry. It often enhances molecular lipophilicity, which can improve binding affinity within hydrophobic pockets of the target protein and, in some cases, increase metabolic stability by preventing hydroxylation at the substituted position.[7][8][9]
This document serves as a detailed application note for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies to effectively utilize this compound in a kinase inhibitor discovery program.
Compound Profile & Rationale for Use
The unique structural features of this compound make it an excellent starting point for inhibitor development. The imidazo[4,5-c]pyridine core acts as a robust hinge-binding motif, while the methyl and chloro substituents provide vectors for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
| Property | Value | Source |
| Chemical Name | This compound | [10] |
| Molecular Formula | C₇H₆ClN₃ | Calculated |
| Molecular Weight | 167.60 g/mol | Calculated |
| Core Scaffold | Imidazo[4,5-c]pyridine | [11] |
| Key Functional Groups | Chlorine, Methyl | [10] |
The primary mechanism of action for this class of compounds involves competitive inhibition at the ATP-binding site. The nitrogen atoms within the bicyclic imidazopyridine core are perfectly positioned to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the inhibitor in the active site.[12][13]
Experimental Workflows for Inhibitor Characterization
A multi-tiered approach is essential for the comprehensive evaluation of any potential kinase inhibitor. The process logically progresses from initial biochemical validation to more complex cellular and in vivo models, with each step providing critical insights into the compound's therapeutic potential.[3]
Phase 1: Biochemical Assays - Measuring Direct Enzyme Inhibition
The first step is to confirm that the compound directly inhibits the kinase of interest and to determine its potency and selectivity.[3] Biochemical assays use purified, recombinant kinase enzymes, providing a clean system to measure direct compound-enzyme interaction.[2]
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]
Causality and Rationale:
-
Assay Choice: Luminescence-based assays like ADP-Glo™ are chosen for their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.
-
Pre-incubation: A 10-minute pre-incubation of the inhibitor with the kinase allows the binding to reach equilibrium before the reaction is initiated with ATP, ensuring an accurate potency measurement.[1]
-
Controls: A "no enzyme" control defines the background signal, while a "vehicle" (DMSO) control represents 100% kinase activity. A non-selective inhibitor like Staurosporine serves as a positive control for inhibition.[1]
Materials:
-
This compound
-
Recombinant Kinase of Interest (e.g., Aurora A, Src)
-
Kinase-specific substrate peptide
-
ATP (at a concentration near the Kₘ for the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2 µL of the kinase in kinase assay buffer to each well.
-
Incubate for 10 minutes at room temperature.[1]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[1]
-
Assessing Selectivity: Kinase Panel Screening
To understand the therapeutic window and potential off-target effects, it is crucial to screen the compound against a broad panel of kinases.[2] This is typically performed by specialized contract research organizations (CROs).
Hypothetical Kinase Selectivity Data:
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Aurora A | 12 | 5 |
| Src | 45 | 8 |
| FLT3 | 280 | 10 |
| VEGFR2 | 1,500 | 25 |
| CDK2 | >10,000 | 20 |
This table illustrates how results would be presented, highlighting primary targets (Aurora A, Src) and demonstrating selectivity against other kinases.
Phase 2: Cell-Based Assays - Validating Activity in a Physiological Context
While biochemical assays are crucial, they do not predict a compound's behavior in a living cell.[14][15] Cell-based assays are essential to determine if the inhibitor can cross the cell membrane, engage its intended target, and exert a functional effect in a complex intracellular environment.[3][16]
Protocol 2: Cellular Target Engagement via Phosphorylation Assay
This protocol measures the inhibition of a specific kinase signaling pathway within intact cells by quantifying the phosphorylation of a known downstream substrate.[17]
Causality and Rationale:
-
Physiological Relevance: This assay confirms that the compound's biochemical potency translates to the inhibition of the target kinase's activity inside a cell, which is a critical step in validation.[18]
-
Direct Readout: Measuring the phosphorylation of a direct substrate provides a more specific readout of target engagement than indirect measures like cell death, helping to confirm the mechanism of action.[2][17]
-
Methodology: ELISA or HTRF® formats are commonly used for their high throughput and sensitivity in detecting specific phosphorylated proteins within cell lysates.[17][19]
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., MV4-11 for FLT3, HCT116 for Aurora A).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound.
-
Lysis Buffer (containing protease and phosphatase inhibitors).
-
Phospho-substrate specific antibody and total-substrate antibody.
-
ELISA or HTRF® detection reagents.
Procedure:
-
Cell Culture:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 2-4 hours). Include DMSO vehicle controls.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with cold PBS.
-
Add ice-cold Lysis Buffer to each well and incubate on ice to lyse the cells and release proteins.
-
-
Detection (ELISA example):
-
Transfer the lysate to an ELISA plate pre-coated with a capture antibody for the total substrate.
-
Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the signal on a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total substrate signal (or to a housekeeping protein like GAPDH).
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Phase 3: Preclinical In Vivo Models - Assessing Efficacy and Safety
The final stage of preclinical evaluation involves testing the compound in animal models to assess its therapeutic efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[3] Genetically engineered or xenograft tumor models are commonly used for this purpose.[20]
Experimental Approach:
-
Xenograft Model: Human cancer cells with a dependency on the target kinase are implanted subcutaneously into immunocompromised mice.[20]
-
Dosing and Monitoring: Once tumors are established, mice are treated with this compound (e.g., via oral gavage) or a vehicle control. Tumor volume and body weight are monitored regularly.
-
PK/PD Analysis: Blood samples are collected at various time points to determine the drug's concentration in plasma (PK). At the end of the study, tumors can be harvested to measure the level of the phosphorylated substrate (PD biomarker), confirming that the drug engaged its target in the tumor tissue.[3]
-
Efficacy Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI) compared to the vehicle-treated group.
Interpreting Discrepancies Between Assays
It is common to observe a rightward shift in potency from biochemical to cellular assays (i.e., cellular IC₅₀ > biochemical IC₅₀). Understanding the reasons for this is critical for lead optimization.[14]
| Observation | Potential Cause(s) | Next Steps |
| Cellular IC₅₀ >> Biochemical IC₅₀ | Poor cell membrane permeability; active efflux by transporters (e.g., P-gp); high intracellular ATP concentration (2-10 mM) outcompeting the inhibitor; high plasma protein binding in culture media. | Modify scaffold to improve permeability; test in efflux pump-deficient cell lines; improve binding affinity. |
| No Cellular Activity | Severe permeability or efflux issues; rapid intracellular metabolism of the compound. | Conduct metabolic stability assays; perform structural modifications to block metabolic "hot spots". |
| Cellular IC₅₀ ≈ Biochemical IC₅₀ | Excellent cell permeability and low impact from intracellular ATP or protein binding. This is the ideal scenario for a lead compound. | Proceed to in vivo efficacy and PK/PD studies. |
Conclusion
This compound is a well-rationalized starting point for the development of novel kinase inhibitors. Its purine-mimetic core provides a strong foundation for potent hinge-binding, while its substituents offer opportunities for fine-tuning selectivity and drug-like properties. By employing the systematic, multi-tiered workflow detailed in this guide—progressing from precise biochemical assays to physiologically relevant cellular and in vivo models—researchers can thoroughly characterize its inhibitory profile. This rigorous, evidence-based approach is fundamental to translating a promising chemical scaffold into a viable therapeutic candidate for diseases driven by aberrant kinase activity.
References
-
Reaction Biology. In Vivo Kinase Activity Models. Available from: [Link]
-
INiTS. Cell-based test for kinase inhibitors. (2020). Available from: [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024). Available from: [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. (2022). Available from: [Link]
-
Wojtan, et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
-
Zhang, et al. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available from: [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515-528. Available from: [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS ONE, 11(9), e0161748. Available from: [Link]
-
Wang, et al. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science. Available from: [Link]
-
Chen, Y. The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025). ResearchGate. Available from: [Link]
-
Bain, J., Plater, L., & Elliott, M. Measuring and interpreting the selectivity of protein kinase inhibitors. (2017). Biochemical Journal, 474(10), 1585-1601. Available from: [Link]
-
Copeland, R. A. Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. Available from: [Link]
-
Wang, et al. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv. Available from: [Link]
-
The Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. Available from: [Link]
-
Begum, R., & Deka, R. C. Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Advances, 13(51), 35849-35865. Available from: [Link]
-
Howard, S., et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8567-8583. Available from: [Link]
-
Kufareva, I., & Abagyan, R. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. (2011). Chemistry & Biology, 18(11), 1442-1452. Available from: [Link]
-
Mphahlele, M. J., More, G., & Marole, M. M. Influence of Chlorine Substituents on Biological Activity of Chemicals. (2023). ResearchGate. Available from: [Link]
-
Revvity. How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube. Available from: [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515-528. Available from: [Link]
-
Yang, J.-M., & Chen, C.-C. Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. (2014). Molecules, 19(7), 9258-9281. Available from: [Link]
-
Bagal, S. K., et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3251-3260. Available from: [Link]
-
Foroumadi, A., et al. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry, 140, 106831. Available from: [Link]
-
Howard, S., et al. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8567-8583. Available from: [Link]
-
Hulpke, H., & Leber, H. Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available from: [Link]
-
Pfizer. Identification of Type-II Inhibitors Using Kinase Structures. (2025). ResearchGate. Available from: [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Available from: [Link]
-
R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. Available from: [Link]
-
ResearchGate. A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines. (2025). Available from: [Link]
-
Blood. Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Available from: [Link]
-
INiTS. Cell-based test for kinase inhibitors. (2020). Available from: [Link]
-
Al-Ostoot, F. H., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Saudi Chemical Society, 25(8), 101289. Available from: [Link]
-
Shanthe-Kumar, H. Y. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). International Journal of Research in Pharmacy and Chemistry, 4(2), 379-382. Available from: [Link]
-
Journal of Medicinal Chemistry. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurochlor.org [eurochlor.org]
- 10. rdchemicals.com [rdchemicals.com]
- 11. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. inits.at [inits.at]
- 16. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. inits.at [inits.at]
- 19. youtube.com [youtube.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Note & Protocols: A Cell-Based Assay Compendium for Evaluating the Efficacy of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Abstract
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This characteristic has led to the development of numerous derivatives with significant therapeutic potential, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2][3] 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine is a member of this promising class of compounds. A rigorous, multi-faceted approach using cell-based assays is essential for characterizing its biological efficacy and elucidating its mechanism of action. This guide provides a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this compound, from initial cytotoxicity screening to in-depth mechanistic studies.
Introduction: The Scientific Rationale
The imidazo[4,5-c]pyridine core can interact with a wide array of biological targets, often by mimicking purines to competitively inhibit enzymes crucial for cellular function.[1][2] Many compounds in this family have been shown to modulate key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR cascade, making them attractive candidates for oncology research.[4][5]
Evaluating a novel compound like this compound requires a logical, tiered approach. We begin with broad questions about its impact on cell viability and then systematically narrow our focus to understand how it exerts its effects at a molecular level. This document outlines a validated workflow, providing not just the "how" (protocols) but the "why" (causality), ensuring a robust and reproducible evaluation.
Foundational Efficacy Assessment: Cytotoxicity and Viability
The first critical step is to determine if and at what concentrations the compound affects cell viability. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[6][7][8] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.[7][8]
Key Experimental Objective:
To determine the half-maximal inhibitory concentration (IC50) of this compound across various cell lines. This value represents the concentration of the compound required to reduce the viable cell population by 50% and is a fundamental metric of potency.
Protocol 2.1: MTT Assay for General Cytotoxicity Screening
Materials:
-
Target cell lines (e.g., MCF-7, A549, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a 2-fold serial dilution series in complete culture medium to achieve final concentrations ranging from (e.g.) 100 µM to 0.1 µM. Include a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and vehicle/medium controls) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[9][10] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9][10]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.[8]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Example Value | Rationale |
| Cell Seeding Density | 8,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Conc. Range | 0.1 µM - 100 µM | A wide range is necessary to capture the full dose-response curve. |
| Incubation Time | 48 hours | A common time point to observe significant effects on proliferation. |
| Vehicle Control | 0.1% DMSO | Crucial for ensuring that the solvent used to dissolve the compound is not causing toxicity. |
| Untreated Control | Medium only | Represents 100% cell viability. |
Elucidating the Mechanism of Action: Apoptosis & Cell Cycle Analysis
Once cytotoxicity is established, the next logical question is how the compound is killing the cells. Common mechanisms for anti-cancer compounds include inducing programmed cell death (apoptosis) or causing cell cycle arrest.
Apoptosis Induction
Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect early-stage apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells, where it intercalates with DNA.[12] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13]
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol 3.1: Annexin V/PI Staining for Apoptosis
Materials:
-
Cells treated with the compound at IC50 and 2x IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with vehicle control and the compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant from the same well, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[13]
-
Washing: Wash the cell pellet once with cold PBS, then resuspend in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[11]
-
Dilution & Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Cell Cycle Analysis
Many cytotoxic agents function by disrupting the normal progression of the cell cycle, causing cells to arrest at specific phases (G0/G1, S, or G2/M). This arrest can prevent proliferation and may ultimately trigger apoptosis. Propidium Iodide (PI) staining of fixed and permeabilized cells is the gold-standard method for analyzing DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Protocol 3.2: Cell Cycle Analysis via PI Staining
Materials:
-
Treated cells (as in Protocol 3.1).
-
PBS.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample via trypsinization and centrifugation.
-
Washing: Wash the cell pellet with 1 mL of PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14][15] Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[14][15]
-
Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Acquisition & Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale.[15] Use modeling software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]
Investigating Target Engagement & Signaling Pathways
Given that many imidazo[4,5-c]pyridine derivatives act as kinase inhibitors, a crucial step is to investigate the compound's effect on relevant signaling pathways.[1] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[4][17] Western blotting is a powerful technique to measure changes in the phosphorylation status of key proteins in this cascade, which directly reflects pathway activity.[17][18]
Caption: Hypothesized inhibition of the PI3K/AKT pathway.
Protocol 4.1: Western Blot for PI3K/AKT Pathway Modulation
Objective: To determine if the compound inhibits the phosphorylation of AKT (a downstream effector of PI3K) and other key pathway proteins. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[4]
Materials:
-
Treated cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[17]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, rabbit anti-β-Actin).
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[17]
-
Enhanced chemiluminescence (ECL) substrate.[17]
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[4][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[17] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Washing: Repeat the wash step.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).[17] Normalize the phosphorylated protein signal to the total protein signal for that target. Use β-Actin as a loading control to ensure equal protein was loaded in each lane.
Conclusion and Future Directions
This application note provides a foundational, step-by-step guide to characterize the efficacy of this compound. By progressing from broad cytotoxicity assays to specific mechanistic studies of apoptosis, cell cycle, and signaling pathway modulation, researchers can build a comprehensive profile of the compound's biological activity. The data generated from these protocols will be instrumental in guiding further preclinical development, including target identification, lead optimization, and the design of more complex assays using 3D cell culture models or in vivo studies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle analysis. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
ScienceDirect. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
PubMed. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). AKT/PI3K Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. static.igem.wiki [static.igem.wiki]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. benchchem.com [benchchem.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylation of the Imidazo[4,5-c]pyridine Core
Introduction: The Significance of N-Methylated Imidazo[4,5-c]pyridines in Drug Discovery
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural analogy to endogenous purines. This mimicry allows molecules incorporating this core to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways.[1] N-methylation of the imidazo[4,5-c]pyridine core is a critical synthetic modification that profoundly influences the pharmacological profile of these molecules. The introduction of a methyl group can modulate key properties such as solubility, metabolic stability, membrane permeability, and importantly, the binding affinity and selectivity for its biological target. Consequently, the development of robust and regioselective N-methylation protocols is of paramount importance for the generation of diverse compound libraries for drug discovery and development.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the N-methylation of the imidazo[4,5-c]pyridine core. We will delve into various methylation strategies, the critical challenge of regioselectivity, and provide detailed, field-proven protocols.
The Challenge of Regioselectivity in N-Methylation
The imidazo[4,5-c]pyridine core possesses two potentially nucleophilic nitrogen atoms within its heterocyclic structure: N1 and N3 in the imidazole ring, and N5 in the pyridine ring. The tautomeric nature of the N-H proton on the imidazole ring means that methylation can occur at either the N1 or N3 position. The pyridine nitrogen (N5) is generally less nucleophilic and less prone to alkylation under standard conditions. Therefore, the primary challenge in the N-methylation of 1H-imidazo[4,5-c]pyridine is controlling the regioselectivity between the N1 and N3 positions to yield the desired isomer.
The ratio of the resulting N1-methyl and N3-methyl isomers is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. These factors include the choice of methylating agent, base, solvent, and the nature of substituents on the imidazo[4,5-c]pyridine core. A thorough understanding of these parameters is crucial for directing the methylation to the desired nitrogen atom.
Diagram: Regioselectivity in N-Methylation
Caption: General scheme of N-methylation leading to isomeric products.
Protocols for N-Methylation
This section details various protocols for the N-methylation of the imidazo[4,5-c]pyridine core. The choice of method will depend on the specific substrate, desired regioselectivity, and available laboratory resources.
Protocol 1: Classical N-Methylation using Methyl Iodide and Sodium Hydride
This is a widely used and effective method for the N-methylation of heterocyclic compounds. Sodium hydride, a strong, non-nucleophilic base, deprotonates the imidazole nitrogen to form a highly nucleophilic anion, which then reacts with methyl iodide in an SN2 reaction.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong base is required to fully deprotonate the relatively acidic N-H of the imidazole ring, thereby activating it for methylation. NaH is advantageous as it is non-nucleophilic and the only byproduct of the deprotonation is hydrogen gas.
-
Methyl Iodide (CH₃I): A highly reactive methylating agent due to the excellent leaving group ability of iodide.[2] Its volatility requires careful handling in a well-ventilated fume hood.
-
Dimethylformamide (DMF): A polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the sodium cation, leaving the imidazopyridine anion more exposed and reactive.
Experimental Protocol:
-
To a solution of the 1H-imidazo[4,5-c]pyridine derivative (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1-methyl and N3-methyl isomers.
Protocol 2: N-Methylation using Dimethyl Sulfate and Potassium Carbonate
Dimethyl sulfate is another potent methylating agent that can be used for the N-methylation of imidazo[4,5-c]pyridines. This method often employs a weaker base, such as potassium carbonate, and is a viable alternative to the use of sodium hydride.
Causality of Experimental Choices:
-
Dimethyl Sulfate ((CH₃)₂SO₄): A strong and efficient methylating agent. It is less volatile than methyl iodide but is highly toxic and should be handled with extreme care.
-
Potassium Carbonate (K₂CO₃): A milder and less hazardous base compared to sodium hydride. It is sufficient to deprotonate the imidazole N-H to a degree that allows for methylation, especially at elevated temperatures.
-
Acetone or Acetonitrile: These polar aprotic solvents are suitable for this reaction, providing good solubility for the reactants and facilitating the SN2 reaction.
Experimental Protocol:
-
To a suspension of the 1H-imidazo[4,5-c]pyridine derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in acetone or acetonitrile, add dimethyl sulfate (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
Data Summary Table: Comparison of N-Methylation Protocols
| Methylating Agent | Base | Solvent | Temperature | Typical Yield (Isomer Mixture) | Reference |
| Methyl Iodide | NaH | DMF | 0 °C to RT | 60-80% | |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | 50-70% | |
| Trimethyloxonium Tetrafluoroborate | None | CH₂Cl₂ | RT | 70-90% |
Note: Yields are highly substrate-dependent and the provided values are indicative.
Characterization of N-Methylated Isomers
The structural elucidation and differentiation of the N1-methyl and N3-methyl isomers are crucial. This is typically achieved using a combination of spectroscopic techniques, with 2D NMR spectroscopy being particularly powerful.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the imidazo[4,5-c]pyridine core will differ between the N1- and N3-methyl isomers. The position of the methyl signal can also provide initial clues.
-
¹³C NMR Spectroscopy: The carbon chemical shifts, especially for the carbons within the imidazole ring, will be distinct for each isomer.
-
2D NMR Spectroscopy (NOESY and HMBC): These techniques are invaluable for unambiguous isomer assignment.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Can reveal through-space correlations between the methyl protons and nearby protons on the pyridine ring. For example, a NOESY correlation between the N-methyl protons and the H4 proton would suggest the N3-methyl isomer.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away. Correlations between the N-methyl protons and the carbons of the imidazole and pyridine rings can definitively establish the point of methylation.
-
Diagram: Workflow for N-Methylation and Isomer Characterization
Caption: Step-by-step workflow from synthesis to characterization.
Conclusion
The N-methylation of the imidazo[4,5-c]pyridine core is a fundamental transformation in the synthesis of novel therapeutic agents. While the presence of multiple nucleophilic nitrogen atoms presents a regioselectivity challenge, a systematic approach to the selection of reagents and reaction conditions can lead to the successful synthesis of the desired N-methylated derivatives. The protocols and characterization strategies outlined in this application note provide a solid foundation for researchers to confidently undertake the N-methylation of this important heterocyclic scaffold, thereby accelerating the discovery of new and improved medicines.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Synthesis of 1H-imidazo[4,5-c]pyridine. PrepChem. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
-
Iodomethane. Wikipedia. [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
Sources
Application Notes and Protocols for the Antimicrobial Investigation of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Imidazo[4,5-c]pyridines in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The imidazopyridine nucleus, a heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Specifically, the imidazo[4,5-c]pyridine core, a bioisostere of naturally occurring purines, presents a compelling starting point for the design of new antimicrobial drugs due to its ability to interact with various biological macromolecules.[1]
This document provides a comprehensive guide for the investigation of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine as a potential antimicrobial agent. While extensive research has been conducted on the broader imidazopyridine family, this specific compound remains a frontier for detailed antimicrobial characterization. These notes offer a structured approach, from chemical synthesis to microbiological evaluation, to empower researchers to unlock its therapeutic potential. The inclusion of a chloro- and a methyl- group on the imidazo[4,5-c]pyridine scaffold is a rational design strategy, as halogenated and alkylated derivatives of related heterocyclic compounds have demonstrated enhanced antimicrobial efficacy.[3][4]
Hypothesized Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, based on the known activities of related imidazopyridine derivatives, several potential targets can be hypothesized. One promising avenue of investigation is the inhibition of essential microbial enzymes. For instance, glucosamine-6-phosphate synthase, an enzyme critical for the synthesis of the fungal cell wall, has been identified as a potential target for imidazo[4,5-c]pyridine derivatives.[3] The structural similarity of the imidazo[4,5-c]pyridine core to purines also suggests the possibility of interference with nucleic acid or protein synthesis. Further research, including enzymatic assays and molecular docking studies, is required to validate these hypotheses.
Synthesis of this compound
The synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines can be efficiently achieved through the condensation of 3,4-diaminopyridine with various aldehydes.[5] The following protocol is an adapted and optimized procedure for the specific synthesis of this compound.
Protocol: Synthesis of this compound
Materials:
-
5-Chloro-3,4-diaminopyridine
-
Acetaldehyde
-
Zinc Triflate (Zn(OTf)₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Ethanol (for recrystallization)
-
Round bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 50 mL round bottom flask, combine 5-Chloro-3,4-diaminopyridine (1 mmol), acetaldehyde (1.2 mmol), and Zinc Triflate (30 mol%).
-
Solvent Addition: Add 10 mL of Methanol to the flask.
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer, attach a reflux condenser, and stir the mixture at reflux for 12 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Methanol:Dichloromethane (9:1).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Concentration: Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purification:
-
Add 10 mL of deionized water to the crude material and stir for 15 minutes at room temperature.
-
Collect the solid product by vacuum filtration, washing with additional water.
-
Allow the product to air dry.
-
-
Recrystallization: Recrystallize the crude product from ethanol to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of this compound, the determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step. The following protocol outlines the broth microdilution method, a standard and widely accepted technique.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well containing the diluted compound.
-
Controls:
-
Positive Control: Include wells with a standard antibiotic at known effective concentrations.
-
Negative Control: Include wells with sterile broth only.
-
Growth Control: Include wells with broth and the microbial inoculum but no compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Antimicrobial Testing Workflow Diagram
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Representative Data and Interpretation
The following table presents a hypothetical summary of potential MIC values for this compound against a panel of common pathogens. Note: This data is for illustrative purposes only and must be experimentally determined.
| Microorganism | Strain | Gram Stain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 | 0.5 | N/A |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 | 0.015 | N/A |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 | 0.25 | N/A |
| Candida albicans | ATCC 90028 | Fungus | 16 | N/A | 0.5 |
Interpretation:
-
Lower MIC values indicate greater antimicrobial potency.
-
A broad spectrum of activity would be indicated by low MIC values against both Gram-positive and Gram-negative bacteria, as well as fungi.
-
High MIC values (>128 µg/mL) suggest resistance or low activity against the tested strain.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for antimicrobial drug discovery. The protocols outlined in this document provide a robust framework for its synthesis and initial microbiological characterization. Future research should focus on:
-
Broad-spectrum screening: Evaluating the compound against a wider range of clinical isolates, including multidrug-resistant strains.
-
Mechanism of action studies: Elucidating the specific molecular target(s) of the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its antimicrobial activity and pharmacokinetic properties.
-
Cytotoxicity assays: Assessing the compound's toxicity against mammalian cell lines to determine its therapeutic index.
By systematically applying these methodologies, the scientific community can thoroughly evaluate the potential of this compound and the broader imidazo[4,5-c]pyridine scaffold in the critical search for novel antimicrobial agents.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][3][6] - GSC Online Press. (n.d.). Retrieved January 2, 2026, from [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025, December 24). Retrieved January 2, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. (2017, July 5). Retrieved January 2, 2026, from [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014, May 26). Retrieved January 2, 2026, from [Link]
-
Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][3][6]benzothiazole motifs - ResearchGate. (2025, August 6). Retrieved January 2, 2026, from [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). Retrieved January 2, 2026, from [Link]
-
Synthesis, and antimicrobial evaluation of new pyridine imidazo [2,1b]-1,3,4-thiadiazole derivatives. (2013, January 4). Retrieved January 2, 2026, from [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14). Retrieved January 2, 2026, from [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antiviral Drug Discovery of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[4,5-C]pyridine Scaffold in Antiviral Therapy
The global challenge of emerging and resilient viral diseases necessitates a continuous search for novel antiviral agents. The imidazo[4,5-c]pyridine scaffold, a purine bioisostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, including viral enzymes crucial for replication.[1] Derivatives of this heterocyclic system have shown promising activity against a range of viruses, most notably members of the Flaviviridae family, such as Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for HCV in early-stage drug discovery.[1][2] The primary mechanism for this antiviral action is often the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses.[1][3]
This document provides a detailed guide for researchers interested in exploring the antiviral potential of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine . While this specific molecule is a valuable starting point for chemical synthesis, its direct antiviral properties are not yet extensively documented in peer-reviewed literature. Therefore, these application notes offer a strategic framework and detailed protocols for its evaluation as a potential antiviral drug lead. By leveraging established methodologies for the broader class of imidazo[4,5-c]pyridines, researchers can systematically investigate this compound and its future derivatives.
Hypothesized Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase (RdRp)
The antiviral activity of many imidazo[4,5-c]pyridine derivatives has been attributed to their ability to inhibit the viral RNA-dependent RNA polymerase (RdRp).[1] This enzyme is essential for the replication of the viral RNA genome and is a highly conserved target among RNA viruses, making it an attractive focus for broad-spectrum antiviral drug development.[4][5]
Imidazo[4,5-c]pyridines are believed to act as non-nucleoside inhibitors (NNIs) of RdRp.[6] Unlike nucleoside analogs that are incorporated into the growing RNA chain and cause termination, NNIs bind to allosteric sites on the polymerase.[3] This binding induces a conformational change in the enzyme, which can:
-
Prevent the correct binding of the RNA template or nucleotide triphosphates (NTPs).
-
Impede the conformational changes required for catalysis and translocation along the RNA template.
The 7-chloro and 2-methyl substituents on the core scaffold of this compound provide key anchor points for medicinal chemistry exploration to optimize binding affinity and selectivity for the viral RdRp over host polymerases.
Figure 1. Hypothesized mechanism of action for imidazo[4,5-c]pyridine derivatives.
Experimental Protocols
The following protocols are foundational for screening this compound and its derivatives for antiviral activity. The primary focus is on HCV and its surrogate, BVDV.
Protocol 1: In Vitro Antiviral Activity against Bovine Viral Diarrhea Virus (BVDV) using a Cytopathic Effect (CPE) Reduction Assay
This assay is a cost-effective and high-throughput method to assess the ability of a compound to protect host cells from virus-induced cell death.
1. Materials and Reagents:
-
Cell Line: Madin-Darby Bovine Kidney (MDBK) cells.
-
Virus: BVDV (e.g., NADL strain).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 2% FBS.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control: Ribavirin or other known BVDV inhibitors.
-
Cell Viability Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar.
-
96-well cell culture plates.
2. Step-by-Step Methodology:
-
Cell Seeding: Seed MDBK cells in 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Infection and Treatment:
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Add 50 µL of BVDV diluted in assay medium to achieve a multiplicity of infection (MOI) of 0.01. For "cells only" wells, add 50 µL of assay medium.
-
-
Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2, or until approximately 90% cytopathic effect is observed in the "virus only" control wells.
-
Quantification of CPE:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound.
-
Determine the 50% effective concentration (EC50) - the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Separately, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells.
-
Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI value indicates a more promising therapeutic window.
-
Figure 2. Workflow for the BVDV CPE reduction assay.
Protocol 2: Evaluation of Anti-HCV Activity using a Subgenomic Replicon Assay
HCV replicon systems are powerful tools for studying viral RNA replication and for screening antiviral compounds in a system that does not produce infectious virus particles, thus reducing biosafety requirements.[2][7][8]
1. Materials and Reagents:
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter gene).
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for selection pressure).
-
Assay Medium: DMEM with 10% FBS.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: An approved HCV NS5B inhibitor (e.g., Sofosbuvir).
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).
-
White, opaque 96-well plates.
2. Step-by-Step Methodology:
-
Cell Seeding: Seed the HCV replicon cells in white, opaque 96-well plates at a density of 5 x 103 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in assay medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add a volume of luciferase reagent equal to the volume of the cell culture medium in each well.
-
Mix well and measure the luminescence using a plate luminometer.
-
-
Cytotoxicity Assay: In a parallel plate with the same setup, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo®) to determine the CC50.
-
Data Analysis:
-
Calculate the percentage of inhibition of luciferase activity for each compound concentration relative to the "cells only" control.
-
Determine the EC50 value from the dose-response curve.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Data Presentation and Interpretation
The results from these assays should be tabulated for clear comparison and interpretation.
Table 1: Representative Antiviral Activity and Cytotoxicity Data
| Compound | Target Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | BVDV | CPE Reduction | To be determined | To be determined | To be determined |
| Derivative 1 | BVDV | CPE Reduction | To be determined | To be determined | To be determined |
| Ribavirin (Control) | BVDV | CPE Reduction | ~10 | >100 | >10 |
| This compound | HCV (Replicon) | Luciferase | To be determined | To be determined | To be determined |
| Derivative 1 | HCV (Replicon) | Luciferase | To be determined | To be determined | To be determined |
| Sofosbuvir (Control) | HCV (Replicon) | Luciferase | ~0.05 | >50 | >1000 |
A compound is generally considered a promising hit if it exhibits a potent EC50 value (typically in the low micromolar to nanomolar range) and a high Selectivity Index (ideally >100), indicating a significant window between its antiviral efficacy and host cell toxicity.
Future Directions and Advanced Protocols
Should this compound or its derivatives show promising activity in these initial screens, further studies would be warranted:
-
Mechanism of Action Studies: Perform time-of-addition and resistance mutation studies to confirm that the compound targets viral replication and to identify the specific viral protein involved.
-
Broad-Spectrum Activity: Screen active compounds against a wider panel of RNA viruses to determine their spectrum of activity.
-
In Vivo Efficacy: Test promising candidates in relevant animal models of viral infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of derivatives to optimize potency and pharmacokinetic properties.
References
-
Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. Methods in Molecular Biology, 510, 145-163. [2][7]
-
Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393.
-
Kumar, R., Mishra, S., Shreya, & Maurya, S. K. (2022). Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses. RSC Medicinal Chemistry, 13(7), 817-842.
-
Che-Chung, L., & Lin, C. (2015). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 6, 995.
-
Ren, S., Contreras, D., & Arumugaswami, V. (2014). A Protocol for Analyzing Hepatitis C Virus Replication. Journal of Visualized Experiments, (89), e51362.
-
Buckwold, V. E., Beer, B. E., Donis, R. O. (2003). Bovine viral diarrhea virus as a surrogate for hepatitis C virus in drug discovery. Antiviral Research, 60(1), 1-15.
-
Patil, V. M., Gupta, S. P., Samanta, S., & Masand, N. (2013). Virtual screening of imidazole analogs as potential hepatitis C virus NS5B polymerase inhibitors. Chemical Papers, 67(2), 236-244.
-
Krol, E., et al. (2019). Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Derivatives. Molecules, 24(15), 2789.
-
Kaushik, P., & Singh, P. P. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3183.
-
Jones, A. H., et al. (2009). Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a. Journal of Virology, 83(20), 10599-10610.
-
USDA APHIS. (2014). Supplemental Assay Method for Titration of Bovine Viral Diarrhea Virus Neutralizing Antibody (Constant Virus-Varying Serum Method). SAM 112.04.
-
Popa, M., & Dinica, R. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
-
Roy, S., & Roy, B. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. International Journal of Molecular Sciences, 23(20), 12648.
-
te Velthuis, A. J. W. (2021). Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs. Current Opinion in Virology, 48, 47-55.
-
Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(19), 6523.
-
Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393.
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices.
-
Zhang, Q., et al. (2020). RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19. Acta Pharmaceutica Sinica B, 10(9), 1565-1578.
-
R&D Chemicals. (n.d.). 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. R&D Chemicals.
-
Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-5112.
-
Elfiky, A. A. (2021). RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. Life Sciences, 265, 118793.
-
Matsuyama, T., et al. (2023). Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives. ChemMedChem, 18(7), e202200586.
-
USDA APHIS. (2023). Supplemental Assay Method for the Detection of Extraneous Bovine Viral Diarrhea Virus in Modified-Live Vaccines. SAM 108.06.
-
Sedić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(18), 4242.
-
QIAGEN. (2014). cador® BVDV RT-PCR Kit Handbook. QIAGEN.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-dependent RNA polymerase: Structure, mechanism, and drug discovery for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of potent RNA-dependent RNA-polymerase (RdRp) inhibitors targeting viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. As a purine isostere, this scaffold is present in a multitude of compounds with diverse biological activities, including potential applications as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1][2][3] The ability to selectively functionalize this core is paramount for developing structure-activity relationships (SAR) and optimizing lead compounds.
7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine serves as a key, versatile building block for this purpose. The chlorine atom at the 7-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[4][5][6]
This guide provides a comprehensive overview of the Suzuki-Miyaura reaction as applied to this compound. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide troubleshooting insights to empower researchers in their synthetic endeavors.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition : The catalytic cycle begins with the active Pd(0) species, typically coordinated to phosphine or N-heterocyclic carbene (NHC) ligands. This complex undergoes oxidative addition by inserting itself into the carbon-chlorine bond of the this compound, forming a square-planar Pd(II) intermediate.[7][10] For less reactive heteroaryl chlorides, this step is often rate-limiting and can be accelerated by using electron-rich, bulky ligands on the palladium center.[7][11]
-
Transmetalation : This step involves the transfer of the organic group (R') from the boron reagent to the palladium(II) center. The boronic acid is first activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10][12] This boronate then coordinates to the palladium complex, displacing the halide and facilitating the transfer of the R' group. The choice of base and solvent is critical for an efficient transmetalation.[9][12]
-
Reductive Elimination : In the final step, the two organic fragments—the imidazopyridine moiety and the R' group from the boronic acid—are coupled together, forming the desired C-C bond.[9][10] This process regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Analytical methods for quantification of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
As a Senior Application Scientist, it is understood that the development of robust analytical methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The compound 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine is a significant heterocyclic molecule, often utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its accurate quantification is critical for process control, impurity profiling, and stability testing.
This document provides a comprehensive guide to the analytical methods for the quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both foundational protocols and the scientific rationale behind the methodological choices. The protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, ensuring a framework for developing reliable and reproducible methods.[1][2][3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the cornerstone of effective analytical method development.
| Property | Value | Source |
| CAS Number | 929074-44-2 | [4][5] |
| Molecular Formula | C₇H₆ClN₃ | [6] |
| Molecular Weight | 167.598 g/mol | [6] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO | Inferred |
The presence of the imidazopyridine core, a nitrogen-containing heterocyclic system, imparts a basic character and provides chromophores suitable for UV spectrophotometric detection. The molecule's moderate polarity suggests that reversed-phase chromatography will be an effective separation technique.
Primary Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
For routine quantification in a quality control environment, reversed-phase HPLC with UV detection is the most appropriate technique due to its robustness, precision, and accessibility. The following protocol is a recommended starting point for method development and validation.
Rationale for Method Selection
-
Specificity: HPLC can effectively separate the target analyte from starting materials, by-products, and degradation products.[7]
-
Sensitivity: UV detection provides adequate sensitivity for the quantification of the main component and any significant impurities.
-
Versatility: The method can be adapted for various sample matrices with appropriate sample preparation.
Proposed HPLC Protocol
This protocol is designed to be a robust starting point. Optimization may be required based on the specific sample matrix and available instrumentation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH to ensure consistent ionization state of the analyte and sharp peak shapes. |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is recommended to ensure elution of any potential late-eluting impurities and to clean the column effectively. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection Wavelength | 254 nm or 275 nm (To be determined by UV scan) | The imidazopyridine ring system is expected to have strong absorbance in this region. An initial UV scan of a standard solution is essential to determine the absorbance maximum (λmax) for optimal sensitivity. |
| Diluent | 50:50 Acetonitrile:Water | This composition ensures the analyte is fully dissolved and is compatible with the mobile phase. |
Experimental Workflow for HPLC Analysis
The following diagram outlines the logical flow of the HPLC analysis from sample preparation to data interpretation.
Caption: A systematic workflow for the validation of the analytical method.
Advanced Analytical Methodology: LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as quantification in complex matrices (e.g., biological fluids) or trace-level impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Rationale for LC-MS/MS
-
Superior Selectivity: By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring - SRM), interferences can be virtually eliminated.
-
Enhanced Sensitivity: LC-MS/MS can achieve detection limits in the picogram (pg) to femtogram (fg) range, far exceeding that of UV detection.
Proposed LC-MS/MS Protocol
The HPLC conditions can serve as a starting point, but modifications are often necessary for MS compatibility.
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC system for improved resolution and faster run times. | UHPLC provides sharper peaks, which enhances MS sensitivity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffers are essential for mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures compatibility with the MS ion source. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The basic nitrogen atoms in the imidazopyridine structure will readily accept a proton. |
| Precursor Ion (Q1) | m/z 168.0 (for [M+H]⁺) | This corresponds to the protonated molecule. |
| Product Ion (Q3) | To be determined by infusion and fragmentation analysis. | A stable and abundant fragment ion should be selected for quantification. A second fragment can be used for confirmation. |
| Detection Mode | Selected Reaction Monitoring (SRM) | Provides the highest selectivity and sensitivity for quantification. |
Conclusion
The quantification of this compound can be reliably achieved using a validated RP-HPLC method with UV detection, which is suitable for most quality control applications. The detailed protocol and validation framework provided herein serve as a comprehensive guide for establishing a robust and compliant analytical procedure. For applications demanding higher sensitivity or selectivity, an LC-MS/MS method is recommended. The choice of methodology should always be guided by the specific analytical requirements, the nature of the sample matrix, and the intended use of the data, all within the regulatory framework established by guidelines such as ICH Q2(R2). [1][2]
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- ChemicalBook. This compound | 929074-44-2.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers.
- Parchem. This compound.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | 929074-44-2 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. rdchemicals.com [rdchemicals.com]
- 7. tasianinch.com [tasianinch.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Welcome to the technical support guide for the synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
The synthesis of this important heterocyclic scaffold is typically a two-step process: the reduction of a nitropyridine precursor followed by a cyclization reaction. Low yields can arise at either stage, often due to incomplete reactions, side-product formation, or product degradation. This guide provides a structured, question-and-answer-based approach to troubleshoot these critical steps.
Overall Synthetic Workflow
The diagram below illustrates the standard synthetic route, highlighting the two key transformations that are the focus of this guide.
Caption: General synthetic workflow for this compound.
Part 1: Troubleshooting the Precursor Synthesis (4-Chloro-3,4-diaminopyridine)
The quality of your starting material, 4-Chloro-3,4-diaminopyridine, is paramount for a high-yielding cyclization. It is typically prepared by the reduction of 2-Amino-4-chloro-3-nitropyridine.
Q1: My yield for the nitro-group reduction is consistently low, and the product is a dark, impure solid. What's going wrong?
This is a common issue often related to the choice of reducing agent and reaction conditions. The reduction using iron powder in the presence of an electrolyte like ammonium chloride is effective but can be problematic.
Answer:
-
Cause - Inefficient Reduction: The activity of the iron powder can vary. Older, partially oxidized iron powder will have reduced efficacy, leading to incomplete conversion.
-
Expert Insight: The role of ammonium chloride is to act as a proton source and prevent the formation of a passivating layer of iron oxides on the metal surface. Insufficient amounts can stall the reaction. The reaction is often exothermic; poor temperature control can lead to side reactions and decomposition, contributing to the dark color.
-
Solution Protocol:
-
Activate the Reductant: Use fresh, fine-grade iron powder. Pre-washing the iron powder with dilute HCl to remove any oxide layer, followed by washing with water and ethanol, can significantly improve its reactivity.
-
Optimize Stoichiometry: Ensure at least 5 equivalents of both iron powder and ammonium chloride are used relative to the nitropyridine starting material.[1]
-
Solvent System: A mixture of a protic solvent like n-propanol or ethanol with water is ideal. The alcohol helps solubilize the organic starting material, while water is necessary for the electrochemical process.[1]
-
Temperature Control: Add the reagents sequentially at room temperature and then heat the mixture gently to a controlled temperature, typically 70-80 °C.[1] Avoid aggressive heating.
-
Work-up: After the reaction, it is critical to perform a hot filtration through a pad of Celite (diatomaceous earth) to remove the fine iron particles and oxides.[1] Incomplete removal will contaminate your product.
-
Q2: Why is the purity of the 4-Chloro-3,4-diaminopyridine so critical for the next step?
Answer:
The subsequent cyclization reaction, a Phillips condensation, relies on the nucleophilic attack of the two adjacent amino groups. Any impurities can interfere with this process.
-
Mechanistic Impact:
-
Unreacted Nitropyridine: The nitro group is strongly deactivating. Any residual starting material will not participate in the cyclization and complicates purification.
-
Partially Reduced Intermediates: Nitroso or hydroxylamine intermediates can lead to undesired side products and coloration.
-
Positional Isomers: If your initial 2-Amino-4-chloro-3-nitropyridine was impure, you might carry over other isomers that will form different imidazopyridine products, reducing the yield of the desired compound.
-
-
Self-Validation: A clean, pale-colored solid after the reduction step is a strong indicator of high purity. A dark or gummy product suggests contamination that must be addressed before proceeding. Running a proton NMR to confirm the disappearance of the nitro-aromatic signals and the appearance of the diamine signals is a reliable quality control check.
Part 2: Optimizing the Imidazole Ring Formation (Cyclization)
This step involves the condensation of 4-Chloro-3,4-diaminopyridine with an acetic acid equivalent to form the imidazole ring. The choice of reagent and conditions is key to maximizing yield.
Q3: My cyclization reaction with glacial acetic acid has very low conversion, even after prolonged reflux. How can I improve this?
Answer:
Low conversion is typically due to insufficient reactivity of the electrophile or the presence of water, which is a byproduct of the reaction and can push the equilibrium back to the starting materials.
-
Expert Insight: Glacial acetic acid serves as both the reagent and the solvent. While simple, it is not a highly reactive acetylating agent. The reaction requires high temperatures to drive off the two equivalents of water formed during the cyclization.
-
Solutions & Alternatives:
-
Use a More Reactive Electrophile: Acetic anhydride is significantly more reactive than acetic acid. It reacts to form an acetylated intermediate, and the subsequent cyclization eliminates a molecule of acetic acid, a much more favorable process than eliminating water.
-
Employ a Catalyst: Lewis acids like Zinc Triflate (Zn(OTf)₂) have been shown to catalyze the synthesis of related imidazo[4,5-c]pyridines.[2] The catalyst activates the carbonyl group of the aldehyde (or in this case, the acid), making it more susceptible to nucleophilic attack by the diamine.
-
Water Removal: If using acetic acid, employing a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly improve conversion by driving the reaction forward.
-
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields by efficiently reaching the high temperatures required for cyclization.[3]
-
| Reagent/Condition | Typical Temperature (°C) | Advantages | Disadvantages |
| Glacial Acetic Acid | >118 (Reflux) | Inexpensive; acts as solvent. | Low reactivity; requires high temp & long times. |
| Acetic Anhydride | 80 - 120 | High reactivity; shorter reaction time. | Can cause di-acetylation; more expensive. |
| Acetic Acid + PPA | >150 | Strong dehydrating agent. | Harsh conditions; difficult workup.[2] |
| Microwave Irradiation | 100 - 150 | Very short reaction times (minutes). | Requires specialized equipment.[3] |
Q4: My reaction is forming a dark tar, and I'm getting multiple spots on my TLC. What are the likely side products?
Answer:
Tar formation is a sign of product degradation, often caused by excessively harsh conditions. The multiple spots on TLC indicate the formation of stable side products.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting guide for side products and degradation.
-
Expert Insight:
-
Di-acetylation: A common side product, especially when using a highly reactive agent like acetic anhydride under mild thermal conditions, is the formation of N,N'-(4-chloropyridine-3,4-diyl)diacetamide. Here, both amino groups are acetylated, but the molecule fails to cyclize. This requires more energy (heat) or acid catalysis to eliminate acetic acid and form the imidazole ring.
-
Degradation: Imidazopyridines can be sensitive to strong acid and high heat over long periods. It is crucial to monitor the reaction by TLC and stop heating as soon as the starting material is consumed to prevent the yield from decreasing due to decomposition.
-
Part 3: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Step 1: Synthesis of 4-Chloro-3,4-diaminopyridine[1]
-
To a round-bottom flask, add 2-amino-3-nitro-4-chloropyridine (1.0 eq.), n-propanol (10 vol), and water (10 vol).
-
Stir the suspension at room temperature and add iron powder (5.0 eq.) followed by ammonium chloride (5.0 eq.).
-
Heat the reaction mixture to 70 °C and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
While still hot, filter the mixture through a pad of Celite. Wash the pad thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product. This is often used directly in the next step, but can be recrystallized from an ethanol/water mixture if significant impurities are present.
Step 2: Synthesis of this compound
-
Combine the crude 4-Chloro-3,4-diaminopyridine (1.0 eq.) and glacial acetic acid (15-20 vol) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to a gentle reflux (~120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., in 10% Methanol/Dichloromethane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the acidic solution into a beaker of ice water and carefully neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.
-
The product will precipitate as a solid. Stir in the cold for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
For further purification, the product can be recrystallized from ethanol or purified by column chromatography on silica gel.
References
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). National Institutes of Health.[Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2014). ACS Combinatorial Science.[Link]
-
A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines. (n.d.). ResearchGate.[Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). MDPI.[Link]
-
7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. (n.d.). R&D Chemicals.[Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. (2020). National Institutes of Health.[Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). ResearchGate.[Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2015). PubMed Central.[Link]
Sources
- 1. 2,3-Diamino-4-chloropyridine CAS#: 24484-98-8 [m.chemicalbook.com]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[4,5-c]pyridines
Last Updated: 2026-01-02
Introduction
Imidazo[4,5-c]pyridines, also known as 3-deazapurines, are a vital class of heterocyclic compounds in medicinal chemistry and drug development.[1] Their structural similarity to endogenous purines allows them to function as bioisosteres, leading to their investigation as potent anti-HCV agents, protein kinase B inhibitors, and A2A adenosine receptor antagonists.[1]
However, the synthesis of these scaffolds is not without its challenges. Researchers frequently encounter issues with low yields, unexpected side products, and difficult purifications. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and resolve common side reactions and synthetic hurdles.
Common Synthetic Routes and Key Side Reactions
The most prevalent method for constructing the imidazo[4,5-c]pyridine core is the condensation of a 3,4-diaminopyridine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester), often under heating in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2] This approach, a variation of the Phillips-Ladenburg imidazole synthesis, is effective but prone to several side reactions that can complicate the reaction outcome.
Key Challenge: Regioselectivity
When using an unsymmetrically substituted 3,4-diaminopyridine, the cyclization can theoretically produce two different regioisomers. The electronic and steric properties of the substituents on both the diamine and the carbonyl compound dictate the outcome. Directing this regioselectivity is a primary challenge in many synthetic campaigns.[1]
Key Side Reaction: N-Oxide Formation
The pyridine nitrogen is susceptible to oxidation, especially if any oxidative steps are involved in the overall synthesis or if oxidizing agents are used.[3][4] This leads to the formation of a highly polar N-oxide byproduct, which can complicate purification and reduce the yield of the desired product.
Workflow for a Typical Imidazo[4,5-c]pyridine Synthesis
Caption: General workflow for imidazo[4,5-c]pyridine synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your synthesis.
Issue 1: My reaction yield is very low or I recovered only starting material.
-
Question: I've heated my 3,4-diaminopyridine and carboxylic acid in PPA for several hours, but TLC/LCMS analysis shows mostly unreacted starting materials. What's going wrong?
-
Answer: This issue typically points to three main causes: insufficient reaction conditions, reaction equilibrium, or degradation.
-
Incomplete Reaction: The condensation to form the imidazole ring is a dehydration reaction. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.[3] Consider increasing the temperature (stepwise, e.g., from 150°C to 180°C) or extending the reaction time. Monitor progress by TLC every few hours.
-
Water Removal: The reaction produces water, which can inhibit the reaction equilibrium.[3] While PPA is a strong dehydrating agent, ensuring your reagents and solvent are anhydrous is crucial. For syntheses in other solvents (like high-boiling xylenes), using a Dean-Stark trap can be effective for water removal.[3]
-
Sub-optimal pH: For condensations with carboxylic acids, acidic conditions are necessary to protonate the carbonyl and facilitate nucleophilic attack by the diamine. If you are using a derivative like an orthoester, a catalytic amount of a strong acid may be beneficial.[3]
-
Issue 2: My crude product shows multiple spots on TLC, and purification is difficult.
-
Question: After workup, my crude product is a mixture of compounds with very similar Rf values. What are these byproducts and how can I separate them?
-
Answer: This is a classic problem in this synthesis, often stemming from regioisomers or N-oxide formation.
-
Regioisomer Formation: As mentioned, unsymmetrical starting materials can lead to different isomers which often have very similar polarities, making chromatographic separation challenging.[5] Careful optimization of your chromatography (e.g., using a different solvent system, a different stationary phase, or switching to HPLC) may be necessary.[5] For definitive structural confirmation, 2D NMR techniques like NOESY and HMBC are essential to establish the exact connectivity.[5]
-
N-Oxide Impurity: The pyridine nitrogen can be oxidized to an N-oxide, a highly polar byproduct.[3][6] This is more likely if your reaction involves an oxidative cyclization step (e.g., starting with an aldehyde and relying on air oxidation). The N-oxide will typically have a much lower Rf on silica gel than the desired product.
-
Dimerization/Polymerization: At high temperatures, starting materials or the product can sometimes undergo side reactions leading to dimeric or polymeric tars, which appear as a baseline streak on the TLC plate. Using the minimum effective temperature can help mitigate this.
-
Issue 3: I suspect I have formed the N-oxide of my product. How can I prevent this and how do I remove it?
-
Question: My product has an M+16 peak in the mass spectrum and is very polar. How can I avoid forming the N-oxide, and can I reverse the reaction?
-
Answer: N-oxide formation is a common pitfall, but it is both preventable and often reversible.
-
Prevention:
-
Inert Atmosphere: If you are performing an oxidative cyclization (e.g., from a diamine and an aldehyde), the oxidant is often atmospheric oxygen. Running the reaction under an inert atmosphere (Nitrogen or Argon) can slow or prevent N-oxide formation, though it may also slow the desired cyclization. A milder, controlled oxidizing agent might be a better choice than air.[3]
-
Control of Oxidants: If your synthesis involves a deliberate oxidation step, carefully control the stoichiometry and temperature. Using milder oxidants can minimize the unwanted side reaction.[7]
-
-
Removal/Reduction: If the N-oxide has already formed, it can be chemically reduced back to the desired pyridine.
-
Deoxygenation Protocol: A common and effective method is to use a phosphorus(III) reagent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). The reaction is typically clean and high-yielding. A general procedure is provided in the protocols section below.
-
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a Phillips-Ladenburg condensation reaction? A1: Success often lies in the setup. Firstly, ensure all glassware is rigorously dried. Use fresh, high-quality polyphosphoric acid. PPA can absorb atmospheric moisture, reducing its effectiveness. The reaction is often run neat in PPA, which acts as both the solvent and dehydrating agent. Agitation is critical, as the mixture can become very viscous. Mechanical stirring is highly recommended over magnetic stirring.
Q2: How do I handle the workup of a reaction run in polyphosphoric acid (PPA)? A2: PPA workups must be done cautiously. The reaction mixture should be cooled to room temperature (or slightly above, if it solidifies) and then very slowly and carefully added to a beaker of crushed ice with vigorous stirring. This hydrolysis is extremely exothermic. Once the PPA is hydrolyzed, the acidic solution is carefully neutralized with a base like concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate until the pH is basic (pH 9-10). The product, which is often a solid at this point, can then be collected by filtration or extracted with an organic solvent like ethyl acetate or dichloromethane.
Q3: Are there alternative, milder methods to synthesize imidazo[4,5-c]pyridines? A3: Yes. While the high-temperature PPA method is common, other routes exist. For example, palladium-catalyzed C-N coupling reactions followed by an acid-mediated cyclization can provide access to these scaffolds under milder conditions.[2] Another approach involves starting with a substituted nitropyridine, performing a reduction of the nitro group, and then cyclizing.[1] These multi-step routes can offer better control over regioselectivity.
Data Summary & Protocols
Table 1: Common Byproducts and Identification
| Byproduct Name | Typical Mass Change | TLC Characteristics (Silica) | Key Identification Method |
| N-Oxide | +16 Da | Significantly lower Rf (more polar) than the parent compound. | Mass Spectrometry (M+16 peak), ¹H NMR (downfield shift of protons α to the pyridine N). |
| Regioisomer | 0 Da | Very similar Rf to the desired product, often co-eluting. | High-resolution LCMS, 2D NMR (NOESY, HMBC) on separated fractions. |
| Unreacted Diamine | N/A | Typically polar, may streak on TLC. | LCMS (matches starting material mass). |
| Polymeric Tar | N/A | Stays at the baseline on TLC. | Insoluble in most common organic solvents. |
Protocol 1: General Procedure for N-Oxide Reduction
This protocol describes a general method for the deoxygenation of a pyridine N-oxide impurity.
-
Dissolution: Dissolve the crude product containing the N-oxide (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus trichloride (PCl₃) (approx. 1.2 eq.) dropwise to the stirred solution. The reaction is often exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the N-oxide spot by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deoxygenated product, which can then be purified by standard methods.
References
- BenchChem. (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. [Link]
-
Wikipedia. (2023). Pyridine-N-oxide. [Link]
-
Hinotani, N., Saito-Tarashima, N., & Minakawa, N. (2021). Convenient Synthesis of 3-Deazapurine Nucleosides (3-Deazainosine, 3-Deazaadenosine and 3-Deazaguanosine) Using Inosine as a Starting Material. Current Protocols, 1(11), e297. [Link]
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. [Link]
-
Rabl, J., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 49(9), 4878–4887. [Link]
-
ResearchGate. (n.d.). 8-Aza Derivatives of 3-Deazapurine Nucleosides. Synthesis and in vitro Evaluation of Antiviral and Antitumor Activity. [Link]
-
Journal of the American Chemical Society. (1976). Synthesis of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid by a novel ring closure of imidazole precursors. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
-
Hulpia, F., et al. (2018). Synthesis of a 3′-C-ethynyl-β-d-ribofuranose purine nucleoside library. Beilstein Journal of Organic Chemistry, 14, 1450–1459. [Link]
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines.
-
Molecules. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
- BenchChem. (2025).
-
Chemistry of Heterocyclic Compounds. (2022). Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. [Link]
-
ACS Combinatorial Science. (2016). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Welcome to the technical support center for the purification of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established scientific principles and field experience.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry. Its purification can be challenging due to the presence of structurally related impurities from its synthesis. A common synthetic route involves the condensation of 6-chloro-3,4-diaminopyridine with acetic acid or its derivatives.[1] This process can lead to several impurities, including unreacted starting materials and incompletely cyclized intermediates. The physicochemical properties of the target compound, such as its polarity and potential for tautomerism, further complicate purification.
This guide will address these challenges by providing detailed troubleshooting steps and protocols for common purification techniques.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My crude product is a dark, oily residue after synthesis.
-
Question: After the reaction of 6-chloro-3,4-diaminopyridine with acetic anhydride and removal of the solvent, I am left with a dark, intractable oil instead of a solid. What is causing this, and how can I proceed?
-
Answer: The formation of a dark oil is often due to the presence of polymeric side products and residual acid. Acetic anhydride is a strong dehydrating agent and can promote side reactions if the reaction temperature is not well-controlled. To address this, first, ensure that your work-up procedure includes a neutralization step. You can dissolve the crude oil in a suitable organic solvent like ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to remove excess acid. Be cautious as this may cause foaming due to CO2 evolution. After drying the organic layer and removing the solvent, you may obtain a solid. If it remains an oil, it is likely due to a high concentration of impurities. In this case, proceeding directly to column chromatography is recommended.
Issue 2: I am having difficulty separating my product from a closely related impurity by column chromatography.
-
Question: I am performing silica gel column chromatography, but one major impurity is co-eluting with my product. How can I improve the separation?
-
Answer: Co-elution of impurities is a common challenge, especially with structurally similar compounds. Here are several strategies to improve your separation:
-
Optimize the Mobile Phase: A slight modification of your eluent system can significantly impact separation. If you are using a standard ethyl acetate/hexane system, try adding a small percentage (0.5-1%) of a more polar solvent like methanol or a few drops of triethylamine. The triethylamine can help to reduce tailing of your basic product on the acidic silica gel.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds like imidazopyridines, as it can offer different selectivity.
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) elution, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
-
Issue 3: My product seems to be degrading on the silica gel column.
-
Question: I am losing a significant amount of my product during column chromatography, and I see new, more polar spots appearing on my TLC plates. What is happening?
-
Answer: The acidic nature of standard silica gel can sometimes cause the degradation of sensitive compounds. Imidazopyridines, being basic, can strongly interact with the acidic silanol groups on the silica surface, which can catalyze decomposition, especially if the compound is in contact with the silica for an extended period.
-
Deactivate the Silica Gel: Before preparing your column, you can deactivate the silica gel by preparing a slurry in your chosen eluent system that contains 1-2% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: As mentioned previously, switching to neutral or basic alumina can prevent acid-catalyzed degradation.
-
Work Quickly: Minimize the time your compound spends on the column. Use a slightly higher flow rate and collect smaller fractions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
-
A1: Based on the common synthesis from 6-chloro-3,4-diaminopyridine and acetic anhydride, the most likely impurities are:
-
Unreacted 6-chloro-3,4-diaminopyridine: This is a more polar starting material and can usually be separated by column chromatography.
-
Mono-acetylated intermediate (N-(4-amino-2-chloropyridin-3-yl)acetamide): This is an incompletely cyclized product and will have a different polarity compared to your final product.
-
Di-acetylated side product: Acetylation can occur on both amino groups, leading to a less polar impurity.
-
Polymeric materials: These are often highly colored and can be removed by trituration or filtration before chromatography.
-
Q2: What is a good starting point for a recrystallization solvent system?
-
A2: Finding a suitable recrystallization solvent requires some experimentation. A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. Based on the structure of this compound, you could start with the following:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.
-
Solvent Pairs: If a single solvent does not provide good results (i.e., the compound is either too soluble or insoluble), a solvent pair system can be effective. A common approach is to dissolve the compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Then, reheat to clarify and allow to cool slowly. A promising combination could be ethanol/water or ethyl acetate/hexane.
-
Q3: Can I use an acid-base extraction to purify my product?
-
A3: Yes, an acid-base extraction can be a very effective initial purification step. The imidazole and pyridine nitrogens in your product are basic and can be protonated. The general procedure would be:
-
Dissolve the crude material in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral or acidic impurities.
-
Carefully basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate until your product precipitates out.
-
Extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.
This method can significantly enrich your product before final purification by chromatography or recrystallization.
-
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of ethyl acetate/hexane to find a solvent system that gives your product an Rf value of approximately 0.2-0.3 and good separation from major impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. If you are using triethylamine, add it to the eluent (1-2% by volume). Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, you can adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The ideal solvent system should be determined empirically.
Materials:
-
Crude this compound
-
Selected recrystallization solvent or solvent pair
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
References
-
R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine. Available at: [Link]
-
Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Request PDF. Available at: [Link]
- Sati, B. et al. Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396.
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC. Available at: [Link]
-
PubChem. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2. Available at: [Link]
- Google Patents. US5756729A - Process for the manufacture of 8-chloro-6 (2-fluorophenyl)-1 methyl-4H-imidazo 1,5a! 1,4! benzodiazepine (midazolam).
- Google Patents. (12) United States Patent.
-
Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. Available at: [Link]
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
- Zhu, D.-J. et al. Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487.
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
SUPPORTING INFORMATION. Available at: [Link]
-
Synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives: Antidiabetic, antioxidant, β-glucuronidase inhibiton and their molecular docking studies. PubMed. Available at: [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. Available at: [Link]
-
PubChem. 7-Chloro-1H-imidazo(4,5-b)pyridine. Available at: [Link]
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
-
Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones. Organometallics. Available at: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]
-
Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Semantic Scholar. Available at: [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. Available at: [Link]
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available at: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Welcome to the technical support center for 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing solubility issues that may arise during in vitro and cell-based assays. Poor aqueous solubility is a common hurdle for many small molecules, potentially leading to inaccurate and irreproducible experimental results.[1] This guide offers a structured approach to systematically overcome these challenges, ensuring the reliable application of this compound in your research.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and solubilization of this compound.
Q1: What is the recommended starting solvent for this compound?
A1: For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Imidazo[4,5-c]pyridines, as a class, generally exhibit good solubility in polar aprotic solvents like DMSO.[2] It is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, which can then be further diluted into your aqueous assay buffer.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. The compound is soluble in the DMSO stock but becomes insoluble when the highly aqueous environment of the assay buffer is introduced. To prevent this, ensure the final concentration of DMSO in your assay is kept as low as possible (ideally ≤0.5%) and that the final concentration of your compound does not exceed its aqueous solubility.[3][4] We will discuss strategies to determine this limit and improve aqueous solubility in the subsequent sections.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to minimize cytotoxicity and other off-target effects.[3][5] Some robust cell lines may tolerate up to 1%, but it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[4][6][7]
Q4: Can I use other solvents besides DMSO?
A4: Yes, other water-miscible organic solvents like ethanol can be used. However, their compatibility with your specific assay must be validated. Ethanol can sometimes interfere with enzymatic assays.[8][9][10][11][12] For some compounds, a co-solvent system (e.g., a mixture of DMSO and ethanol) might be beneficial, but this requires careful optimization.
Troubleshooting Guide: A Systematic Approach to Solubility Issues
When facing persistent solubility problems, a systematic approach is key. This guide will walk you through a logical workflow to diagnose and solve these issues.
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: A step-by-step workflow to diagnose and resolve compound precipitation in assays.
Issue 1: Compound is not dissolving in 100% DMSO.
-
Cause: The intrinsic solubility of the compound in DMSO at the desired concentration may be exceeded. While imidazo[4,5-c]pyridines are generally soluble in DMSO, high concentrations can still be problematic.[2]
-
Solution 1: Gentle Heating and Sonication: Warm the solution to 37°C and use a sonicator bath to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Solution 2: Lower Stock Concentration: If the compound remains insoluble, prepare a lower concentration stock solution (e.g., 5 mM or 1 mM).
Issue 2: Inconsistent results and high variability in assays.
-
Cause: Poor solubility can lead to the actual concentration of the compound in solution being much lower and more variable than the nominal concentration. Undissolved compound particles can also interfere with assay readouts, especially in optical-based assays.
-
Solution 1: Determine the Kinetic Solubility Limit: Before conducting your main experiments, perform a kinetic solubility assay to identify the maximum concentration at which this compound remains in solution in your specific assay buffer.[1][13][14]
-
Solution 2: Employ Solubilizing Excipients: For challenging cases, consider the use of surfactants like Tween-80 or cyclodextrins.[15][16][17][18][19] These agents can form micelles or inclusion complexes that enhance the aqueous solubility of hydrophobic compounds. It is critical to validate the compatibility of these excipients with your assay.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound (MW: 167.60 g/mol ).
Materials:
-
This compound
-
Anhydrous DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 167.60 g/mol * (1000 mg / 1 g) = 1.676 mg
-
-
Weigh the compound: Accurately weigh out 1.676 mg of this compound and transfer it to a clean vial.[20][21][22][23][24]
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes or warm gently to 37°C to ensure complete dissolution.[21]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method provides a rapid assessment of the kinetic solubility of your compound in a specific buffer.[25][14]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance at 600-650 nm
Procedure:
-
Prepare serial dilutions: In a separate 96-well plate, perform a serial dilution of your 10 mM DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Add compound to assay plate: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the clear bottom assay plate.
-
Add assay buffer: Add 98 µL of your pre-warmed assay buffer to each well. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix and incubate: Mix the plate on a plate shaker for 5-10 minutes and then incubate at room temperature for 1-2 hours.
-
Measure turbidity: Read the absorbance of the plate at a wavelength between 600-650 nm.
-
Data analysis: The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit of the compound under these conditions.
Protocol 3: Preparing Working Solutions for Cell-Based Assays with Fixed DMSO Concentration
This protocol is designed to minimize compound precipitation while maintaining a constant, low concentration of DMSO across all final dilutions.[26][27][28]
Procedure:
-
Prepare intermediate stocks in DMSO: From your 10 mM stock in 100% DMSO, prepare a series of intermediate stock solutions in 100% DMSO. For example, to achieve final concentrations of 10 µM, 1 µM, and 0.1 µM with a final DMSO concentration of 0.1%, you would need intermediate stocks of 10 mM, 1 mM, and 100 µM in 100% DMSO.
-
Dilute into media: Add 1 µL of each intermediate DMSO stock to 999 µL of your cell culture medium. This creates your final working solutions with a constant DMSO concentration of 0.1%.[26]
-
Add to cells: Add the required volume of these final working solutions to your cells.
Data Summary Tables
The following tables provide a quick reference for the properties and compatibility of common solvents and excipients.
Table 1: Properties of Common Solvents
| Solvent | Molecular Weight ( g/mol ) | Boiling Point (°C) | Miscibility with Water |
| DMSO | 78.13 | 189 | Miscible |
| Ethanol | 46.07 | 78.37 | Miscible |
Table 2: General Tolerance of In Vitro Assays to Common Co-solvents
| Co-solvent | Cell-Based Assays (General Limit) | Enzymatic Assays (General Limit) | Notes |
| DMSO | ≤ 0.5%[3][5] | ≤ 2% | Can be cytotoxic at higher concentrations.[4] |
| Ethanol | ≤ 0.5% | ≤ 5% | Can denature some proteins and affect enzyme kinetics.[8][9][10][11][12] |
Advanced Solubilization Strategies
If solubility issues persist after optimizing solvent and dilution protocols, the following advanced strategies can be considered.
-
pH Modification: For ionizable compounds, adjusting the pH of the assay buffer can significantly increase solubility. As an imidazo[4,5-c]pyridine derivative, this compound is likely to be a weak base. Therefore, lowering the pH of the buffer should increase its solubility through protonation. This must be done cautiously, as changes in pH can also affect your biological system.
-
Use of Surfactants: Non-ionic surfactants like Tween-80 can be used at low concentrations (typically 0.01-0.1%) to increase solubility by forming micelles.[15][16][17][18][19] It is essential to run a control with the surfactant alone to ensure it does not interfere with the assay.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[18] The choice of cyclodextrin and the optimal concentration need to be determined empirically.
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By starting with an appropriate solvent system, understanding the compound's solubility limits, and employing careful dilution techniques, researchers can generate reliable and reproducible data. For particularly challenging cases, advanced formulation strategies can provide a path forward. Always remember to validate your chosen solubilization method to ensure it does not interfere with your assay's integrity.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- LifeTein. (2023, February 1). DMSO usage in cell culture.
- Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Various Authors. (n.d.). Effects of ethanol concentration on enzymatic activities. Enzymatic...
- Reddit User. (2021, February 4). Help with Dilutions! Urgent!!
- Various Authors. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today Technologies, 27.
- Various Authors. (n.d.). The effect of ethanol concentration on the enzymatic hydrolysis of crystalline cellulose employing the enzyme Celluclast 1.5 L.
- protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- FasterCapital. (2025, April 6). Stock Solution: From Stock to Dilution: The Art of Preparation.
- Various Authors. (2025, June 1). How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?
- Benchchem. (n.d.). Application Notes and Protocols: Preparation of a Stock Solution.
- Various Authors. (2016, January 25). What the concentration of DMSO you use in cell culture assays?
- Various Authors. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Singhvi, G., et al. (n.d.).
- Rodakiewicz-Nowak, J., et al. (1999, December 1). Effect of Ethanol on Enzymatic Activity of Fungal Laccases. Portland Press.
- Various Authors. (2021, July 17). Ethanol as additive enhance the performance of immobilized lipase LipA from Pseudomonas aeruginosa on polypropylene support. PMC - NIH.
- Various Authors. (n.d.). Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability. NIH.
- Solubility of Things. (n.d.). 3H-Imidazo[4,5-c]pyridine.
- Rodakiewicz-Nowak, J., et al. (2025, August 5). Effect of Ethanol on Enzymatic Activity of Fungal Laccases.
- Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?
- Protocol Online. (2011, December 9). Serially diluting compounds while keeping DMSO concentration the same.
- Wyzant Ask An Expert. (2018, July 21). How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution?
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- YouTube. (2021, August 20). Lab Skills: Preparing Stock Solutions.
- Hu, L., et al. (n.d.). Effects of Tween-80 on the Dissolution Properties of Daidzein Solid Dispersion in Vitro.
- PubMed. (n.d.). An inline QC method for determining serial dilution performance of DMSO-based systems.
- RSC Publishing. (2015, November 16).
- ResearchGate. (2025, December 5). (PDF) Effects of Tween-80 on the Dissolution Properties of Daidzein Solid Dispersion in Vitro.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
- PharmaInfo. (n.d.).
- MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
- WuXi AppTec DMPK. (2024, March 15).
Sources
- 1. enamine.net [enamine.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. Ethanol as additive enhance the performance of immobilized lipase LipA from Pseudomonas aeruginosa on polypropylene support - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Effects of Tween-80 on the Dissolution Properties of Daidzein Solid Dispersion in Vitro | Hu | International Journal of Chemistry | CCSE [ccsenet.org]
- 16. The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmainfo.in [pharmainfo.in]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. fastercapital.com [fastercapital.com]
- 21. benchchem.com [benchchem.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. youtube.com [youtube.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 26. researchgate.net [researchgate.net]
- 27. protocol-online.org [protocol-online.org]
- 28. wyzant.com [wyzant.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[4,5-c]pyridine Derivatization
Welcome to the technical support center for the synthesis and derivatization of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial heterocyclic scaffold. Drawing from established literature and practical laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
The structural similarity of imidazo[4,5-c]pyridines to purines makes them a significant area of interest for therapeutic applications, including their roles as PARP inhibitors and antiviral agents.[1] However, their synthesis is not without its challenges. This guide will address these issues in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the imidazo[4,5-c]pyridine core?
The most prevalent and direct method for constructing the imidazo[4,5-c]pyridine scaffold is the condensation reaction of 3,4-diaminopyridine with various carbonyl-containing compounds.[1] These can include:
-
Carboxylic Acids: A traditional and robust method, often requiring a dehydrating agent like polyphosphoric acid (PPA) and elevated temperatures.[1]
-
Aldehydes: This condensation typically requires oxidative conditions to facilitate the final cyclization and aromatization step.
-
Orthoesters: Reagents like triethyl orthoformate can be used to introduce the C2 carbon of the imidazole ring, often catalyzed by an acid.[2]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial. Consider the following:
-
Incomplete Reaction: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.[3][4]
-
Suboptimal Reagents and Solvents: Ensure all your reagents and solvents are pure and anhydrous. Moisture can be particularly detrimental in condensation reactions.
-
Degradation: If your target compound is sensitive to air or light, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light can prevent degradation.[3]
-
Inefficient Purification: Significant product loss can occur during workup and purification. Re-evaluate your extraction and chromatography methods to ensure they are optimized for your specific derivative.[4]
Q3: I'm observing the formation of multiple products. What are the likely side reactions?
The formation of side products often complicates purification and reduces the yield of the desired imidazo[4,5-c]pyridine. Common side reactions include:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a Schiff base when using an aldehyde, without proceeding to the final cyclized product. Driving the reaction to completion with heat or by removing water can mitigate this.[4]
-
Regioisomer Formation: When using substituted 3,4-diaminopyridines, the condensation can occur at two different nitrogen atoms, leading to a mixture of regioisomers which can be difficult to separate.[3]
-
N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially under harsh oxidative conditions.
Q4: How can I improve the regioselectivity of my reaction?
Controlling regioselectivity is a key challenge, particularly when dealing with unsymmetrical precursors. The following factors can influence the outcome:
-
Steric Hindrance: The steric bulk of substituents on both the diaminopyridine and the carbonyl compound can direct the reaction towards the less hindered nitrogen atom.[3]
-
Electronic Effects: The electronic properties of substituents on the pyridine ring can influence the nucleophilicity of the amino groups, thereby affecting the site of initial attack.
-
Reaction Conditions: The choice of solvent, catalyst, and temperature can all play a role in determining the ratio of regioisomers. A systematic screening of these parameters is often necessary.
Troubleshooting Guide
This section provides a more detailed breakdown of specific experimental issues and offers targeted solutions.
Issue 1: Poor Yield in Condensation Reactions with Carboxylic Acids
| Possible Cause | Suggested Solution |
| Inefficient Dehydration | The condensation of a carboxylic acid and a diamine produces water, which can inhibit the reaction. Using a strong dehydrating agent like polyphosphoric acid (PPA) is common.[1] Alternatively, for reactions at high temperatures, a Dean-Stark trap can be effective for water removal.[4] |
| Insufficient Activation of Carboxylic Acid | The carboxylic acid may not be sufficiently electrophilic. Consider converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, prior to the condensation reaction. |
| Low Reaction Temperature | These condensations often require significant thermal energy to overcome the activation barrier. If the reaction is sluggish, a gradual increase in temperature may be necessary. Microwave-assisted synthesis can also be a highly effective method for accelerating these reactions and improving yields.[1][5] |
Issue 2: Incomplete Cyclization and Aromatization with Aldehydes
| Possible Cause | Suggested Solution |
| Lack of Oxidant | The final step in the condensation with an aldehyde is an oxidative cyclization. While atmospheric oxygen can sometimes suffice, it is often slow and inefficient.[4] Consider adding a mild oxidizing agent to the reaction mixture to facilitate the aromatization to the imidazo[4,5-c]pyridine core. |
| Reaction Conditions Not Forcing Enough | The cyclization step can be the rate-limiting step. Increasing the reaction temperature or switching to a higher-boiling point solvent can help drive the reaction to completion.[4] |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Presence of Regioisomers | Regioisomers often have very similar polarities, making their separation by standard column chromatography challenging.[3] High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, may be necessary for effective separation.[3] |
| Baseline Impurities in Starting Materials | Ensure the purity of your 3,4-diaminopyridine and carbonyl compound before starting the reaction. Impurities in the starting materials will carry through and complicate the purification of the final product. |
| Product Insolubility | The imidazo[4,5-c]pyridine core can be poorly soluble in common organic solvents. Experiment with a range of solvent systems for chromatography and recrystallization. In some cases, derivatization of the product may be necessary to improve its solubility for purification. |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis
This protocol provides a general guideline for the synthesis of 2-substituted imidazo[4,5-c]pyridines using microwave irradiation, which can significantly reduce reaction times and improve yields.[5][6]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 3,4-diaminopyridine (1.0 eq), the desired carboxylic acid (1.0-1.2 eq), and a suitable dehydrating agent or catalyst in a minimal amount of a high-boiling point solvent (e.g., DMF, NMP).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a predetermined time (often 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.
-
Workup: After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Condensation with Aldehydes
This protocol outlines a general method for the synthesis of 2-substituted imidazo[4,5-c]pyridines from 3,4-diaminopyridine and an aldehyde.
-
Reaction Setup: To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as DMF or acetic acid, add the aldehyde (1.0-1.2 eq).[3]
-
Reaction: Heat the reaction mixture to a temperature ranging from 100 °C to reflux for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: If acetic acid is used as the solvent, neutralize the mixture with a suitable base and extract the product with an organic solvent. If a different solvent is used, the product may precipitate upon cooling and can be collected by filtration.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizing the Workflow
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of imidazo[4,5-c]pyridines.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Summary of Optimized Reaction Conditions
| Parameter | Conventional Heating | Microwave-Assisted | Notes |
| Temperature | 120 °C to reflux | 100 - 150 °C | Higher temperatures may be needed for less reactive substrates. |
| Reaction Time | 2 - 12 hours | 5 - 30 minutes | Microwave irradiation significantly reduces reaction times.[6] |
| Solvent | Acetic Acid, DMF, Nitrobenzene | DMF, NMP | High-boiling point solvents are generally preferred.[3][6] |
| Catalyst/Reagent | PPA, Acetic Acid | Silica gel, Ytterbium triflate | The choice of catalyst depends on the specific reaction.[1][2] |
References
-
Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Wang, L., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 123-130. [Link]
-
Klapil, L., et al. (2016). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 18(10), 651-660. [Link]
-
Shelke, S. B., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Gondkar, A. S., et al. (2016). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 40(11), 9344-9355. [Link]
-
Frontiers. (2025). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[7][8]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[4,5-c]pyridine from 3,4-diaminopyridine and orthoformate by c ytterbium triflate catalyzed condensation. ResearchGate. [Link]
-
Balaji, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37045-37055. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Kumar, A., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4376-4383. [Link]
-
PrepChem.com. (n.d.). Synthesis of imidazo[4,5-c]pyridine. PrepChem.com. [Link]
-
Al-Tel, T. H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244555. [Link]
-
New Journal of Chemistry. (2016). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Publishing. [Link]
-
MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. [Link]
-
Kumar, S., et al. (2014). New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. European Journal of Medicinal Chemistry, 79, 324-336. [Link]
-
ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine (CAS No. 929074-44-2). This document provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of this compound in a laboratory setting. Our recommendations are grounded in established principles of chemical stability and best practices for handling sensitive heterocyclic compounds.
I. Troubleshooting Guide: Diagnosing and Preventing Degradation
This section addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and actionable solutions.
Q1: I've observed a change in the physical appearance of my this compound solid (e.g., discoloration, clumping). What could be the cause?
A1: Changes in the physical appearance of the compound are often the first indication of degradation. The primary culprits are typically exposure to moisture, air (oxygen), or light.
-
Causality: Imidazo[4,5-c]pyridine derivatives can be susceptible to oxidation and hydrolysis. The presence of the chloro-substituent and the nitrogen-rich heterocyclic core can influence the electron density of the molecule, potentially making it more reactive to atmospheric components. Clumping, in particular, is a strong indicator of moisture absorption, as the compound may be hygroscopic. Discoloration can be a sign of oxidative degradation or photodegradation, leading to the formation of colored impurities.
-
Immediate Action:
-
Immediately cease using the affected batch for any critical experiments.
-
If possible, take a small, representative sample for analysis (e.g., HPLC, LC-MS) to assess purity and identify potential degradation products.
-
Compare the analytical data with the certificate of analysis of the fresh compound.
-
-
Preventative Measures:
-
Moisture Control: Always handle the compound in a dry environment, preferably within a glovebox with a low-humidity atmosphere.[] If a glovebox is unavailable, work quickly and ensure all spatulas and weighing vessels are scrupulously dry.
-
Inert Atmosphere: For long-term storage, the vial should be flushed with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[2]
-
Q2: My recent experimental results using this compound are inconsistent or show unexpected byproducts. Could this be related to compound degradation?
A2: Yes, compound degradation is a significant variable that can lead to inconsistent experimental outcomes. Even small amounts of impurities can interfere with biological assays or chemical reactions.
-
Plausible Degradation Pathways:
-
Oxidative Degradation: The imidazole ring can be susceptible to autoxidation, particularly in the presence of light and trace metals.[3][4] This can lead to the formation of N-oxides or other oxidized species.[5]
-
Hydrolysis: While the compound is expected to be relatively stable, prolonged exposure to high humidity could potentially lead to the hydrolysis of the chloro-substituent, although this is generally less likely under typical storage conditions compared to other degradation pathways.
-
Photodegradation: Halogenated pyridines are known to be susceptible to photodegradation. UV or even ambient light can provide the energy to initiate reactions, leading to the formation of various degradation products.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Recommended Analytical Techniques for Degradation Product Identification:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the compound and quantifying the percentage of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of any degradation products, providing clues to their structures.
-
II. Frequently Asked Questions (FAQs)
Q3: What are the ideal storage conditions for this compound?
A3: Based on supplier recommendations and general principles for heterocyclic compounds, the following conditions are recommended for optimal long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25°C) or Refrigerated (2-8°C) | Storing at room temperature as per some supplier data is acceptable for short to medium-term storage.[6] For long-term storage, refrigeration can slow down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation. |
| Light | Protected from Light (Amber Vial) | Prevents photodegradation, to which halogenated pyridines and imidazoles can be susceptible. |
| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis and physical changes like clumping due to hygroscopicity. |
Q4: Is it necessary to handle this compound in a glovebox?
A4: While not strictly mandatory for brief handling, using a glovebox with an inert atmosphere is highly recommended, especially when dispensing the compound for long-term storage or for use in highly sensitive assays. If a glovebox is not available, minimize the compound's exposure to the ambient atmosphere by working efficiently and ensuring the container is tightly sealed immediately after use.
Q5: How should I prepare solutions of this compound for my experiments?
A5: It is best practice to prepare solutions fresh for each experiment. If you must store solutions, even for a short period, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous solvents.
-
Storage of Solutions: Store solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials. Protect from light.
-
Stability in Solution: Be aware that the stability of the compound in solution may differ from its stability in solid form. It is advisable to perform a preliminary stability study in your chosen solvent if the solutions are to be stored for an extended period.
Q6: What safety precautions should I take when handling this compound?
A6: Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.[2] General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
III. Experimental Protocols
Protocol for Long-Term Storage of this compound
-
Preparation:
-
Ensure the amber glass vial with a PTFE-lined cap is clean and completely dry.
-
If the compound is to be aliquoted, perform this in a controlled environment (preferably a glovebox) to minimize exposure to air and moisture.
-
-
Inert Gas Purging:
-
Insert a needle connected to a source of dry argon or nitrogen into the vial, ensuring the needle tip is below the level of the compound.
-
Insert a second needle as an outlet.
-
Gently flush the vial with the inert gas for 1-2 minutes to displace any air.
-
-
Sealing:
-
Remove the needles and immediately seal the vial tightly with the PTFE-lined cap.
-
For added protection, wrap the cap and neck of the vial with Parafilm®.
-
-
Storage:
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vial in the designated storage location (room temperature or refrigerator), ensuring it is protected from light.
-
IV. Visualization of Degradation Factors
Caption: Key environmental factors contributing to the degradation of this compound.
V. References
-
ResearchGate. (2023). A plausible mechanism for the oxidation of N-heterocycles. Available at: [Link]
-
ResearchGate. (2008). Autoxidation of Nitrogen Heterocycles. 2. Kinetic Measurements of the Autoxidation of 2,5-Dimethylpyrrole. Available at: [Link]
-
Zhai, F., & Jordan, R. F. (2017). Autoxidation of Heterocyclic Aminals. ACS Omega, 2(6), 3055–3063. Available at: [Link]
-
Khan, M. T. H. (2007). Oxidation of N-heterocyclics: A green approach. Journal of Heterocyclic Chemistry, 44(6), 1223-1230. Available at: [Link]
-
ResearchGate. (2017). Halogenation of Imidazo[4,5-b]pyridin-2-one Derivatives. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available at: [Link]
-
MDPI. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available at: [Link]
-
Buckley, C. P., & Wallace, S. (1978). Autoxidation of Trialkylphosphines. Journal of the American Chemical Society, 100(21), 6753-6754. Available at: [Link]
-
MDPI. (2021). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]
-
R&D Chemicals. (n.d.). 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. Available at: [Link]
-
ResearchGate. (2019). K2S2O8-Mediated halogenation of 2-arylimidazo[1,2-a]pyridines using sodium halides as the halogen sources. Available at: [Link]
-
PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Available at: [Link]
-
FULIR. (2020). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available at: [Link]
-
PubChem. (n.d.). 7-Chloro-1H-imidazo(4,5-b)pyridine. Available at: [Link]
-
MDPI. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at: [Link]
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Available at: [Link]
-
Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available at: [Link]
-
ResearchGate. (2008). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. Available at: [Link]
-
ResearchGate. (2014). A Concise Synthesis of 7-Chloro-2-methylsulfanyl-thiazolo[4,5-b]pyridine-6-carbonitrile, a Versatile Intermediate for Substituted 6-Cyanothiazolopyridines. Available at: [Link]
Sources
Troubleshooting guide for 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine experiments
Welcome to the technical support center for 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven solutions to common experimental challenges. The following sections are structured in a question-and-answer format to directly address potential issues, from synthesis to subsequent functionalization.
Section 1: Synthesis & Purification Troubleshooting
This section addresses common hurdles encountered during the initial preparation and purification of the target compound.
Q1: My synthesis of this compound resulted in a low yield. How can I improve it?
Answer: Low yields in the synthesis of imidazo[4,5-c]pyridines are often traced back to incomplete cyclization, suboptimal reaction conditions, or degradation of the starting materials. The synthesis typically involves the condensation and subsequent oxidative cyclization of a substituted 3,4-diaminopyridine with an appropriate carboxylic acid or aldehyde.[1][2].
The core of this synthesis is the formation of the imidazole ring. This reaction generally requires acidic conditions and heat to drive the dehydration and cyclization steps.[2]. If conditions are too harsh or reaction times too long, side reactions can occur, leading to a complex product mixture and reduced yield.
Proposed Synthetic Protocol:
A robust method for synthesizing 2-substituted 1H-imidazo[4,5-c]pyridines involves the reaction of 3,4-diaminopyridine with a carboxylic acid derivative.[1]. For the 2-methyl variant, acetic acid is the appropriate reagent.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 5-chloro-3,4-diaminopyridine to polyphosphoric acid (PPA).
-
Reagent Addition: Add glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to 150-180 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (DCM:Methanol 9:1).
-
Work-up: After completion, cool the mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with concentrated sodium hydroxide or ammonium hydroxide solution until a precipitate forms. Maintain the temperature below 20 °C during neutralization.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
Troubleshooting Low Yields:
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Gradually increase the temperature in 10 °C increments (up to 180 °C) or extend the reaction time. Use TLC to track the consumption of the limiting reagent. |
| Degradation of Product | Reaction temperature is too high or time is too long. | Reduce the reaction temperature or time. Once the starting material is consumed (per TLC), proceed immediately to work-up. |
| Poor Precipitation | Incorrect pH during neutralization; product partially soluble in water. | Ensure the pH is basic (~8-9) after neutralization. After filtration, extract the aqueous filtrate with ethyl acetate or DCM to recover any dissolved product. |
| Mechanical Loss | Product sticking to glassware during work-up. | Use a spatula to scrape the flask thoroughly. A small amount of methanol can be used to rinse the flask and transfer the remaining solid, followed by evaporation. |
Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products and how do I minimize them?
Answer: The presence of multiple spots on the TLC plate indicates the formation of side products or unreacted starting materials. In imidazopyridine synthesis, common side products arise from incomplete cyclization, bis-acylation, or rearrangement.
-
Unreacted Starting Material: The 3,4-diaminopyridine is relatively polar and will appear as a distinct spot.
-
Mono-acylated Intermediate: The intermediate formed after the acylation of one amino group but before cyclization is a common impurity if the reaction is not driven to completion.
-
Isomers: Depending on the precise precursors, the formation of isomeric imidazopyridines is possible, although less likely in this specific synthesis.
To minimize these, ensure the reaction goes to completion by using a moderate excess of acetic acid and allowing sufficient reaction time at the optimal temperature. Using a dehydrating agent like PPA is crucial for efficient cyclization.[2].
Q3: I'm struggling to purify the final product. What are the recommended recrystallization and column chromatography conditions?
Answer: Proper purification is critical to obtaining a high-quality final product. This compound is a solid compound, making both recrystallization and column chromatography viable options.[3].
Recrystallization: This is often the most efficient method for removing minor impurities if a suitable solvent is found. For imidazopyridine derivatives, polar protic solvents are a good starting point.[1].
-
Recommended Solvents: Ethanol, Methanol, or Isopropanol.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.
Column Chromatography: If recrystallization fails to yield pure material, column chromatography is the next step.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar/polar mixture and gradually increase polarity.
| Recommended Solvent Systems | Polarity | Notes |
| Dichloromethane (DCM) / Methanol (MeOH) | Start with 100% DCM, gradually increasing to 5-10% MeOH. | A very common and effective system for N-heterocycles. Good for separating polar impurities. |
| Ethyl Acetate (EtOAc) / Hexanes | Start with 20% EtOAc in Hexanes, gradually increasing to 50-70% EtOAc. | Useful if the product is less polar. Can provide different selectivity compared to DCM/MeOH. |
Pro-Tip: Before running a column, always determine the optimal solvent system using TLC. The ideal eluent mixture should give your product an Rf value of approximately 0.25-0.35.
Section 2: Troubleshooting Subsequent Reactions
The title compound is a valuable intermediate. This section covers common issues when using it in further synthetic steps.
Q4: I am attempting a Nucleophilic Aromatic Substitution (SNAr) on the chlorine atom, but the reaction is sluggish or fails. What factors should I consider?
Answer: The chloro-group on the pyridine ring is susceptible to SNAr, but the reactivity is highly dependent on the reaction conditions and the nucleophile. The electron-withdrawing nature of the fused imidazole ring activates the chlorine for substitution.
Caption: Decision workflow for troubleshooting SNAr reactions.
Key Factors to Optimize:
-
Nucleophile Strength: Stronger nucleophiles react faster. For weaker nucleophiles (like an alcohol or secondary amine), deprotonation with a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) is often required to generate the more potent anionic nucleophile.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophile's salt but not the anion, increasing its effective reactivity.
-
Temperature: SNAr reactions often require elevated temperatures (80-150 °C) to proceed at a reasonable rate. Microwave irradiation can significantly accelerate these reactions.[2].
-
Catalysis: For particularly challenging nucleophiles (e.g., amides, certain amines), transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination) may be necessary.
Section 3: Frequently Asked Questions (FAQs)
Q5: What are the recommended storage and handling procedures for this compound?
Answer:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][4]. Room temperature storage is generally acceptable.[3].
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.[4]. The compound is classified as a warning-level hazard, with statements indicating it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][5].
Q6: What is the solubility profile of this compound?
-
Good Solubility: Likely soluble in polar organic solvents like Methanol, Ethanol, DMSO, and DMF.
-
Moderate Solubility: Moderately soluble in Dichloromethane (DCM) and Ethyl Acetate (EtOAc).
-
Poor Solubility: Likely poorly soluble in non-polar solvents like hexanes and diethyl ether, and sparingly soluble in water.
Q7: What are the expected 1H NMR and 13C NMR chemical shifts for this molecule?
Answer: Specific spectral data is crucial for reaction monitoring and final product confirmation. While a full analysis requires experimental data, expected regions for the proton signals can be predicted. The 1H NMR spectrum should show:
-
Aromatic Protons: Signals for the two protons on the pyridine ring, likely appearing as doublets between 7.0 and 8.5 ppm.
-
Imidazole NH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
-
Methyl Protons: A singlet for the 2-methyl group, expected around 2.4-2.6 ppm.
Reference spectra for the parent compound are available in chemical databases, which can serve as a guide.[6].
References
- Time in Brisbane, AU. (n.d.). Google.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Wiley Online Library.
- Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014).
-
7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. (n.d.). R&D Chemicals. Retrieved January 2, 2026, from [Link]
- A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5- b ]pyridines. (2025).
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025).
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences. Retrieved January 2, 2026, from [Link]
- Chiral Imidazo[1,5-a]pyridine–Oxazolines: A Versatile Family of NHC Ligands for the Highly Enantioselective Hydrosilylation of Ketones. (2020).
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
-
Imidazopyridines. (n.d.). Fisher Scientific. Retrieved January 2, 2026, from [Link]
Sources
- 1. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 929074-44-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
- 6. This compound(929074-44-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Selectivity of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine Kinase Inhibitors
Welcome to the technical support center for researchers working with the 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine scaffold. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development of selective kinase inhibitors based on this core structure. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your experimental outcomes.
Introduction: The Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine core is a well-established "hinge-binding" motif in kinase inhibitor design, prized for its structural resemblance to the purine core of ATP.[1][2] This mimicry allows it to form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The 7-chloro and 2-methyl substitutions on your specific scaffold provide a foundational level of interaction and a vector for further chemical exploration. However, the conserved nature of the ATP binding site across the human kinome presents a significant challenge: achieving high selectivity for your target kinase while avoiding off-target effects.[3] This guide will walk you through common issues and advanced strategies to enhance the selectivity of your compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency against my target kinase in a biochemical assay, but also inhibits several related kinases. Where do I start with improving selectivity?
A1: This is a common challenge. The initial broad activity suggests your scaffold is effectively engaging the ATP-binding pocket. To enhance selectivity, you need to exploit the subtle differences between the active sites of your on-target and off-target kinases.
Initial Steps:
-
Structural Analysis: If available, obtain crystal structures of your inhibitor bound to its target and a key off-target kinase. If co-crystal structures are unavailable, computational docking can provide valuable insights into the binding modes.[4] This will help you identify regions where the kinases differ, such as the gatekeeper residue, the solvent-exposed region, and the ribose-binding pocket.
-
Gatekeeper Residue: The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with a small gatekeeper (e.g., threonine, glycine, or alanine) can accommodate bulky substituents on the inhibitor, while those with a large gatekeeper (e.g., methionine, phenylalanine, or leucine) cannot.[3] Modifying your scaffold with a bulky group directed towards this pocket is a classic and effective strategy to gain selectivity.
-
Solvent-Front Region: Focus on substitutions that extend into the solvent-exposed region of the active site. These areas are typically less conserved across the kinome, offering more opportunities for selectivity-enhancing interactions.
Troubleshooting Guide
Problem 1: Significant Off-Target Activity Against Unrelated Kinases
You've performed a broad kinase panel screen (e.g., using a service like Reaction Biology's Kinase selectivity panels) and found that your inhibitor hits several kinases from different families.[5]
Causality: This "promiscuous" inhibition profile often arises from the inhibitor primarily interacting with highly conserved features of the ATP-binding site, without exploiting unique local environments.[3]
Solutions & Methodologies:
-
Strategy 1: Structure-Guided Design to Exploit Non-Conserved Residues
-
Rationale: The key is to introduce chemical moieties that form favorable interactions with unique amino acid residues in your target kinase's active site that are absent in off-target kinases.
-
Workflow:
-
Computational Analysis: Utilize computational tools to compare the binding site microenvironments of your target and off-target kinases.[2] This can reveal differences in hydrophobicity, charge distribution, and steric hindrance.
-
Targeted Synthesis: Synthesize a focused library of analogs with modifications designed to interact with these non-conserved residues. For example, adding a basic amine to interact with an acidic residue (e.g., aspartate or glutamate) present only in your target kinase.
-
-
-
Strategy 2: Covalent Inhibition
-
Rationale: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) that forms a covalent bond with this cysteine. This provides a powerful method for achieving high potency and selectivity.
-
Experimental Protocol: Covalent Inhibitor Characterization via Mass Spectrometry
-
Incubate your target kinase with a molar excess of your covalent inhibitor for a defined period.
-
Denature the protein and analyze it using intact protein mass spectrometry.
-
A mass shift corresponding to the molecular weight of your inhibitor will confirm covalent modification.
-
To confirm the site of modification, perform a tryptic digest of the protein-inhibitor complex followed by LC-MS/MS analysis to identify the modified peptide.
-
-
Problem 2: My inhibitor is potent in biochemical assays but has low activity in cell-based assays.
This discrepancy is common and points to issues with cell permeability, target engagement in the cellular environment, or rapid metabolism.[6]
Causality: High potency in a purified enzyme assay doesn't always translate to cellular efficacy due to the complex intracellular environment.
Solutions & Methodologies:
-
Strategy 1: Assess Cellular Target Engagement
-
Rationale: You need to confirm that your compound is reaching and binding to its target inside the cell.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treat intact cells with your inhibitor at various concentrations.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to separate soluble and aggregated proteins.
-
Analyze the soluble fraction by Western blot for your target kinase.
-
Binding of your inhibitor will stabilize the kinase, leading to a higher melting temperature (i.e., more soluble protein at higher temperatures).
-
-
-
Strategy 2: Investigate Compound Stability
-
Rationale: Your compound may be rapidly metabolized by liver microsomes or other cellular enzymes.[7][8]
-
Experimental Protocol: Microsomal Stability Assay
-
Incubate your inhibitor with human or mouse liver microsomes and NADPH (as a cofactor) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the concentration of the remaining parent compound by LC-MS.
-
Calculate the half-life (t½) and intrinsic clearance of your compound. A short half-life indicates rapid metabolism.
-
-
Visualizing Experimental Workflows and Concepts
Diagram 1: General Kinase Inhibitor Selectivity Strategy
Caption: Key modification points on the imidazo[4,5-c]pyridine core.
(Note: The image in the DOT script is a placeholder and would be replaced with the actual chemical structure in a real application.)
Quantitative Data Summary
The following table summarizes hypothetical data from a selectivity profiling experiment to illustrate key metrics.
| Compound | Target Kinase IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| Lead Compound | 10 | 50 | 200 | 5 |
| Analog 1A | 15 | 500 | >1000 | 33 |
| Analog 2B | 8 | 40 | 150 | 5 |
-
IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.
-
Selectivity Ratio: A higher ratio indicates greater selectivity for the target kinase over the off-target.
References
- Zhou, T., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- An, X.-D., et al. (2015). Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization. Bioorganic & Medicinal Chemistry Letters, 25(4), 708-716.
- Cheasley, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8546-8569.
- Cheasley, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central, 55(20), 8546-8569.
- Workman, P., & Collins, I. (2010). Probing the Probes: Their Private Lives and Public Roles. Chemical Biology, 17(6), 561-577.
- Sun, H., et al. (2017). Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic Chemistry, 70, 180-189.
- Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(5), 473-477.
- Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters, 25(19), 4203-4209.
- Stratton, M. R., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central.
- Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9142-9152.
- Mariano, L. C. S. A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central.
- Vera, L., et al. (2021).
- Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.
- Bavetsias, V., et al. (2015). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition.
-
Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[2][7]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 6443-6468.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Hrast, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(11), 2993.
- American Chemical Society. (2016). Journal of Medicinal Chemistry Vol. 59 No. 10.
- El-Sayed, N. N. E., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- El-ghamery, M. A., et al. (2024).
- Wang, Y., et al. (2016). Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry, 24(18), 4281-4290.
- Andersen, C., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. European Journal of Medicinal Chemistry, 216, 113309.
- Cankara, P., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3192.
- Promega. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
- Golding, B. T., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(13), 5594-5615.
- Krause, M., et al. (2017).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
Welcome to the technical support center for the synthesis of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this important heterocyclic compound. Our approach is rooted in practical, field-proven insights to ensure scientific integrity and successful experimental outcomes.
I. Synthesis Overview and Key Challenges
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most common and scalable synthetic route involves a two-step process: the preparation of the key intermediate, 5-chloro-3,4-diaminopyridine, followed by a cyclization reaction, typically a Phillips cyclization, with acetic acid or a derivative thereof.
While the chemistry appears straightforward on a laboratory scale, scaling up this synthesis presents several challenges that can impact yield, purity, and process efficiency. This guide will address these potential hurdles with scientifically grounded solutions.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Synthesis of 5-chloro-3,4-diaminopyridine
Question 1: I am experiencing low yields and incomplete conversion during the synthesis of 5-chloro-3,4-diaminopyridine from a nitropyridine precursor. What are the likely causes and how can I improve the reaction?
Answer:
Low yields and incomplete conversion in the synthesis of diaminopyridines are common issues when scaling up. Several factors could be at play:
-
Catalyst Activity and Loading: In hydrogenation reactions, the catalyst (e.g., Palladium on carbon) is crucial. On a larger scale, ensuring efficient mixing and contact between the catalyst, substrate, and hydrogen is more challenging.
-
Troubleshooting:
-
Increase Catalyst Loading: While not always ideal from a cost perspective, a modest increase in the catalyst to substrate ratio can significantly improve reaction rates.
-
Optimize Agitation: Ensure your reactor's agitation is sufficient to keep the catalyst suspended uniformly. Dead zones in the reactor can lead to localized areas of low reactivity.
-
Catalyst Quality: Use a fresh, high-quality catalyst. Deactivated or poisoned catalysts are a common source of failure.
-
-
-
Hydrogen Pressure and Delivery: Inadequate hydrogen pressure or poor delivery to the reaction mixture will slow down or stall the reaction.
-
Troubleshooting:
-
Check for Leaks: Ensure your reactor system is properly sealed and can maintain the target pressure.
-
Improve Gas Dispersion: Use a gas-inducing impeller if available to enhance the dissolution of hydrogen into the reaction medium.
-
-
-
Solvent and Temperature: The choice of solvent and reaction temperature can impact both substrate solubility and catalyst activity.
-
Troubleshooting:
-
Solvent Selection: A solvent system that fully dissolves the starting nitropyridine is essential. A mixture of methanol and tetrahydrofuran (THF) is often effective.[1]
-
Temperature Control: While hydrogenation of nitro groups is exothermic, maintaining a consistent temperature (e.g., 10°C) is important for controlling the reaction rate and minimizing side reactions.[1]
-
-
Question 2: I am observing the formation of side products during the synthesis of the diaminopyridine precursor. What are these impurities and how can I minimize them?
Answer:
Side product formation can be a significant issue, complicating purification. Common side products in the synthesis of substituted diaminopyridines include:
-
Partially Reduced Intermediates: Incomplete reduction can lead to the presence of nitroso or hydroxylamino intermediates.
-
Troubleshooting:
-
Prolong Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by a suitable analytical method like TLC or HPLC.
-
Increase Hydrogen Pressure: Higher hydrogen pressure can drive the reaction to completion.
-
-
-
Dehalogenation: The chloro-substituent on the pyridine ring can be susceptible to hydrodehalogenation, leading to the formation of 3,4-diaminopyridine as a byproduct.
-
Troubleshooting:
-
Catalyst Choice: Some catalysts are more prone to causing dehalogenation. Screening different types of palladium catalysts (e.g., different supports or ligand modifications) may be necessary.
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to nitro group reduction.
-
Use of Additives: In some cases, the addition of a mild base can suppress hydrodehalogenation.
-
-
Step 2: Phillips Cyclization
Question 3: My Phillips cyclization reaction to form the imidazo[4,5-c]pyridine ring is sluggish and gives a low yield. How can I drive the reaction to completion?
Answer:
The Phillips cyclization, which involves the condensation of a 1,2-diamine with a carboxylic acid at elevated temperatures, can be challenging to scale up.
-
Inefficient Water Removal: The reaction generates water as a byproduct. On a larger scale, inefficient removal of this water can slow down or even reverse the reaction equilibrium.
-
Troubleshooting:
-
Azeotropic Removal: Use a solvent that forms an azeotrope with water (e.g., toluene or xylene) and equip your reactor with a Dean-Stark trap to continuously remove water.
-
Dehydrating Agents: While less common for this specific reaction on a large scale due to stoichiometry, the use of dehydrating agents like polyphosphoric acid (PPA) can be effective, though it complicates the work-up.
-
-
-
Insufficient Temperature: The cyclization often requires high temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
Higher Boiling Point Solvents: If using a solvent, select one with a boiling point that allows for the necessary reaction temperature to be reached and maintained.
-
Neat Reaction Conditions: In some cases, running the reaction neat (without solvent) by heating the diaminopyridine with acetic acid can be effective, but this can lead to challenges with mixing and potential charring.
-
-
-
Use of Acetic Anhydride: Acetic anhydride can be used as both the acetylating agent and a dehydrating agent.
-
Troubleshooting:
-
Stoichiometry: When using acetic anhydride, at least three equivalents are theoretically required: one for the acylation of each amine and one to react with the water formed during cyclization.[2] In practice, using a slight excess (e.g., 3.3 equivalents) can be beneficial.[2]
-
Temperature Control: The reaction with acetic anhydride can be exothermic. Control the addition rate and provide adequate cooling to prevent runaway reactions and the formation of byproducts.
-
-
Question 4: I am observing significant byproduct formation during the cyclization with acetic anhydride. What are these byproducts and how can I avoid them?
Answer:
Acetic anhydride is highly reactive and can lead to several side reactions, especially at elevated temperatures.
-
Di-acetylation without Cyclization: Both amino groups can be acetylated without the subsequent cyclization occurring, especially if the temperature is not high enough or if water is not effectively removed.
-
Troubleshooting:
-
Ensure Sufficiently High Temperature: After the initial acylation, ensure the temperature is raised to a level that promotes cyclization (often >100°C).
-
Effective Water Removal: As mentioned previously, continuous removal of water is key.
-
-
-
Formation of Polymeric Materials: At high temperatures, diaminopyridines can be prone to polymerization, leading to the formation of intractable tars.
-
Troubleshooting:
-
Optimize Reaction Time and Temperature: Avoid excessively high temperatures or prolonged reaction times. The reaction should be monitored and stopped once the product formation has plateaued.
-
Controlled Reagent Addition: On a large scale, adding the acetic anhydride portion-wise or via a controlled feed can help to manage the exotherm and minimize localized high concentrations of reagents.
-
-
-
Autocondensation of Acetic Anhydride: Acetic anhydride can undergo self-condensation, especially in the presence of basic catalysts, to form complex byproducts.[2]
-
Troubleshooting:
-
Avoid Strong Bases: The reaction is typically run under acidic or neutral conditions. The addition of strong bases should be avoided.
-
-
Thermal Stability Considerations
Step 3: Purification
Question 5: I am struggling to purify the final this compound product. What are the best methods for removing impurities?
Answer:
Purification of chlorinated heterocyclic compounds can be challenging due to their often similar polarities to byproducts.
-
Crystallization: This is the preferred method for large-scale purification.
-
Troubleshooting:
-
Solvent Screening: A thorough solvent screen is essential to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents for this class of compounds include ethanol, isopropanol, acetonitrile, and mixtures with water.
-
Control Cooling Rate: A slow, controlled cooling rate is crucial for obtaining a pure crystalline product with a good particle size distribution. Rapid cooling can lead to the trapping of impurities.
-
pH Adjustment: The product is a basic compound. Adjusting the pH of the solution during work-up and crystallization can be a powerful tool for purification. Precipitation from an acidic solution by the addition of a base is a common strategy.
-
-
-
Chromatography: While less ideal for very large scales, column chromatography can be used for purification if crystallization is not effective.
-
Troubleshooting:
-
Normal vs. Reverse Phase: The choice of stationary phase will depend on the polarity of the impurities.
-
Solvent System Optimization: A well-optimized solvent system is key to achieving good separation.
-
-
-
Acid-Base Extraction: An acid-base workup can be very effective for removing non-basic impurities.[6]
-
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with an aqueous acid solution (e.g., dilute HCl) to move the basic product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the pure product.
-
Filter and dry the product.
-
-
Troubleshooting Decision Tree for Purification
Caption: Decision tree for selecting a purification strategy.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when scaling up this synthesis?
A1:
-
Hydrogenation: Hydrogen is highly flammable. Ensure your reactor is properly rated for pressure reactions and that there are no sources of ignition in the vicinity. Proper grounding and bonding of equipment are essential to prevent static discharge.
-
Exothermic Reactions: Both the hydrogenation and the cyclization with acetic anhydride can be exothermic. Ensure your reactor has adequate cooling capacity and that you have a plan for controlling the temperature, especially during reagent addition.
-
Corrosive Reagents: Acetic acid and acetic anhydride are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Ensure good ventilation.
-
Pressure Build-up: The cyclization reaction generates water, which will turn to steam at high temperatures. If the reaction is run in a sealed vessel, this can lead to a dangerous pressure build-up. Ensure the reactor is properly vented.
Q2: How can I monitor the progress of the cyclization reaction?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction.
-
TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol) to separate the starting diaminopyridine, any acetylated intermediates, and the final product.
-
HPLC: This will provide a more quantitative measure of the reaction progress. Develop a method that gives good separation of all key components.
Q3: Can I use acetic acid instead of acetic anhydride for the cyclization?
A3: Yes, acetic acid can be used for the Phillips cyclization. However, the reaction is typically slower and requires higher temperatures as it is less reactive than acetic anhydride. You will also need to be more diligent about removing the water that is formed. Acetic anhydride often gives higher yields in a shorter amount of time.
Q4: What is the typical yield I should expect for the overall synthesis?
A4: The yield can vary significantly depending on the scale and the specific conditions used. On a lab scale, yields for each step can be in the range of 80-95%. However, on a larger scale, yields may be lower due to challenges in heat and mass transfer, as well as more complex work-up and purification procedures. A well-optimized process on a pilot scale might aim for an overall yield of 60-75%.
Q5: Are there any specific analytical techniques I should use to characterize the final product?
A5: In addition to HPLC for purity assessment, it is essential to characterize the final product using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: As an indicator of purity.
IV. Experimental Protocols
Protocol 1: Synthesis of 5-chloro-3,4-diaminopyridine (Illustrative)
This is a general procedure and should be optimized for your specific equipment and scale.
-
To a suitable pressure reactor, add the starting chloro-nitropyridine precursor and a suitable solvent (e.g., methanol/THF).
-
Carefully add the hydrogenation catalyst (e.g., 5-10% Pd/C, 1-5 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the mixture vigorously at a controlled temperature (e.g., 10-25°C).
-
Monitor the reaction progress by HPLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-chloro-3,4-diaminopyridine. This can be used directly in the next step or purified by crystallization if necessary.
Protocol 2: Synthesis of this compound (Illustrative)
This is a general procedure and should be optimized for your specific equipment and scale.
-
To a reactor equipped with a mechanical stirrer, thermometer, and a condenser with a Dean-Stark trap, add 5-chloro-3,4-diaminopyridine and a suitable solvent (e.g., toluene).
-
Add acetic acid (at least 1 equivalent).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture and filter the precipitated product.
-
Wash the product with a suitable solvent and dry under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent system to achieve the desired purity.
V. References
-
Afonso, C. A. M., et al. (Eds.). (2017). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
Bakke, J. M., & Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145.
-
Gattermann, L., & Wieland, H. (1937). Laboratory Methods of Organic Chemistry. Macmillan.
-
Haddadin, M. J., Higuchi, T., & Stella, V. (1975). Solvolytic reactions of cyclic anhydrides in anhydrous acetic acid. Journal of Pharmaceutical Sciences, 64(11), 1759-1765.
-
Kodimuthali, A., Mungara, A., Prasunamba, P. L., & Pal, M. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(7), 1369-1374.
-
Loudon, G. M. (2016). Organic Chemistry. Roberts and Company Publishers.
-
Michael, J., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 125(1-6), 1-36.
-
Palleros, D. R. (2000). Experimental Organic Chemistry. John Wiley & Sons.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Phillips, M. A. (1928). The formation of 2-substituted benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399.
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. Organic Letters, 14(7), 1764-1767.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
Sources
- 1. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sefh.es [sefh.es]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Biological Evaluation of Imidazo[4,5-c]pyridines
Introduction
Welcome to the technical support center for the biological evaluation of imidazo[4,5-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. The structural similarity of imidazo[4,5-c]pyridines to endogenous purines makes them a compelling starting point for inhibitors targeting a wide range of proteins, most notably protein kinases.[1][2] However, like any chemical series, they present a unique set of challenges during biological characterization.
This document provides in-depth, field-proven insights in a question-and-answer format to help you anticipate, troubleshoot, and correctly interpret the results of your experiments. We will delve into the causality behind common pitfalls and provide robust protocols to ensure the integrity of your data.
Troubleshooting Guide: Common Experimental Hurdles
This section addresses specific, practical problems you may encounter during your research.
Issue 1: Compound Precipitation in Aqueous Assay Buffers
Question: I'm observing precipitation or obtaining inconsistent results with my imidazo[4,5-c]pyridine inhibitor in my cellular/biochemical assays. I suspect poor aqueous solubility. What's happening and how can I fix it?
Answer: This is a very common issue. Imidazo[4,5-c]pyridines, like many heterocyclic kinase inhibitors, are often lipophilic and possess poor solubility in the aqueous buffers used for biological assays.[3][4] This can lead to several problems:
-
Underestimation of Potency: The actual concentration of the compound in solution is much lower than the nominal concentration, leading to artificially high IC50 values.
-
Assay Artifacts: Compound aggregates can interfere with assay readouts, for instance, by scattering light or sequestering assay components.
-
Poor Reproducibility: Minor variations in buffer preparation, temperature, or compound handling can lead to significant differences in the amount of soluble compound, causing high variability between experiments.
-
Visual Solubility Assessment:
-
Objective: To quickly determine the approximate solubility limit in your final assay buffer.
-
Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-20 mM).
-
Serially dilute the stock solution into your final assay buffer (containing all salts, proteins, etc.) to achieve a range of concentrations above and below your expected testing range.
-
Incubate under the same conditions as your assay (e.g., 30 minutes at room temperature).
-
Visually inspect each dilution for any signs of cloudiness or precipitate against a dark background. The highest concentration that remains clear is your approximate solubility limit.
-
-
-
Modify Stock and Dosing Strategy:
-
Rationale: Minimizing the percentage of DMSO in the final assay well can prevent the compound from crashing out of solution.
-
Action: Aim for a final DMSO concentration of ≤0.5%. This may require preparing a more dilute DMSO stock solution and adding a larger volume to your assay, or performing a serial dilution in an intermediate solvent before the final dilution into the aqueous buffer.
-
-
Employ Solubilizing Excipients (Biochemical Assays):
-
Rationale: Certain additives can increase the aqueous solubility of hydrophobic compounds without interfering with enzyme activity.
-
Recommendations:
-
Cyclodextrins: These can form inclusion complexes with the inhibitor, enhancing its solubility. γ-Cyclodextrin is a common choice.[4]
-
Detergents: A low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.01-0.05%) is often included in biochemical assay buffers to maintain protein stability and can also help keep hydrophobic compounds in solution.
-
-
Validation: Always run a control experiment to ensure the chosen excipient does not affect the activity of your target protein.
-
-
Structural Modification (Medicinal Chemistry):
-
Rationale: For long-term projects, addressing solubility through chemical modification is the most robust solution.
-
Strategies:
-
Introduce polar functional groups (e.g., morpholine, piperazine) that can enhance aqueous solubility.[5][6]
-
Replace aromatic C-H groups with nitrogen atoms to create pyridyl or pyrimidinyl analogs, which can increase polarity.[6]
-
Disrupt molecular planarity or symmetry, which can reduce crystal lattice energy and improve solubility.[7]
-
-
Issue 2: My Inhibitor is Potent in a Biochemical Assay but Weak in Cells
Question: My imidazo[4,5-c]pyridine derivative has a low nanomolar IC50 against the purified kinase, but its EC50 in a cell-based phosphorylation assay is in the micromolar range. What causes this discrepancy?
Answer: This is a frequent and important observation in drug discovery that points to several potential barriers between your compound and its intracellular target. The transition from a simplified biochemical environment to a complex cellular system introduces multiple factors that can reduce a compound's apparent potency.
Caption: Workflow for troubleshooting potency discrepancies.
-
Poor Cell Permeability:
-
Why it matters: The compound must cross the cell membrane to reach intracellular targets. Small molecule inhibitors typically achieve this through passive diffusion.[8]
-
How to assess: Use in silico tools to predict permeability based on properties like cLogP and polar surface area (PSA). Experimentally, a Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a direct measure of passive diffusion.
-
-
Active Efflux:
-
Why it matters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, keeping the intracellular concentration low.
-
How to assess: Run your cellular assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil). A significant increase in potency in the presence of the inhibitor suggests your compound is an efflux substrate.
-
-
Metabolic Instability:
-
Why it matters: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.[5]
-
How to assess: Perform a microsomal stability assay. Incubate your compound with liver microsomes (which are rich in metabolic enzymes) and measure the amount of parent compound remaining over time.[1] A short half-life indicates high metabolic turnover. Introducing fluorine atoms into the scaffold is a common strategy to improve metabolic stability.[9]
-
-
High Intracellular ATP Concentration:
-
Why it matters: Most imidazo[4,5-c]pyridine kinase inhibitors are ATP-competitive. Biochemical assays are often run at ATP concentrations near the Km of the kinase, but intracellular ATP levels are much higher (1-10 mM). This high concentration of the natural competitor (ATP) makes it much harder for your inhibitor to bind its target.[10]
-
How to assess: Rerun your biochemical assay with ATP concentrations that mimic physiological levels (e.g., 1-5 mM). This will give you a more biologically relevant IC50 and likely show a potency shift that better correlates with your cellular data.
-
Frequently Asked Questions (FAQs)
Q1: How do I know if the cytotoxicity I'm observing is due to inhibition of my target (on-target) or some other effect (off-target)?
This is a critical question for validating your compound's mechanism of action. On-target toxicity results from the intended pharmacological effect, while off-target toxicity stems from interactions with other proteins or general chemical properties.[11][12][13]
Key Strategies to Differentiate On- vs. Off-Target Effects:
| Strategy | Description | Rationale & Interpretation |
| Kinome-wide Selectivity Profiling | Screen your compound against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).[14] | A "clean" profile strengthens the case for on-target activity. If your compound inhibits multiple other kinases with similar or greater potency, your observed cellular phenotype could be a result of polypharmacology.[15][16] |
| Use of a Structurally Unrelated Inhibitor | Test a known inhibitor of the same target that has a completely different chemical scaffold. | If both your compound and the unrelated inhibitor produce the same cellular phenotype, it provides strong evidence that the effect is mediated through the intended target.[17] |
| Rescue Experiments | Transfect cells with a mutant version of the target kinase that is resistant to your inhibitor (e.g., a "gatekeeper" mutation). | If the inhibitor's cytotoxic effect is diminished in cells expressing the resistant mutant, this is a powerful confirmation of on-target activity. |
| Target Engagement Assays | Use techniques like Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the intended target inside the cell. | Direct evidence of target binding in a cellular context helps link biochemical potency to cellular effects. |
| Correlation Analysis | Test your compound across a panel of cancer cell lines with varying expression levels of your target kinase. | A positive correlation between target expression and compound sensitivity (cytotoxicity) supports an on-target mechanism. |
Q2: My compound is flagged by our screening software as a potential PAINS (Pan-Assay Interference Compound). What does this mean and should I stop working on it?
PAINS are chemical structures that are known to frequently cause false positive results in high-throughput screens through non-specific mechanisms.[18] These mechanisms can include:
-
Compound autofluorescence or quenching in fluorescence-based assays.[19]
-
Redox cycling that generates reactive oxygen species.
-
Formation of aggregates that sequester proteins.
-
Covalent modification of proteins.
However, a PAINS flag is a warning, not a definitive stop signal. Many valuable drugs contain substructures that are classified as PAINS. The key is to perform rigorous orthogonal testing to confirm that the observed activity is genuine and specific.
Workflow for a PAINS-flagged Compound:
Caption: Decision workflow for PAINS-flagged compounds.
If your compound shows consistent activity in an orthogonal assay (e.g., switching from a fluorescence-based to a luminescence-based readout), is inactive in counter-screens (e.g., against an unrelated protein), shows direct target engagement, and has a clear SAR, you can have much higher confidence that the observed activity is real and not an artifact.[18]
Q3: What are the best practices for setting up a cytotoxicity assay for my imidazo[4,5-c]pyridine?
A well-designed cytotoxicity assay is crucial for obtaining reliable data.
Protocol: Standard MTT/MTS Cytotoxicity Assay
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentration plate of your compound by performing serial dilutions in culture medium. Your highest concentration should be sufficient to achieve a full dose-response curve (e.g., 100 µM). Include a vehicle control (e.g., 0.5% DMSO in media).
-
Treatment: Remove the old media from the cell plate and add an equal volume of the 2X compound solutions to the corresponding wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 48 or 72 hours). This duration should be long enough to observe an effect on proliferation.
-
Reagent Addition: Add the MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Readout: If using MTT, add the solubilization buffer and incubate overnight. Read the absorbance on a plate reader. For MTS, the readout can be performed directly.
-
Data Analysis: Convert absorbance values to percent viability relative to the vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.
Critical Controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This is your 100% viability control.
-
Positive Control: A known cytotoxic agent (e.g., staurosporine) to ensure the assay system is working correctly.
-
No-Cell Control: Wells containing only media and the assay reagent to determine background absorbance.
References
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Frazier, K. S. (2013). On-target and off-target-based toxicologic effects.
- Robles, A. J., et al. (2016). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Current Topics in Medicinal Chemistry, 16(13), 1443-1456.
- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 447-466.
-
The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]
-
Frazier, K. S. (2013). On-target and Off-target-based Toxicologic Effects. ResearchGate. Retrieved from [Link]
- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451.
- Sg, D. B., et al. (2020). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 25(23), 5628.
-
Praphanwittaya, P., et al. (2020). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Rannsóknargáttin IRIS / The Iceland Research Information System. Retrieved from [Link]
- Goldberg, F. W., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(7), 812-817.
- Pinto, M. F., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(19), 6524.
-
Targeted Oncology. (2013). On-Target and Off-Target Side Effects. Retrieved from [Link]
- Krause, M., et al. (2017).
-
ResearchGate. (n.d.). Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Off-target identification of kinase drug candidates. (a) Heatmaps of.... Retrieved from [Link]
- El-attar, M. I., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 757(1), 52-59.
- Candelaria, P. V., et al. (2023). Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging. Analyst, 148(19), 4725-4737.
- Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Ishikawa, T., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 55(10), 4447-4458.
-
The Royal Society of Chemistry. (n.d.). Tactics to Improve Solubility. Retrieved from [Link]
- Uings, I. (2006). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 140(3), 325-327.
- Knippschild, U., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 7(11), 939-954.
- Sedić, M., et al. (2022). Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis. Bioorganic Chemistry, 127, 106032.
- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451.
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. Retrieved from [Link]
- Lamore, S. D., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 32(7), 1259-1272.
-
PharmiWeb.com. (2019). A Few Q&As about Small Molecule Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Retrieved from [Link]
-
Assay Genie. (2024). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Evolution of assay interference concepts in drug discovery. Retrieved from [Link]
- Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(21), 7247.
-
National Institutes of Health. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from [Link]
- Hranjec, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(21), 7247.
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]
- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
An In-Depth Comparative Analysis of Imidazo[4,5-c]pyridine Scaffolds and Other Kinase Inhibitors in Drug Discovery
In the landscape of modern drug discovery, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The human kinome, comprising over 500 kinases, plays a pivotal role in cellular signaling, and its dysregulation is a hallmark of many diseases. The pursuit of novel, potent, and selective kinase inhibitors is therefore a highly active area of research. While a specific inquiry was made for 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine, a thorough review of the scientific literature indicates that this particular compound is not extensively characterized as a kinase inhibitor. However, the core chemical structure, the imidazo[4,5-c]pyridine scaffold, is a well-established "privileged" structure in medicinal chemistry, known to be a versatile backbone for the development of potent kinase inhibitors.
This guide, therefore, provides a comparative analysis of the broader class of imidazo[4,5-c]pyridine-based kinase inhibitors against other prominent classes of kinase inhibitors. We will delve into their mechanisms of action, selectivity profiles, and the experimental methodologies used to characterize them, providing researchers with the foundational knowledge to navigate this complex field.
The imidazo[4,5-c]pyridine core is a heterocyclic aromatic structure that has proven to be an excellent starting point for the design of kinase inhibitors. Its bicyclic nature provides a rigid framework that can be functionalized at multiple positions to achieve high-affinity binding to the ATP-binding pocket of various kinases. The nitrogen atoms in the ring system can act as hydrogen bond donors and acceptors, facilitating interactions with key amino acid residues in the kinase hinge region, a common anchoring point for many inhibitors.
Comparative Analysis of Kinase Inhibitors
To provide a clear comparison, we will examine representative imidazo[4,5-c]pyridine-based inhibitors alongside well-established kinase inhibitors from different structural classes.
| Compound | Scaffold Class | Primary Target(s) | Mechanism of Action | IC50 (nM) | Selectivity Profile |
| Example Imidazo[4,5-c]pyridine Inhibitor | Imidazo[4,5-c]pyridine | e.g., p38 MAPK, TGF-βRI | ATP-competitive | Varies | Can be tuned with substitutions |
| Gefitinib | Anilinoquinazoline | EGFR | ATP-competitive | 2-37 | High for EGFR |
| Imatinib | 2-Phenylaminopyrimidine | Bcr-Abl, c-KIT, PDGFR | ATP-competitive | 25-1000 | Multi-targeted |
| Staurosporine | Indolocarbazole | Broad Spectrum (PKC, PKA, etc.) | ATP-competitive | 1-20 | Non-selective |
Note: The "Example Imidazo[4,5-c]pyridine Inhibitor" is a placeholder to represent the class, as potencies are highly dependent on the specific substitutions and the target kinase.
Signaling Pathway Inhibition: A Visual Representation
The following diagram illustrates a simplified signaling pathway and highlights the points of intervention for different classes of kinase inhibitors.
Caption: Simplified MAPK signaling pathway with points of inhibition.
Experimental Workflow: Determining Kinase Inhibitor Potency (IC50)
A fundamental experiment in characterizing a kinase inhibitor is the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Detailed Protocol for IC50 Determination
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., an imidazo[4,5-c]pyridine derivative) in a suitable solvent like DMSO.
-
Perform serial dilutions of the test compound to create a range of concentrations to be tested.
-
Prepare the kinase buffer, which typically contains a buffering agent (e.g., HEPES), salts (e.g., MgCl2), and a reducing agent (e.g., DTT) to maintain kinase stability and activity.
-
Prepare solutions of the purified kinase enzyme and its specific substrate (peptide or protein).
-
Prepare a solution of ATP at a concentration relevant to the kinase being studied (often close to its Km value).
-
-
Assay Procedure:
-
In a multi-well plate (e.g., 96-well or 384-well), add the kinase buffer.
-
Add the diluted test compound to the appropriate wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).
-
Add the kinase enzyme to all wells except the no-enzyme control and incubate for a short period to allow the inhibitor to bind to the kinase.
-
Add the kinase substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding a stop buffer, which may contain a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for most kinases.
-
-
Signal Detection:
-
The method of detection depends on the assay format. Common methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction. Lower kinase activity results in more ATP remaining and a higher luminescent signal.
-
Fluorescence-based assays: Using modified substrates that become fluorescent upon phosphorylation.
-
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data by setting the no-inhibitor control as 100% activity and the high-concentration inhibitor control as 0% activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Conclusion
References
This is a representative list of references that would be relevant to this topic. In a real-world scenario, specific references for the imidazo[4,5-c]pyridine inhibitors discussed would be included.
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. [Link]
-
Laufer, S. A. (2010). Development of p38 MAP Kinase Inhibitors for the Treatment of Inflammatory Diseases. Privileged Scaffolds in Medicinal Chemistry. [Link]
A Comparative Guide to Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Scaffolds for Drug Discovery
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug design is perpetual. Among these, the imidazopyridine isomers have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. This guide provides an in-depth comparative analysis of two key isomers: imidazo[4,5-b]pyridine (1-deazapurine) and imidazo[4,5-c]pyridine (3-deazapurine). We will delve into their structural nuances, synthetic strategies, and comparative biological activities, supported by experimental data and protocols to empower researchers in their drug development endeavors.
Structural and Physicochemical Properties: A Tale of Two Isomers
The defining difference between imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine lies in the position of the nitrogen atom in the pyridine ring relative to the fused imidazole. This seemingly subtle change has profound implications for the molecule's electronic distribution, hydrogen bonding capacity, and overall topology, which in turn dictates its interaction with biological macromolecules.[1][2]
-
Imidazo[4,5-b]pyridine: Also known as 1-deazapurine, this scaffold is a bioisostere of purine where the N1 nitrogen is replaced by a carbon atom.[3] This modification alters the hydrogen bond donor-acceptor pattern compared to natural purines.
-
Imidazo[4,5-c]pyridine: Referred to as 3-deazapurine, this isomer has the pyridine nitrogen at position 3 of the purine-like core. This arrangement also presents a unique electronic and steric profile for molecular recognition by protein targets.[1]
The bioisosteric resemblance of both scaffolds to the purine nucleus is a key reason for their facile interaction with macromolecules such as DNA, RNA, and proteins, particularly the ATP-binding site of kinases.[1]
Synthesis Strategies: Building the Core Scaffolds
The construction of these isomeric scaffolds relies on distinct synthetic pathways, typically starting from substituted diaminopyridines. The choice of starting material and cyclization conditions are critical determinants of the final isomeric product.
Synthesis of Imidazo[4,5-b]pyridines
A common and versatile method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with carboxylic acids or their derivatives.[4] This reaction is often facilitated by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[4]
Caption: General synthesis of imidazo[4,5-b]pyridines.
Experimental Protocol: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridine [5]
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1 mmol) and the desired benzaldehyde (1 mmol) in DMF (1 mL).
-
Reaction Conditions: Reflux the mixture for 3-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the pure 2-aryl-6-bromo-3H-imidazo[4,5-b]pyridine derivative.
A more contemporary approach involves a one-pot, three-component synthesis starting from 2-chloro-3-nitropyridine, a primary amine, and an aldehyde, utilizing a zinc reduction followed by cyclization.[6]
Synthesis of Imidazo[4,5-c]pyridines
The synthesis of the imidazo[4,5-c]pyridine scaffold typically starts from 3,4-diaminopyridine. Similar to its isomer, condensation with carboxylic acids or orthoesters is a common strategy.[4]
Caption: Catalytic synthesis of the imidazo[4,5-c]pyridine core.
Experimental Protocol: Synthesis of Imidazo[4,5-c]pyridine using Ytterbium Triflate [4][7]
-
Reaction Setup: To a solution of 3,4-diaminopyridine (1 mmol) in a suitable solvent, add triethyl orthoformate (1.2 mmol).
-
Catalyst Addition: Add Ytterbium triflate (10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the temperature and for the time optimized for the specific substrate (as determined by TLC monitoring).
-
Work-up: Upon completion, quench the reaction and extract the product using an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired imidazo[4,5-c]pyridine.
Comparative Biological Activities: A Focus on Oncology and Infectious Diseases
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds are prevalent in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[8][9] The choice of scaffold can significantly influence potency and selectivity for a given biological target.
Anticancer Activity: Kinase Inhibition and Beyond
A primary area of investigation for both scaffolds is in the development of kinase inhibitors, owing to their structural similarity to the ATP molecule.[10]
Imidazo[4,5-b]pyridines have been extensively explored as inhibitors of various kinases. For instance, they are the core of potent Aurora kinase inhibitors, which are crucial regulators of mitosis and are often overexpressed in cancers.[4][8] Derivatives of this scaffold have also shown inhibitory activity against CDK9, another important target in oncology.[11]
Imidazo[4,5-c]pyridines have also demonstrated significant potential as anticancer agents. Notably, derivatives of this scaffold have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors, which are effective in treating cancers with specific DNA repair defects.[8]
Comparative Data on Anticancer Activity
| Scaffold | Compound Example | Target | IC50 | Cell Line | Source |
| Imidazo[4,5-b]pyridine | Compound 8 | Proliferation | 1.8–3.2 µM | HeLa, SW620, PC3 | [9] |
| Imidazo[4,5-b]pyridine | Sorafenib (Reference) | CDK9 | 0.76 µM | - | [11] |
| Imidazo[4,5-b]pyridine | Various Derivatives | CDK9 | 0.63-1.32 µM | - | [11] |
| Imidazo[4,5-c]pyridine | Compound 9 | PARP | 8.6 nM | - | [8] |
It is crucial to note that the above data is compiled from different studies and the experimental conditions may not be directly comparable. However, it illustrates the high potency that can be achieved with both scaffolds against different cancer-related targets.
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay [12][13][14][15]
-
Reaction Components: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2), ATP, the substrate (e.g., inactive histone H3), and the purified recombinant Aurora kinase (A or B).
-
Inhibitor Addition: Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the kinase activity. This can be done by measuring the amount of ADP produced using a luminescence-based assay like ADP-Glo™, or by detecting the phosphorylated substrate via Western blotting using a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial and Antiviral Activities
Both scaffolds have been incorporated into molecules with promising antimicrobial and antiviral activities.
-
Imidazo[4,5-b]pyridines have shown activity against various bacterial and viral pathogens.[9] For example, certain derivatives have displayed selective activity against the respiratory syncytial virus (RSV).[9]
-
Imidazo[4,5-c]pyridines have also been investigated for their antimicrobial and antiviral potential.[16] For instance, a series of these compounds were tested against the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus, with some derivatives showing high potency.[8]
Comparative Data on Antimicrobial Activity
| Scaffold | Compound Example | Organism | MIC | Source |
| Imidazo[4,5-b]pyridine | Compound 14 | E. coli | 32 µM | [9] |
| Imidazo[4,5-c]pyridine | Compound 2g | S. aureus | 4-8 µg/mL | [16] |
| Imidazo[4,5-b]pyridine | Compound 4a | S. aureus | 4-8 µg/mL | [16] |
As with the anticancer data, these values are from different studies and should be interpreted with caution regarding a direct comparison.
Conclusion and Future Perspectives
Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine scaffolds are undeniably privileged structures in medicinal chemistry, each offering a unique set of properties for drug design.
-
The imidazo[4,5-b]pyridine scaffold has a long history in the development of kinase inhibitors and continues to be a fertile ground for the discovery of novel anticancer agents.
-
The imidazo[4,5-c]pyridine scaffold, while also showing promise in kinase inhibition, has demonstrated exceptional potential in targeting other enzyme classes, such as PARP.
The choice between these two isomeric cores is not a matter of inherent superiority but rather a strategic decision based on the specific biological target and the desired mode of interaction. A deep understanding of the subtle yet significant differences in their electronic and steric properties is paramount for rational drug design. Future research will likely focus on the development of more regioselective synthetic methods to access diverse libraries of these compounds and on head-to-head comparative studies to elucidate the precise structure-activity relationships that govern their biological activities.
References
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Semantic Scholar. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
-
Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate. Available at: [Link]
-
Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget. Available at: [Link]
-
Synthesis of imidazo[4,5-c]pyridine from 3,4-diaminopyridine and orthoformate by c ytterbium triflate catalyzed condensation. ResearchGate. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available at: [Link]
-
Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding properties. FULIR. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace. Available at: [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]
-
Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Odesa National University I. I. Mechnykov. Available at: [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link]
-
Imidazo[4, 5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link]
-
Imidazo(4,5-b)pyridine. PubChem. Available at: [Link]
-
Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available at: [Link]
-
SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the mechanism of action of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
An In-Depth Guide to Validating the Mechanism of Action of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine as a Novel mTORC1 Inhibitor
Introduction: The Quest for Precision in mTOR Signaling
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status to orchestrate anabolic and catabolic processes. Dysregulation of the mTOR pathway is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegeneration, making it a high-priority target for therapeutic intervention.
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). While both are critical, they have distinct downstream substrates and are sensitive to different stimuli. This complexity necessitates the development of highly selective inhibitors to achieve targeted therapeutic effects while minimizing off-target toxicities.
This guide focuses on a hypothetical novel compound, This compound (designated Cmpd-X ), a small molecule designed as a potent and selective inhibitor of mTORC1. We will outline a comprehensive, multi-pronged strategy to validate this proposed mechanism of action. This process is not merely about confirming inhibition but about building a robust, evidence-based understanding of the compound's biochemical and cellular activity in direct comparison to established mTOR inhibitors.
Our comparative analysis will include:
-
Rapamycin: The archetypal allosteric inhibitor of mTORC1.
-
Torin 1: A potent, ATP-competitive inhibitor of both mTORC1 and mTORC2.
Through a series of logically sequenced experiments, we will construct a "validation cascade" to rigorously test the hypothesis that Cmpd-X is a selective mTORC1 inhibitor. This guide is intended for researchers, scientists, and drug development professionals seeking to apply best practices in mechanism-of-action studies.
The Validation Workflow: A Multi-Pillar Approach
Validating a compound's mechanism of action requires a chain of evidence, moving from direct biochemical interaction to cellular consequences. Our workflow is designed to be self-validating, with each experiment building upon the last to create a cohesive and compelling narrative.
Caption: A four-pillar workflow for mechanism-of-action validation.
Pillar 1: Direct Target Inhibition - The In Vitro Kinase Assay
Scientific Rationale: The first and most fundamental question is whether Cmpd-X directly inhibits the kinase activity of mTOR. An in vitro kinase assay isolates the target enzyme from the complexity of the cell, providing a clean system to measure direct inhibition and determine potency (IC50). We will compare the activity of Cmpd-X against both mTORC1 and mTORC2 to establish its selectivity.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase inhibition.
-
Reagents:
-
Recombinant human mTORC1 and mTORC2 complexes.
-
Europium-labeled anti-tag antibody.
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
Test compounds (Cmpd-X, Rapamycin, Torin 1) in DMSO.
-
Assay buffer.
-
-
Procedure:
-
Prepare a serial dilution of Cmpd-X, Torin 1, and Rapamycin, typically from 100 µM to 1 pM in DMSO, and then dilute into the assay buffer.
-
In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound. Incubate for 15 minutes at room temperature.
-
Add the Alexa Fluor™ tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665/615) and plot the results against the log of the inhibitor concentration. Fit a dose-response curve to determine the IC50 value.
-
Comparative Data Summary
| Compound | Target | IC50 (nM) | Putative Mechanism | Selectivity (mTORC2/mTORC1) |
| Cmpd-X | mTORC1 | 5.2 | ATP-Competitive | >1000-fold |
| mTORC2 | >5000 | |||
| Rapamycin | mTORC1 | 15.8* | Allosteric | N/A (Does not directly inhibit kinase) |
| Torin 1 | mTORC1 | 2.1 | ATP-Competitive | ~4-fold |
| mTORC2 | 8.5 | ATP-Competitive |
*Note: Rapamycin's "IC50" in this binding assay format reflects its interaction with the FKBP12-rapamycin binding (FRB) domain, not direct kinase inhibition.
Interpretation: The data clearly supports the hypothesis that Cmpd-X is a potent, direct inhibitor of mTORC1. Its high selectivity over mTORC2 distinguishes it from broad ATP-competitive inhibitors like Torin 1.
Pillar 2: Target Engagement in a Cellular Context - CETSA
Scientific Rationale: An in vitro assay is essential, but it doesn't prove that a compound can reach and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) provides this critical piece of evidence. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Grow a relevant cell line (e.g., HEK293T or a cancer cell line like MCF7) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of Cmpd-X (e.g., 10x the cellular IC50) for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of soluble mTOR protein at each temperature point by Western blot.
Visualizing the CETSA Workflow
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Interpretation of Expected Results: In the vehicle-treated samples, the amount of soluble mTOR will decrease as the temperature increases. In the Cmpd-X-treated samples, the mTOR protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures. This thermal shift is direct evidence of Cmpd-X binding to mTOR inside the cell.
Pillar 3: Cellular Pathway Modulation - Western Blot Analysis
Scientific Rationale: Having confirmed direct binding and inhibition, we must now verify that this interaction leads to the expected downstream signaling consequences. We will analyze the phosphorylation status of key substrates of mTORC1 and mTORC2. This is crucial for confirming the selectivity of Cmpd-X in a cellular context.
-
mTORC1 Substrates: Phosphorylation of p70S6 Kinase (p70S6K) at Threonine 389 and Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at Threonine 37/46.
-
mTORC2 Substrate: Phosphorylation of Akt at Serine 473.
Signaling Pathway Overview
Caption: Simplified mTOR signaling pathway showing key phosphorylation events.
Experimental Protocol: Western Blotting
-
Cell Treatment: Seed cells (e.g., MCF7) and allow them to attach. Starve cells of serum overnight to reduce basal signaling. Stimulate with a growth factor (e.g., insulin or EGF) in the presence of increasing concentrations of Cmpd-X, Rapamycin, or Torin 1 for 1-2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight (e.g., anti-p-p70S6K (T389), anti-p-4E-BP1 (T37/46), anti-p-Akt (S473), and total protein/loading controls like total p70S6K, total Akt, or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Comparative Data Summary
| Compound (at 100 nM) | p-p70S6K (T389) | p-4E-BP1 (T37/46) | p-Akt (S473) | Interpretation |
| Cmpd-X | Strongly Decreased | Strongly Decreased | No Change | Selective mTORC1 Inhibition |
| Rapamycin | Strongly Decreased | Partially Decreased* | No Change | Allosteric mTORC1 Inhibition |
| Torin 1 | Strongly Decreased | Strongly Decreased | Strongly Decreased | Pan-mTORC1/2 Inhibition |
*Rapamycin is known to be a poor inhibitor of 4E-BP1 phosphorylation in many cell types.
Interpretation: The signaling signature of Cmpd-X is that of a potent and selective mTORC1 inhibitor. Unlike Torin 1, it does not affect the mTORC2-specific site on Akt (S473). Its complete inhibition of both p70S6K and 4E-BP1 phosphorylation suggests it is more effective than Rapamycin, likely due to its ATP-competitive mechanism.
Pillar 4: Cellular Phenotypic Consequences
Scientific Rationale: The final step is to demonstrate that the observed target engagement and pathway modulation translate into a predictable cellular phenotype. For an mTORC1 inhibitor, the expected functional outcomes are a reduction in cell proliferation and an induction of autophagy.
Experimental Protocols
A. Cell Proliferation (CyQUANT™ Direct Cell Proliferation Assay):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with a serial dilution of Cmpd-X, Rapamycin, and Torin 1 for 72 hours.
-
Add the CyQUANT™ reagent, which stains DNA, directly to the wells.
-
Incubate for 60 minutes.
-
Read the fluorescence on a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition).
B. Autophagy Induction (LC3-II Western Blot):
-
Treat cells with the test compounds for 6-12 hours. It is critical to include a lysosomal inhibitor like Bafilomycin A1 in a parallel set of wells to measure autophagic flux.
-
Lyse the cells and perform a Western blot as described previously.
-
Probe for LC3. Autophagy induction is indicated by the conversion of the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II band, especially in the presence of Bafilomycin A1, confirms autophagy induction.
Comparative Data Summary
| Compound | Cell Proliferation (GI50, nM) | Autophagy Induction (LC3-II Accumulation) |
| Cmpd-X | 25 | Robust Induction |
| Rapamycin | 75 | Moderate Induction |
| Torin 1 | 15 | Robust Induction |
Interpretation: Cmpd-X demonstrates potent anti-proliferative effects consistent with its IC50 for mTORC1 inhibition. The GI50 value is superior to that of Rapamycin and comparable to the pan-mTOR inhibitor Torin 1, highlighting its efficacy. The robust induction of autophagy further confirms that Cmpd-X effectively shuts down the mTORC1 signaling node, which normally acts as a brake on the autophagic process.
Conclusion: A Validated Mechanism
This multi-faceted approach provides the necessary scientific rigor to confidently advance a compound in the drug discovery pipeline. It not only answers "what" the compound does but also "how" it does it, providing a solid foundation for further preclinical and clinical development.
References
-
mTOR Signaling Pathway Overview: Sabatini, D. M. (2017). Twenty-five years of mTOR: Uncovering the link from nutrients to growth. Proceedings of the National Academy of Sciences, 114(45), 11818-11825. [Link]
-
Cellular Thermal Shift Assay (CETSA) Protocol: Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Western Blotting Principles and Protocols: Bio-Rad Laboratories. (n.d.). Western Blotting Guide. Retrieved from [Link]
-
Autophagy Assays and LC3 Interpretation: Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382. [Link]
-
Comparative mTOR Inhibitors (Torin 1): Thoreen, C. C., et al. (2009). An ATP-competitive mTOR inhibitor reveals rapamycin-insensitive functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032. [Link]
A Comparative Benchmarking Guide: Evaluating 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine Against Established Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine, a novel compound within the promising imidazo[4,5-c]pyridine class of heterocyclic molecules. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticancer therapeutics.[1][2][3][4] This document outlines a rigorous, multi-tiered approach to compare the efficacy and mechanism of action of this compound against established kinase inhibitors, providing researchers and drug development professionals with the necessary protocols to generate robust and comparable data.
The structural similarity of the imidazopyridine core to purines has driven investigations into their therapeutic potential, particularly as modulators of crucial cellular pathways in cancer.[1][2] Several imidazo[4,5-c]pyridine derivatives have been identified as inhibitors of key oncogenic kinases, such as Poly(ADP-ribose) polymerase (PARP) and Aurora A kinase.[1] This guide will therefore focus on a hypothetical benchmarking workflow assuming a primary mechanism of action as a kinase inhibitor.
Part 1: Foundational In Vitro Characterization
The initial phase of benchmarking involves a thorough in vitro characterization of this compound to establish its potency and selectivity.
A critical first step is to determine the inhibitory activity of the compound against a panel of kinases. This provides a quantitative measure of potency (IC50) and a broader understanding of its selectivity profile.
Experimental Protocol: In Vitro Kinase Assay [5][6]
-
Kinase and Substrate Preparation: Recombinant human kinases and their corresponding substrates are sourced. The choice of kinases should ideally be guided by initial screening or computational predictions, but a broad panel is recommended for initial profiling.
-
Assay Buffer Preparation: A standardized kinase assay buffer is prepared, typically containing Tris-HCl, MgCl2, DTT, and ATP at a concentration close to the Km for each specific kinase to ensure physiologically relevant and comparable results.[7]
-
Compound Dilution: this compound and comparator drugs (e.g., a known pan-kinase inhibitor like Staurosporine and a more selective inhibitor relevant to the target class) are serially diluted to create a concentration gradient.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: The extent of substrate phosphorylation is quantified. Common detection methods include radiometric assays using ³²P-ATP or non-radioactive methods like luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.[6][8]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration at which 50% of kinase activity is inhibited, is determined by fitting the data to a dose-response curve.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Comparator Drug A IC50 (nM) | Comparator Drug B IC50 (nM) |
| Kinase 1 | |||
| Kinase 2 | |||
| ... |
A lower IC50 value indicates greater potency.
Following biochemical validation, it is essential to assess the compound's activity in a cellular context. Cell viability assays determine the concentration at which the compound induces cell death or inhibits proliferation in cancer cell lines.
Experimental Protocol: XTT Cell Viability Assay [9][10]
-
Cell Culture: A panel of human cancer cell lines, selected based on the kinase inhibition profile, are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and comparator drugs for a specified duration (e.g., 72 hours).
-
XTT Reagent Addition: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, coupled with an electron-coupling agent, is added to each well.[9] Metabolically active cells reduce the XTT to a water-soluble formazan dye.[10]
-
Incubation and Measurement: After a 2-4 hour incubation, the absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically 450-500 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Data Presentation: Antiproliferative Activity
| Cell Line | This compound GI50 (µM) | Comparator Drug A GI50 (µM) | Comparator Drug B GI50 (µM) |
| Cell Line 1 | |||
| Cell Line 2 | |||
| ... |
A lower GI50 value indicates greater cellular potency.
Part 2: Elucidating the Mechanism of Action
Understanding how this compound exerts its effects at a molecular level is crucial for its development.
This step confirms that the compound interacts with its intended kinase target within the complex environment of a living cell.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Treatment: The most sensitive cancer cell line from the viability assay is treated with the test compound at various concentrations for a short period.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with a primary antibody specific to the phosphorylated form of the target kinase's downstream substrate, followed by a secondary antibody. A loading control (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system. A decrease in the phosphorylated protein signal with increasing compound concentration indicates target engagement.
Visualization of the Experimental Workflow
Caption: Workflow for Western Blot Analysis.
Part 3: In Vivo Efficacy Assessment
The final stage of preclinical benchmarking involves evaluating the compound's therapeutic potential in a living organism.
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[11][12][13]
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model [13][14]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are used.[12]
-
Tumor Implantation: A suspension of a human cancer cell line (selected for its in vitro sensitivity to the test compound) is subcutaneously injected into the flanks of the mice.[13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Compound Administration: this compound and a comparator drug are administered to the respective treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle. Dosing schedules and concentrations are informed by prior pharmacokinetic and toxicology studies.[15][16]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | p-value |
| Vehicle Control | N/A | N/A | |
| This compound | |||
| Comparator Drug |
Visualization of the In Vivo Study Logic
Caption: Logic of the Xenograft Study.
Part 4: Conclusion and Future Directions
This guide provides a systematic approach to benchmarking this compound against known drugs. The data generated from these studies will provide a comprehensive understanding of the compound's potency, selectivity, mechanism of action, and in vivo efficacy. Positive outcomes from this rigorous evaluation would warrant further investigation, including more advanced preclinical models like patient-derived xenografts (PDX) and detailed toxicology studies in compliance with FDA guidelines for preclinical development.[15][17][18][19][20]
References
- Preclinical Drug Testing Using Xenograft Models. (n.d.).
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21).
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.).
- Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. (2025, October 29).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.).
- XTT Cell Viability Assay Kit - Biotium. (n.d.).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - OUCI. (n.d.).
- Cell viability assays | Abcam. (n.d.).
- FDA Requirements for Preclinical Studies. (n.d.).
- Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.).
- Step 2: Preclinical Research - FDA. (2018, January 4).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12).
- Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11).
- Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.).
- Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.).
- Kinase assays | BMG LABTECH. (2020, September 1).
- Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. (n.d.).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - Semantic Scholar. (n.d.).
- Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2025, November 10).
- Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers - Benchchem. (n.d.).
- Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2024, December 16).
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (2020, February 26).
- In vitro JAK kinase activity and inhibition assays - PubMed. (n.d.).
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (n.d.).
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. xenograft.org [xenograft.org]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 15. karger.com [karger.com]
- 16. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 17. startresearch.com [startresearch.com]
- 18. fda.gov [fda.gov]
- 19. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 20. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
In Vivo Validation of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine: A Comparative Guide to Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine, a novel small molecule with putative kinase inhibitory activity. In the absence of extensive public data on this specific compound, we present a robust, hypothesis-driven approach to its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.
The structural features of this compound, particularly the imidazopyridine scaffold, suggest a potential interaction with ATP-binding sites of protein kinases, a class of enzymes frequently dysregulated in cancer.[1][2] Derivatives of imidazo[4,5-c]pyridine have been explored as inhibitors of various kinases, including Src family kinases, which are implicated in glioblastoma.[3] Therefore, this guide will proceed under the working hypothesis that this compound is a kinase inhibitor. Our objective is to delineate a rigorous in vivo study design to test this hypothesis, compare its potential efficacy against established treatments, and provide a clear rationale for each experimental step.
Conceptual Framework: Targeting Dysregulated Kinase Signaling
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. For this guide, we will hypothesize that this compound targets a key receptor tyrosine kinase (RTK) pathway, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR), which is frequently mutated or overexpressed in non-small cell lung cancer (NSCLC).
Below is a diagram illustrating the hypothesized mechanism of action within a simplified EGFR signaling cascade.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Comparative In Vivo Validation Workflow
The cornerstone of preclinical drug development is the use of animal models to evaluate efficacy and toxicity.[4][5][6][7] A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach for assessing the anti-tumor activity of novel compounds.
Experimental Workflow Diagram
The following diagram outlines the key phases of the proposed in vivo study.
Caption: Step-by-step in vivo xenograft study workflow.
Detailed Experimental Protocol
1. Cell Line and Culture:
-
Cell Line: A549 (human non-small cell lung carcinoma), a widely used cell line with moderate EGFR expression.
-
Culture Conditions: Maintain cells in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Species/Strain: Female athymic nude mice (e.g., NU/J), 6-8 weeks old. These mice lack a thymus and cannot mount an effective T-cell response, allowing human tumors to grow.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
3. Tumor Implantation:
-
Harvest A549 cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
4. Treatment Groups and Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the formulation vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water) orally (p.o.) once daily.
-
Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 50 mg/kg, p.o., once daily). Dose selection should be informed by prior maximum tolerated dose studies.
-
Group 3 (Competitor 1 - Erlotinib): Administer Erlotinib (a known EGFR inhibitor) at an effective dose (e.g., 50 mg/kg, p.o., once daily).
-
Group 4 (Competitor 2 - Cisplatin): Administer Cisplatin (a standard-of-care chemotherapy agent) at a clinically relevant dose (e.g., 3 mg/kg, intraperitoneally, once weekly) as a different class of comparator.
5. Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse effects.
6. Endpoint and Analysis:
-
The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
-
Individual mice may be euthanized if tumor volume exceeds the limit or if they show signs of significant toxicity (e.g., >20% body weight loss).
-
At the end of the study, excise tumors, weigh them, and process them for biomarker analysis (e.g., Western blot for phosphorylated ERK).
Data Presentation and Comparative Analysis
The primary endpoint for efficacy is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100
Hypothetical Comparative Efficacy Data
| Treatment Group | Dose & Schedule | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1450 ± 210 | 0 | -2.5 ± 1.5 |
| This compound | 50 mg/kg, daily, p.o. | 650 ± 150 | 55.2 | -5.0 ± 2.0 |
| Erlotinib | 50 mg/kg, daily, p.o. | 580 ± 130 | 60.0 | -6.5 ± 2.5 |
| Cisplatin | 3 mg/kg, weekly, i.p. | 710 ± 180 | 51.0 | -12.0 ± 3.0 |
Data are presented as mean ± standard error of the mean (SEM) and are hypothetical for illustrative purposes.
Interpreting the Comparative Data
In this hypothetical scenario, this compound demonstrates significant anti-tumor activity, with a TGI of 55.2%. Its efficacy is comparable to that of Erlotinib, a targeted kinase inhibitor, and slightly better than the chemotherapeutic agent Cisplatin.[8] Importantly, its toxicity profile, as indicated by the change in body weight, appears more favorable than Cisplatin and similar to Erlotinib. This suggests that the test compound may have a promising therapeutic window.
Trustworthiness and Self-Validation
The integrity of this experimental design is ensured by several key factors:
-
Controls: The inclusion of both a vehicle control and positive controls (established drugs) allows for the robust validation of the assay and a clear benchmark for the test compound's performance.
-
Randomization: Randomizing animals into groups minimizes bias in treatment allocation.
-
Blinded Measurements: Whenever possible, tumor measurements should be performed by an individual blinded to the treatment groups.
-
Statistical Analysis: All data should be analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test for comparing treatment groups to the vehicle control).
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound as a potential anti-cancer agent. The proposed xenograft study, with its direct comparison to established kinase inhibitors and standard chemotherapy, provides a clear path to generating the crucial efficacy and safety data needed for further development.[7][9]
Positive results from this study would warrant further investigation, including:
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate drug exposure with target engagement and efficacy.
-
Testing in other preclinical models, such as patient-derived xenografts (PDX), for a more clinically relevant assessment.[4][5]
-
In-depth toxicological studies to fully characterize the safety profile.
By following a structured and well-controlled experimental plan, researchers can confidently assess the therapeutic potential of novel compounds like this compound and make informed decisions about their progression through the drug discovery pipeline.
References
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PubMed.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - ResearchGate.
- The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC.
- The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests - Bentham Science Publisher.
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC - PubMed Central.
- Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
- Imidazopyridines - Fisher Scientific.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC - PubMed Central.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridines | Fisher Scientific [fishersci.com]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests | Bentham Science [eurekaselect.com]
A Comparative Guide to Imidazo[4,5-c]pyridine Derivatives: SAR Across Kinase Inhibition and Immune Modulation
The imidazo[4,5-c]pyridine scaffold, a bioisostere of natural purines, has emerged as a privileged structure in medicinal chemistry. Its ability to interact with a wide range of biological targets has led to the development of potent modulators of key cellular processes. This guide provides an in-depth comparison of imidazo[4,5-c]pyridine derivatives, focusing on two prominent areas of therapeutic interest: oncology, through the inhibition of Src family kinases, and immunology, via the agonism of Toll-like receptor 7 (TLR7).
We will dissect the structure-activity relationships (SAR) of these compounds, offering insights into the chemical modifications that govern their potency and selectivity. This analysis is supported by comparative experimental data and detailed protocols for key biological assays, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.
Part 1: Imidazo[4,5-c]pyridine Derivatives as Src Family Kinase Inhibitors
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and angiogenesis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A novel series of imidazo[4,5-c]pyridin-2-one derivatives has been identified as potent SFK inhibitors, demonstrating significant potential for the treatment of aggressive cancers like glioblastoma.[1]
Comparative Analysis of Src Kinase Inhibition
The inhibitory activity of imidazo[4,5-c]pyridin-2-one derivatives is profoundly influenced by substitutions at the R1 and R2 positions of the core scaffold. The following table summarizes the structure-activity relationship for a selection of these compounds against Src and Fyn, two key members of the SFK family.
| Compound | R1 Substituent | R2 Substituent | Src IC50 (µM) | Fyn IC50 (µM) |
| 1d | Cyclopentyl | 4-chlorophenyl | 0.23 | 0.31 |
| 1e | Cyclohexyl | 4-chlorophenyl | 0.45 | 0.58 |
| 1q | Cyclopentyl | 4-methoxyphenyl | 0.78 | 0.91 |
| 1s | Cyclopentyl | 4-(trifluoromethoxy)phenyl | 0.19 | 0.25 |
| 1a | Phenyl | 4-chlorophenyl | >10 | >10 |
| 1g | Isobutyl | 4-chlorophenyl | 2.34 | 3.12 |
Data sourced from Zhang et al., "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[1]
Structure-Activity Relationship (SAR) Insights
A detailed analysis of the comparative data reveals key structural determinants for potent Src kinase inhibition:
-
Crucial Role of the R1 Substituent: A cycloalkyl group at the R1 position is critical for potent inhibitory activity. Specifically, a cyclopentyl group (as in 1d and 1s ) consistently confers higher potency compared to a cyclohexyl group (1e ) or aliphatic chains like isobutyl (1g ). Aromatic substituents at R1, such as a phenyl group (1a ), lead to a dramatic loss of activity. This suggests that the size and conformation of the cycloalkyl group are optimal for fitting into the hydrophobic pocket of the kinase domain.
-
Influence of the R2 Phenyl Substituent: The nature of the substituent on the R2 phenyl ring fine-tunes the inhibitory potency. While a 4-chlorophenyl group (1d ) provides a good starting point, the introduction of a 4-(trifluoromethoxy)phenyl group (1s ) leads to the most potent compound in this series. This highlights the importance of electron-withdrawing groups at this position, which may enhance binding interactions within the ATP-binding site of the kinase. A methoxy group (1q ) is less favorable, suggesting that both electronic and steric factors are at play.
The following diagram illustrates the key SAR findings for this series of inhibitors.
Caption: Key SAR insights for imidazo[4,5-c]pyridin-2-one based Src inhibitors.
Experimental Protocol: In Vitro Src Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the IC50 values of test compounds against Src kinase.
Materials:
-
Recombinant human Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound dilution or DMSO (for control).
-
2 µL of Src kinase in assay buffer.
-
2 µL of a mixture of the peptide substrate and ATP in assay buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Part 2: Imidazo[4,5-c]pyridine Derivatives as Toll-like Receptor 7 (TLR7) Agonists
Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA, a hallmark of viral infections. Activation of TLR7 triggers a potent innate immune response, including the production of type I interferons and other pro-inflammatory cytokines. Small molecule TLR7 agonists are therefore of great interest as vaccine adjuvants and for cancer immunotherapy. The imidazo[4,5-c]pyridine scaffold has been explored for the development of selective TLR7 agonists.
Comparative Analysis of TLR7 Agonism
The potency of 1H-imidazo[4,5-c]pyridin-4-amine derivatives as TLR7 agonists is highly dependent on the nature and position of substituents on the core structure. The table below compares the activity of several derivatives in a HEK293 cell line engineered to express human TLR7 and an NF-κB-inducible reporter gene.
| Compound | R1 Substituent | R2 Substituent | TLR7 EC50 (µM) |
| 2a | Benzyl | Butyl | 0.5 |
| 2b | 4-Fluorobenzyl | Butyl | 0.3 |
| 2c | 2-Fluorobenzyl | Butyl | 1.2 |
| 2d | Benzyl | Ethyl | 2.5 |
| 2e | Benzyl | Isobutyl | 0.8 |
Hypothetical data for illustrative purposes, based on general SAR principles described in the literature.[2][3]
Structure-Activity Relationship (SAR) Insights
The SAR for this class of TLR7 agonists can be summarized as follows:
-
Impact of the R1 Benzyl Substituent: The electronic properties of the benzyl group at the R1 position significantly influence TLR7 agonistic activity. An electron-withdrawing fluorine atom at the para-position of the benzyl ring (2b ) enhances potency compared to the unsubstituted benzyl group (2a ). Conversely, a fluorine atom at the ortho-position (2c ) is detrimental to activity, likely due to steric hindrance.
-
Importance of the R2 Alkyl Chain: The length and branching of the alkyl chain at the C2 position are critical for optimal activity. A butyl group (2a ) appears to be optimal among the examples shown. Shortening the chain to an ethyl group (2d ) or introducing branching with an isobutyl group (2e ) leads to a decrease in potency. This suggests a specific hydrophobic pocket in the TLR7 binding site that favorably accommodates a linear four-carbon chain.
The following diagram illustrates the key SAR findings for this series of TLR7 agonists.
Caption: Key SAR insights for imidazo[4,5-c]pyridine based TLR7 agonists.
Experimental Protocol: TLR7 Reporter Gene Assay
This protocol describes a cell-based reporter assay to measure the activation of TLR7 by test compounds.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen) or a similar reporter cell line.
-
HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen).
-
Test compounds dissolved in DMSO.
-
Positive control (e.g., R848).
-
96-well plates.
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR7 cells in a 96-well plate at a density of ~2.5 x 10^5 cells/mL in their growth medium and incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in fresh growth medium.
-
Remove the old medium from the cells and add 180 µL of the compound dilutions.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Signal Detection:
-
Using HEK-Blue™ Detection medium: The color change can be observed and quantified directly by measuring the absorbance at 620-655 nm.
-
Using QUANTI-Blue™ Solution: Transfer 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
-
Data Analysis: Calculate the fold induction of reporter gene expression for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.
Conclusion
The imidazo[4,5-c]pyridine scaffold is a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. This guide has provided a comparative analysis of two distinct classes of imidazo[4,5-c]pyridine derivatives: Src family kinase inhibitors for oncology and TLR7 agonists for immunology.
The detailed structure-activity relationships presented herein underscore the profound impact of subtle chemical modifications on biological activity. For Src inhibitors, the presence of a cyclopentyl group at R1 and an electron-withdrawing substituent on the R2-phenyl ring are key for high potency. In contrast, for TLR7 agonists, a para-substituted benzyl group at R1 and a linear butyl chain at C2 are favored.
The experimental protocols provided offer a starting point for researchers to evaluate their own imidazo[4,5-c]pyridine derivatives and contribute to the growing body of knowledge on this important heterocyclic system. The continued exploration of this scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs in cancer, infectious diseases, and beyond.
References
-
Synthesis and Optimization of 1-Substituted Imidazo[4,5-c]quinoline TLR7 Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. Bioorganic & Medicinal Chemistry. [Link]
-
c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]
-
Synthesis and Optimization of 1-Substituted Imidazo[4,5- c ]quinoline TLR7 Agonists. ACS Publications. [Link]
-
Human TLR7 reporter HEK293 cells | HEK-Blue™ hTLR7. InvivoGen. [Link]
-
TLR7 (Toll-like receptor 7)/NF-κB Luciferase Reporter HEK293 Cell Line. BPS Bioscience. [Link]
-
Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR Protocols. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Detection of nanoparticles' ability to stimulate toll-like receptors using HEK-Blue reporter cell lines. NCBI. [Link]
-
TLR7 Reporter HEK293 Cells | HEK-Dual™ hTLR7 cells. InvivoGen. [Link]
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Imidazo[4,5-c]pyridines: A Guide for Researchers
The imidazo[4,5-c]pyridine scaffold, a bioisostere of purine, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including potential as anticancer agents.[1] The strategic synthesis of this core structure is therefore of paramount importance to researchers in the field. This guide provides a head-to-head comparison of three distinct and widely employed synthetic strategies for the construction of the imidazo[4,5-c]pyridine ring system. We will delve into the classical condensation approach, a modern solid-phase synthesis for library generation, and a contemporary transition-metal-catalyzed cyclization, providing field-proven insights and detailed experimental protocols.
Unveiling the Synthetic Landscape: Three Competing Pathways
The synthesis of the imidazo[4,5-c]pyridine core can be broadly approached from three distinct starting points, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, the scale of the synthesis, and the available starting materials.
Figure 1: Overview of the three major synthetic routes to the imidazo[4,5-c]pyridine core.
Route 1: The Classical Condensation Approach (Phillips-Ladenburg Reaction)
The most traditional and direct method for constructing the imidazo[4,5-c]pyridine system is the condensation of 3,4-diaminopyridine with a carboxylic acid or its equivalent (e.g., aldehydes, orthoesters). This reaction, a variation of the Phillips-Ladenburg imidazole synthesis, is typically promoted by heat and a dehydrating agent.
Causality Behind Experimental Choices
The use of a strong dehydrating agent such as polyphosphoric acid (PPA) is crucial in this reaction. PPA serves a dual purpose: it acts as a Brønsted acid catalyst to activate the carbonyl group of the carboxylic acid towards nucleophilic attack, and it efficiently removes the water generated during the cyclization, driving the equilibrium towards the product.[2] Microwave irradiation has emerged as a modern alternative to conventional heating, significantly reducing reaction times and often improving yields by promoting rapid and uniform heating.[2]
Reaction Mechanism
The reaction proceeds through a two-step mechanism. First, one of the amino groups of the 3,4-diaminopyridine attacks the activated carbonyl carbon of the carboxylic acid to form an amide intermediate. Subsequently, the second amino group undergoes an intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration to yield the fused imidazole ring.
Figure 2: Mechanism of the Classical Condensation Route.
Experimental Protocol: Synthesis of 2-Aryl-Imidazo[4,5-c]pyridines using PPA
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-diaminopyridine (1.0 eq) and the desired aromatic carboxylic acid (1.0-1.2 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) in excess to the reaction mixture. The amount of PPA should be sufficient to ensure a stirrable paste at the reaction temperature.
-
Heating: Heat the reaction mixture to 140-160 °C and maintain this temperature for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C and then pour it cautiously onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH 8-9). This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Route 2: Solid-Phase Synthesis from Dichloro-nitropyridine
For the generation of libraries of substituted imidazo[4,5-c]pyridines, solid-phase synthesis offers significant advantages in terms of purification and automation. A common strategy involves the use of a resin-bound amine and a versatile pyridine building block, 2,4-dichloro-3-nitropyridine.[3][4][5][6]
Causality Behind Experimental Choices
The solid-phase approach simplifies the purification process as excess reagents and by-products can be washed away from the resin-bound intermediate. The choice of 2,4-dichloro-3-nitropyridine is strategic due to the differential reactivity of the two chlorine atoms, allowing for sequential nucleophilic aromatic substitution. The nitro group serves as a precursor to one of the amino groups required for the imidazole ring formation.
Reaction Mechanism
The synthesis begins with the attachment of an amine to a solid support. This is followed by a series of sequential reactions on the solid phase: 1) Nucleophilic aromatic substitution of the 4-chloro group of 2,4-dichloro-3-nitropyridine with the resin-bound amine. 2) Substitution of the remaining 2-chloro group with a second amine in solution. 3) Reduction of the nitro group to an amine. 4) Cyclization with an aldehyde to form the imidazole ring. Finally, the desired product is cleaved from the resin.
Figure 3: Workflow of the Solid-Phase Synthesis Route.
Experimental Protocol: Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines
-
Resin Preparation: Start with a suitable resin, such as Rink amide resin, and couple the first amine to it using standard solid-phase peptide synthesis protocols.
-
Arylation: Swell the resin in a suitable solvent like dimethyl sulfoxide (DMSO). Add a solution of 2,4-dichloro-3-nitropyridine and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Allow the reaction to proceed overnight at room temperature.[5]
-
Second Nucleophilic Substitution: Wash the resin thoroughly. Add a solution of the second amine in DMSO and let it react overnight at room temperature.[5]
-
Nitro Group Reduction: Wash the resin. Treat the resin with a reducing agent such as sodium dithionite in the presence of a phase-transfer catalyst to reduce the nitro group to an amine.[5]
-
Cyclization: Wash the resin. Add a solution of the desired aldehyde in a suitable solvent like DMSO and heat the mixture (e.g., at 80 °C) to effect cyclization to the imidazo[4,5-c]pyridine ring system.[5]
-
Cleavage: Wash the resin and dry it. Cleave the product from the resin using a strong acid, such as a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Isolation: Evaporate the cleavage cocktail and purify the crude product by preparative high-performance liquid chromatography (HPLC).
Route 3: Palladium-Catalyzed Intramolecular Cyclization
A more contemporary approach to the imidazo[4,5-c]pyridine core involves the use of transition-metal catalysis, particularly palladium, to facilitate the key C-N bond-forming cyclization step. This method often starts with a suitably functionalized pyridine precursor and allows for the regioselective construction of the imidazole ring. One such strategy is the palladium-catalyzed intramolecular cyclization of a urea derivative.[1][7][8]
Causality Behind Experimental Choices
Palladium catalysts are highly effective in promoting C-N cross-coupling reactions. In this context, an intramolecular variant of the Buchwald-Hartwig amination is employed. The choice of ligand for the palladium catalyst is critical and can significantly influence the reaction's efficiency and substrate scope. The use of a one-pot tandem reaction, where the urea precursor is formed and then cyclized in the same vessel, enhances the operational simplicity of this route.[1][7][8]
Reaction Mechanism
This strategy typically begins with the formation of a carbamoyl chloride from a substituted aminopyridine. This intermediate then reacts with a primary amine to form a urea precursor. The subsequent palladium-catalyzed intramolecular cyclization proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the C-Cl bond of the pyridine ring, coordination of the urea nitrogen, and reductive elimination to form the C-N bond of the imidazole ring, regenerating the palladium(0) catalyst.
Figure 4: Mechanism of the Palladium-Catalyzed Cyclization.
Experimental Protocol: One-Pot Synthesis of Imidazo[4,5-c]pyridin-2-ones
-
Carbamoyl Chloride Formation (Precursor Synthesis): Start with a suitable N-Boc protected 3-amino-4-chloropyridine. Deprotect the Boc group and react the resulting amine with triphosgene in the presence of a base like triethylamine in a solvent such as toluene to form the corresponding carbamoyl chloride.
-
One-Pot Ureidation and Cyclization: In a sealed reaction vessel under an inert atmosphere, dissolve the carbamoyl chloride precursor in a degassed solvent like dioxane.
-
Addition of Reagents: Add the desired primary amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 5 mol%), a suitable phosphine ligand like Xantphos (e.g., 10 mol%), and a base like cesium carbonate (Cs₂CO₃) (4.0 eq).[1][7]
-
Heating: Seal the vessel and heat the reaction mixture to 85-95 °C for 3-5 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter it through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired imidazo[4,5-c]pyridin-2-one.
Head-to-Head Performance Comparison
| Feature | Route 1: Classical Condensation | Route 2: Solid-Phase Synthesis | Route 3: Palladium-Catalyzed Cyclization |
| Starting Materials | 3,4-Diaminopyridine, Carboxylic Acids/Aldehydes | Resin-bound amine, 2,4-Dichloro-3-nitropyridine | Substituted Aminochloropyridines, Amines |
| Key Reagents | PPA, Mineral Acids | Solid support resin, DIPEA, Na₂S₂O₄ | Palladium catalyst, Phosphine ligand, Base |
| Typical Yields | Moderate to good (~75%)[2] | Good (50-94%)[2] | Moderate to excellent[1][7] |
| Reaction Times | 2-12 hours (conventional), < 30 min (microwave) | Multi-day sequence | 3-5 hours |
| Temperature | High (140-160 °C or microwave) | Room temperature to 80 °C | Moderate (85-95 °C) |
| Number of Steps | 1-2 steps | Multi-step (on-resin) | 2-3 steps (can be one-pot) |
| Substrate Scope | Broad for carboxylic acids and aldehydes | Excellent for library synthesis | Good for various amines |
| Purification | Recrystallization or column chromatography | Washing and final cleavage/HPLC | Column chromatography |
| Advantages | Simple, cost-effective, readily available starting materials | Amenable to automation and library synthesis, simplified purification | High yields, good functional group tolerance, regiocontrol |
| Disadvantages | Harsh conditions, potential for side reactions, limited substitution patterns | Longer overall synthesis time, requires specialized equipment | Cost of catalyst and ligands, requires inert atmosphere |
Conclusion
The synthesis of the imidazo[4,5-c]pyridine scaffold can be approached through several effective strategies, each with its own merits and drawbacks. The classical condensation reaction remains a straightforward and cost-effective method for accessing simpler derivatives. For the rapid generation of diverse libraries of compounds, solid-phase synthesis is an invaluable tool, despite the multi-step nature of the process. The palladium-catalyzed intramolecular cyclization represents a modern and versatile approach that offers high yields and good functional group compatibility, albeit at a higher cost for reagents. The optimal choice of synthetic route will ultimately depend on the specific goals of the research project, including the desired substitution pattern, the required scale, and the available resources.
References
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-565. [Link]
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link]
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558-565. [Link]
-
Lach, F., & Koza, P. (2012). Practical way to imidazo[4,5-b] and [4,5-c]pyridine-2-ones via cascade ureidation/palladium-catalyzed cyclization. ACS Combinatorial Science, 14(9), 491-495. [Link]
-
Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558–565. [Link]
-
Lach, F., & Koza, P. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. [Link]
-
Lach, F., & Koza, P. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Combinatorial Science, 14(9), 491-495. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Temple, C. Jr, Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5âc]pyridines and Imidazo[4,5âb]pyridines - ACS Combinatorial Science - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical way to imidazo[4,5-b] and [4,5-c]pyridine-2-ones via cascade ureidation/palladium-catalyzed cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: A Focus on 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine and Related Kinase Inhibitors
This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays, with a specific focus on the characterization of small molecule inhibitors like 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine. While specific published bioactivity data for this compound is limited, its structural motif belongs to the imidazopyridine class. Imidazopyridines are a significant class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets.[1][2][3] Derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have shown a broad spectrum of activities, including antiproliferative, antimicrobial, and antiviral effects, often through the inhibition of protein kinases.[1][2][3][4]
Given this context, this guide will use kinase inhibition assays as a primary example to explore the nuances of assay reproducibility. We will compare common assay formats, delve into the critical parameters that govern data quality, and provide actionable protocols to enhance the reliability and consistency of your results.
The Landscape of Kinase Assays: A Comparative Overview
The choice of assay technology is a critical first step that profoundly impacts data quality and reproducibility. Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate.[5] Assays are designed to measure this activity by detecting either the consumption of ATP or the formation of the phosphorylated product.[6]
Here, we compare three widely used kinase assay formats: Radiometric, Luminescence-based, and Fluorescence-based (TR-FRET).
| Assay Format | Principle | Advantages | Disadvantages | Typical Application |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP into a substrate.[5] | Gold standard for sensitivity and direct measurement of phosphorylation.[5][7] Avoids interference from compound autofluorescence or light scattering.[7] | Requires handling of radioactive materials, specialized equipment, and disposal procedures.[5] Lower throughput. | Orthogonal validation of hits from primary screens; detailed mechanistic studies.[5] |
| Luminescence-based Assays | Measures the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light. | High throughput, simple "add-and-read" format.[8] Good sensitivity. | Indirect measurement; susceptible to interference from compounds that inhibit luciferase or interact with ATP.[5][9] | High-throughput screening (HTS) campaigns. |
| TR-FRET Assays | Utilizes Time-Resolved Fluorescence Resonance Energy Transfer between a donor fluorophore (e.g., on an anti-phospho-substrate antibody) and an acceptor fluorophore (e.g., on the substrate).[7] | Homogeneous (no-wash) format with high signal-to-background ratios.[10] Ratiometric detection enhances reproducibility.[10] | Requires specific antibodies and labeled reagents for each target. Potential for interference from fluorescent compounds. | HTS, lead optimization, and profiling. |
Pillars of Reproducibility: Causality Behind Experimental Choices
Reproducibility in kinase assays is not accidental; it is the result of meticulous planning and control over key experimental variables.[9][11] Below, we dissect the core factors that contribute to variability and offer field-proven insights to mitigate them.
Reagent Quality and Consistency
The purity and stability of critical reagents are paramount.[9]
-
Enzyme: The source, purity, and storage conditions of the kinase can significantly impact its activity. Different expression systems (e.g., bacterial vs. insect cells) can lead to variations in post-translational modifications and autophosphorylation levels, affecting enzyme kinetics.[5]
-
Substrate: Use high-purity peptide or protein substrates. For protein substrates, ensure consistent folding and phosphorylation-naive states.
-
ATP: Use a high-quality ATP stock and accurately determine its concentration. Since many inhibitors are ATP-competitive, variations in ATP concentration will directly affect IC50 values.
-
Buffers and Additives: Maintain consistent pH, ionic strength, and concentrations of cofactors like Mg²⁺.
Trustworthiness Check: Always source reagents from reputable suppliers who provide detailed Certificates of Analysis (CoA).[12] Qualify new batches of enzyme and substrate to ensure their performance is consistent with previous lots.
Assay Conditions and Optimization
Sub-optimal assay conditions are a primary source of poor reproducibility.[9]
-
Enzyme and Substrate Concentrations: Operate under initial velocity conditions. This typically means keeping substrate concentration at or below the Michaelis constant (Km) and ensuring that less than 10-15% of the substrate is consumed during the reaction.
-
ATP Concentration: The choice of ATP concentration is critical for ATP-competitive inhibitors. Performing assays at the ATP Km value provides a standardized condition for comparing inhibitor potency.
-
Incubation Time and Temperature: Small fluctuations in incubation time or temperature can lead to significant differences in reaction progress.[9] Use calibrated incubators and precise timing.
Expert Insight: Before screening, perform a matrix titration of enzyme and substrate concentrations to identify the optimal conditions that yield a robust signal-to-background ratio and a high Z'-factor, a statistical measure of assay quality.[8]
Experimental Execution
Minor variations in execution can introduce significant errors.[9]
-
Pipetting: Inaccurate or inconsistent pipetting is a major source of variability.[9] Regularly calibrate pipettes and use appropriate techniques. For low-volume additions, consider automated liquid handlers.
-
Plate Effects: Evaporation from wells at the edge of a microplate ("edge effects") can alter reagent concentrations and impact results.[9] To mitigate this, avoid using the outer wells or fill them with buffer.
-
Compound Interference: Test compounds can interfere with the assay signal. For example, they may be autofluorescent in fluorescence-based assays or inhibit the reporter enzyme in luminescence-based assays.[9] Always include control wells with the compound but without the enzyme to check for such interference.
Experimental Protocols: A Self-Validating System
The following protocols are designed as self-validating systems, incorporating the principles discussed above.
Protocol 1: General Kinase Assay Workflow
This workflow provides a universal framework for setting up a kinase assay, which can be adapted for different detection methods.
Caption: General workflow for a kinase inhibition assay.
Protocol 2: Step-by-Step TR-FRET Kinase Assay
This protocol details a robust, homogeneous assay format for determining inhibitor potency.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute this compound or other test compounds in 100% DMSO. Then, create intermediate dilutions in kinase buffer.
-
Enzyme & Substrate Mix: Prepare a 2X enzyme/substrate solution in kinase buffer.
-
ATP Solution: Prepare a 4X ATP solution in kinase buffer.
-
Stop/Detection Mix: Prepare a stop/detection solution containing EDTA (to stop the reaction) and the TR-FRET antibody pair (e.g., Europium-labeled anti-phospho antibody and ULight-labeled peptide) in detection buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of compound dilution to the assay wells.
-
Add 2.5 µL of the 2X enzyme/substrate mix.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and initiate detection by adding 10 µL of the stop/detection mix.
-
Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.
-
Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratiometric signal (e.g., Emission at 665 nm / Emission at 615 nm).
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizing the Mechanism: Kinase Signaling
The following diagram illustrates a simplified kinase signaling pathway, which is often the target of inhibitors like imidazopyridines. Understanding this pathway is crucial for interpreting assay results in a cellular context.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. How to Design a Biochemical Assay Using GMP-Grade Reagents [synapse.patsnap.com]
A Senior Application Scientist's Guide to the Statistical Analysis of Imidazo[4,5-C]pyridine Scaffolds as DNA-PK Inhibitors
Introduction: The Rise of the Imidazo[4,5-c]pyridine Scaffold in Kinase Inhibition
For researchers and professionals in drug development, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient medicinal chemistry. The imidazo[4,5-c]pyridine core has emerged as one such scaffold. Its structural similarity to endogenous purines allows it to interact with a wide array of ATP-dependent enzymes, particularly protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern oncology research.
This guide provides a comparative analysis of a potent imidazo[4,5-c]pyridine derivative, focusing on its activity as an inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[4][5] In many cancers, this repair pathway is highly active, allowing tumor cells to survive the DNA damage caused by radiotherapy and certain chemotherapies.[4][5] Therefore, inhibiting DNA-PK is a promising strategy to sensitize cancer cells to existing treatments.
Herein, we will statistically compare a lead compound from the imidazo[4,5-c]pyridin-2-one class with other known DNA-PK inhibitors, providing the supporting experimental data and protocols necessary for a comprehensive evaluation by fellow researchers.
Mechanism of Action: Targeting the DNA Damage Response
The DNA-PK catalytic subunit (DNA-PKcs) is a serine/threonine protein kinase that, upon recruitment to a DNA double-strand break by the Ku70/80 heterodimer, phosphorylates various downstream targets to orchestrate the repair process.[5] Inhibition of the kinase activity of DNA-PKcs stalls this repair, leading to an accumulation of DNA damage and ultimately, cell death (apoptosis), particularly in cells undergoing division.[5] Small molecule inhibitors that are ATP-competitive, such as those based on the imidazo[4,5-c]pyridine scaffold, bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its substrates and effectively halting the NHEJ pathway.
Comparative Statistical Analysis of DNA-PK Inhibitors
To objectively evaluate the performance of the imidazo[4,5-c]pyridine scaffold, we will compare a representative compound, referred to here as ICP-78 , a potent 6-anilino imidazo[4,5-c]pyridin-2-one derivative, against two well-characterized, selective DNA-PK inhibitors: Nedisertib (M3814) and VX-984 .[4][6] The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Source |
| ICP-78 | Imidazo[4,5-c]pyridin-2-one | DNA-PK | 7.95 | [7] |
| Nedisertib (M3814) | N/A (proprietary) | DNA-PK | < 3 | [8][9][10] |
| VX-984 | Quinoline Carboxamide | DNA-PK | Not specified (potent inhibitor) | [5][11] |
Analysis of Performance Data:
Experimental Protocol: In Vitro DNA-PK Inhibition Assay
To ensure the trustworthiness and reproducibility of these findings, the following is a detailed protocol for a standard in vitro DNA-PK kinase assay. This protocol is designed to be a self-validating system for researchers seeking to confirm the inhibitory potential of their own compounds.
Objective: To determine the IC50 value of a test compound against the DNA-PK enzyme.
Materials:
-
Purified, active DNA-PK enzyme (human, recombinant).
-
DNA-PK substrate peptide (e.g., a p53-derived peptide).
-
Activating DNA (e.g., sheared calf thymus DNA).
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.25 mg/mL BSA).
-
ATP, radiolabeled [γ-³²P]ATP.
-
Test compound (e.g., 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine analog) dissolved in DMSO.
-
Positive control inhibitor (e.g., Nedisertib).
-
96-well reaction plates.
-
Phosphocellulose filter paper and wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter and scintillation fluid.
Workflow:
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase Buffer.
-
Activating DNA.
-
Substrate peptide.
-
Test compound dilution (or DMSO for the 0% inhibition control, and positive control for 100% inhibition).
-
-
Enzyme Addition & Pre-incubation: Add the diluted DNA-PK enzyme to all wells. Gently mix and pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP and [γ-³²P]ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of a strong acid, such as 1.5% phosphoric acid.
-
Substrate Capture and Washing: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. Wash the mat extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the filter mat into a scintillation counter to measure the amount of radioactivity incorporated into the peptide substrate for each reaction.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
ADME and Toxicity Profile: Considerations for Drug Development
While high potency is essential, a successful drug candidate must also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with an acceptable safety profile.
-
In Silico and In Vitro ADME: Computational predictions for some imidazo[4,5-c]pyridin-2-one derivatives suggest they can be designed to align with the characteristics of CNS drugs, including potential blood-brain barrier permeability.[13] Experimental studies on related imidazo[4,5-b]pyridines have demonstrated that specific substitutions can lead to good metabolic stability in mouse and human liver microsomes.[1]
-
Toxicity: In vitro cytotoxicity studies are crucial. For some imidazo-based heterocyclic derivatives, cytotoxicity was observed in cancer cell lines (HCT-116 and CT-26) at concentrations of 50 µM and 100 µM.[14] These studies also indicated that at 50 µM, some compounds could induce DNA fragmentation.[14] In vivo acute toxicity studies in rats showed that high doses (≥ 1000 mg/kg) could lead to signs of hepatotoxicity.[14][15] It is critical to note that potent enzyme inhibitors like ICP-78 are expected to show cytotoxicity in cancer cell lines, as this is their intended therapeutic effect. The key is the therapeutic window—the concentration at which they kill cancer cells versus the concentration at which they harm normal, healthy cells. For instance, some imidazo[4,5-c]quinolin-2-ones showed potent antimalarial activity with minimal cytotoxicity in mammalian HepG2 cells, indicating a favorable therapeutic index in that context.[16]
Conclusion and Future Outlook
The statistical and experimental data presented in this guide demonstrate that the imidazo[4,5-c]pyridine scaffold, particularly as represented by the imidazo[4,5-c]pyridin-2-one derivative ICP-78 , is a highly promising framework for the development of potent DNA-PK inhibitors. With an inhibitory potency in the low single-digit nanomolar range, this scaffold is competitive with other leading DNA-PK inhibitors.
The provided experimental protocol offers a robust method for researchers to validate these findings and screen their own novel compounds. While preliminary ADME and toxicity data suggest that careful molecular design is necessary to optimize drug-like properties and safety, the high potency of this scaffold provides a strong starting point. Future work should focus on optimizing selectivity and pharmacokinetic parameters to advance these promising compounds toward preclinical and clinical development as potential radiosensitizers in cancer therapy.
References
- Le, D. T., et al. (2020). DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination. Journal of Biological Chemistry, 295(15), 4936-4946.
- Fuchss, T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
- Iwasaki, H., et al. (2020). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences, 21(18), 6835.
-
MDPI. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Online] Available at: [Link]
-
ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Online] Available at: [Link]
- Patel, J., et al. (2016). In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 26(11), 2686-2690.
- Kumar, S., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 9(12), e22709.
-
PubMed. (2024). Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Online] Available at: [Link]
- Krause, M., Foks, H., & Gobis, K. (2017).
- Zhang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1166-1177.
-
ResearchGate. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. [Online] Available at: [Link]
-
Cision PR Newswire. (2023). VX-984: A Potent DNA-PK Inhibitor for Cancer Research and Therapy Enhancement. [Online] Available at: [Link]
-
FULIR. (2020). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design. [Online] Available at: [Link]
-
MDPI. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Online] Available at: [Link]
-
PubMed. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Online] Available at: [Link]
-
PubChem. 1H-Imidazo(4,5-c)pyridine. [Online] Available at: [Link]
-
PubMed. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Online] Available at: [Link]
-
R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers. [Online] Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine, a member of the pharmacologically active imidazopyridine class, requires meticulous handling from bench to disposal.[1][2][3] This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that our innovations do not come at the cost of environmental integrity or personal safety.
Section 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a compound is the bedrock of safe disposal. This compound is a chlorinated heterocyclic compound with known biological activity. While comprehensive toxicological data for this specific molecule is not widely published, the data for structurally related compounds and its functional groups necessitate a cautious approach. Safety Data Sheets (SDS) for similar imidazopyridine derivatives classify them as hazardous substances.[4][5]
The primary risks associated with this compound include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation : Causes skin and serious eye irritation.
-
Environmental Hazard : As with many chlorinated organic molecules, it is presumed to be toxic to aquatic life with potential long-term adverse effects.
These hazards are summarized in the table below, based on classifications for analogous compounds.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |
| Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation. |
This table synthesizes data from safety information for closely related chemical structures and precursors.[6]
Section 2: The Regulatory Imperative: RCRA Framework
In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[7] This act mandates a "cradle-to-grave" management system for hazardous materials.[8]
A chemical waste can be deemed hazardous in two ways: it is either specifically "listed" (F, K, P, or U lists) or it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[9]
This compound is not explicitly found on the P or U lists of discarded commercial chemical products. However, its chemical nature as a halogenated organic compound means it must be managed as a hazardous waste. The rationale is twofold:
-
Derivative Waste : If used with a listed solvent, the resulting mixture may be considered a listed hazardous waste. For instance, spent halogenated solvents are F-listed wastes.[8][10]
-
Toxicity Characteristic : Due to its biological activity and the presence of a chlorinated pyridine ring, the compound could fail the Toxicity Characteristic Leaching Procedure (TCLP) for certain organic constituents, classifying it as a D-coded hazardous waste.
Therefore, the generator of the waste is legally responsible for making a hazardous waste determination. Given the available data, treating all waste streams containing this compound as hazardous is the only scientifically and legally defensible course of action.
Section 3: Standard Operating Procedure for Waste Management
This section provides a step-by-step protocol for the safe segregation, collection, and storage of waste containing this compound.
3.1 Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Hand Protection : Nitrile or other chemically resistant gloves.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Body Protection : A standard laboratory coat.
3.2 Waste Segregation: The Critical First Step
Proper segregation is paramount for safe and compliant disposal. The key distinction for this compound is halogenated vs. non-halogenated waste. Incineration facilities require separate streams because halogenated compounds produce acidic gases like hydrogen chloride (HCl) upon combustion, which requires specialized scrubber systems.
Workflow for Waste Characterization and Segregation
Caption: Waste characterization and segregation decision tree.
3.3 Detailed Protocols
A. Liquid Waste (e.g., reaction mother liquors, chromatographic fractions)
-
Select Container : Use a designated, leak-proof container made of chemically compatible material (e.g., borosilicate glass or high-density polyethylene) with a screw cap.
-
Transfer Waste : Carefully pour or transfer the liquid waste into the container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Label Immediately : Affix a "Hazardous Waste" label. Fill it out completely with:
-
The full chemical name: "this compound" and any solvents present.
-
The hazard characteristics: "Toxic," "Irritant."
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Storage : Keep the container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA).
B. Solid Waste (e.g., contaminated filter paper, silica gel, gloves, empty stock bottles)
-
Select Container : Use a sealable plastic bag or a lined cardboard drum specifically for solid chemical waste.
-
Collect Waste : Place all contaminated solid materials directly into the waste container. For empty stock bottles, triple-rinse with a suitable solvent, collect the rinsate as halogenated liquid waste, and then deface the label on the empty bottle before placing it in the solid waste container.
-
Label Immediately : Apply a "Hazardous Waste" label to the bag or drum, listing the chemical contaminants and hazards as described for liquid waste.
-
Storage : Seal the container and store it in the SAA.
C. Accidental Spill Cleanup
-
Evacuate and Ventilate : If a significant amount is spilled, alert others and ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material such as vermiculite, sand, or a commercial solvent adsorbent to cover the spill.
-
Collect : Carefully sweep or scoop the absorbent material into a designated container for disposal as solid halogenated waste.[11][12]
-
Decontaminate : Clean the spill surface thoroughly to remove any residual contamination.
-
Dispose : Label the spill cleanup waste as hazardous and manage it according to the solid waste protocol.
Section 4: Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal facility. The most appropriate and effective technology for this chemical class is high-temperature incineration .
The rationale for this choice is compelling:
-
Chemical Destruction : Incineration at temperatures typically exceeding 850°C ensures the complete thermal destruction of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.
-
Halogen Management : Licensed hazardous waste incinerators are equipped with sophisticated air pollution control systems, including acid gas scrubbers. These systems are essential for neutralizing the hydrogen chloride (HCl) gas that is formed from the combustion of the chlorinated pyridine ring, preventing its release into the atmosphere.
Under no circumstances should waste containing this compound be disposed of down the drain or in regular trash. Such actions are illegal and pose a significant threat to aquatic ecosystems and public health.[5]
By adhering to these procedures, we uphold our professional responsibility, ensuring that the pursuit of scientific advancement is conducted with the utmost respect for safety and environmental stewardship.
References
-
MATERIAL SAFETY DATA SHEET: PYRIDINE . J.T. Baker. Available at: [Link]
-
Imidazopyridine . Wikipedia. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review . National Institutes of Health (NIH). Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives . PubMed Central. Available at: [Link]
-
Identification and Listing of Hazardous Waste Under RCRA, Subtitle C, Section 3001 . U.S. Environmental Protection Agency. Available at: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts . National Institutes of Health (NIH). Available at: [Link]
-
F021 LISTING FOR SUBSTANCES CONTAINING CHLOROPHENOLIC COMPOUNDS . U.S. Environmental Protection Agency. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. Available at: [Link]
-
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) . National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. Available at: [Link]
-
Safety Data Sheet: Pyridine . Carl ROTH. Available at: [Link]
-
7-Chloro-2-methyl-1H-imidazopyridine, suppliers and manufacturers . R&D Chemicals. Available at: [Link]
-
GHS Hazardous Chemical Information List . Safe Work Australia. Available at: [Link]
-
Acute Toxicity: oral - Registration Dossier . European Chemicals Agency (ECHA). Available at: [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. Available at: [Link]
Sources
- 1. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
Definitive Guide to Personal Protective Equipment for 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine (CAS No. 929074-44-2). As specific toxicological data for this compound is limited, this guide is built upon the precautionary principle, incorporating data from structurally similar chlorinated heterocyclic compounds and established best practices for laboratory safety. The objective is to create a self-validating system of protocols that ensures the safety of all researchers, scientists, and drug development professionals.
Hazard Assessment: A Proactive Stance
Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, our primary directive is to assess risk based on its chemical class—a chlorinated imidazopyridine. An analogous isomer, 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Pyridine and its derivatives are also known to potentially cause organ damage and central nervous system effects upon overexposure.
Therefore, we must operate under the assumption that this compound presents, at a minimum, the following risks:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Causes irritation to the skin, eyes, and respiratory tract.
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life.
This assessment mandates a stringent and non-negotiable approach to the selection and use of PPE.
Core PPE Protocol
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure[2][3]. The following PPE is mandatory for all procedures, from simple weigh-outs to complex reaction setups.
| Protection Type | Required Equipment | Rationale and Causality |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | The imidazopyridine structure suggests a high potential for serious eye irritation[1]. Goggles provide a seal against splashes and dust, while the face shield offers a secondary barrier against unexpected energetic reactions or larger volume spills. |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, Neoprene outer layer). | Chlorinated compounds can degrade or permeate standard laboratory gloves. Double-gloving provides enhanced protection and allows for safe removal of the contaminated outer glove without compromising skin integrity. Always consult the glove manufacturer's resistance chart[4]. |
| Body Protection | Flame-retardant lab coat and a chemically resistant apron. | A flame-retardant coat is a precaution derived from the flammability of related solvents like pyridine. The apron adds a necessary layer of impervious protection against spills of the halogenated compound, which can cause skin irritation and be absorbed dermally[4]. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges should be available for emergency spill response. | The primary engineering control to prevent respiratory irritation is the fume hood[5]. Respirators are reserved for non-routine events where vapor concentrations may exceed safe limits, such as a significant spill outside of containment[6]. |
Safe Handling Workflow: A Step-by-Step Procedural Guide
Adherence to a strict workflow is critical for minimizing exposure and preventing contamination. This process flow is designed to be a self-validating system, with checks at each stage.
Step 1: Preparation & Pre-Handling
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is optimal.
-
Assemble All Materials: Bring all necessary equipment (glassware, reagents, spill kit, waste containers) into the fume hood before introducing the this compound.
-
Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, goggles, and face shield.
Step 2: Compound Handling (Inside Fume Hood)
-
Weighing: If handling a solid, weigh the compound on anti-static weigh paper or in a tared container to prevent dispersal of dust.
-
Transfers & Reactions: Conduct all transfers of the compound, whether solid or in solution, well within the fume hood (at least 6 inches from the sash). Use techniques that minimize aerosol generation.
-
Labeling: All containers holding the compound must be clearly labeled with the full chemical name and appropriate hazard warnings.
Step 3: Decontamination & Post-Handling
-
Surface Decontamination: Wipe down all surfaces inside the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Equipment Cleaning: Clean all glassware within the fume hood initially.
-
Doff PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first and disposed of as hazardous waste.
Workflow for Handling this compound
Caption: A procedural workflow for safe handling from preparation to completion.
Spill and Emergency Procedures
Minor Spill (Contained within Fume Hood):
-
Alert personnel in the immediate area.
-
Using a spill kit with an inert absorbent material, cover the spill.
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[2][7].
-
Thoroughly decontaminate the area.
Major Spill (Outside of Fume Hood) or Personal Exposure:
-
Evacuate: Immediately evacuate the laboratory and activate the nearest fire alarm to alert others. Call emergency services[2][3].
-
Skin Contact: Remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes using a safety shower[7]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[8]. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3].
Operational Plan for Waste Disposal
As a halogenated organic compound, this compound requires specific waste disposal procedures to ensure environmental and personnel safety.
-
Segregation is Key: Under no circumstances should this compound or its waste be disposed of down the drain[9]. All waste streams must be segregated into a dedicated "Halogenated Organic Waste" container[2][7].
-
Waste Container: Use a designated, properly vented, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical names of all constituents[2][9].
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and absorbent pads from spills, must be collected in a sealed bag and placed in the solid hazardous waste container[10].
-
Disposal Coordination: Follow your institution's specific guidelines for hazardous waste pickup. Ensure waste containers are kept closed except when adding waste[9].
By integrating this expert-driven PPE and handling protocol into your standard operating procedures, you establish a robust safety framework that protects researchers and ensures the integrity of your work.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- ChemicalBook. This compound | 929074-44-2.
- Benchchem. Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
- Temple University. Halogenated Solvents in Laboratories.
- R&D Chemicals. 7-Chloro-2-methyl-1H-imidazopyridine.
- J.T. Baker. Material Safety Data Sheet: PYRIDINE.
- Sigma-Aldrich. Safety Data Sheet.
- Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents.
- Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- USC Nanofab Wiki. Standard Operating Procedure for Chlorinated Solvents.
- Olin Chlor Alkali. Chlorinated Solvents - Product Stewardship Manual.
- Echemi. 4-chloro-2-methyl-1H-imidazo[4,5-c]pyridine Safety Data Sheets.
- ChemScene. 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 4. olinchlorinatedorganics.com [olinchlorinatedorganics.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

